1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(5-piperidin-4-yl-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-11(18)17-9-6-14-10-13(2-3-15(14)17)12-4-7-16-8-5-12/h2-3,10,12,16H,4-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGMHZVXIUNAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)C3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone CAS 1522308-27-5 properties
CAS: 1522308-27-5 Role: Advanced Medicinal Chemistry Scaffold & Intermediate
Executive Summary
1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone is a bifunctional heterocyclic scaffold widely utilized in modern drug discovery. Structurally, it consists of an indoline (2,3-dihydro-1H-indole) core, stabilized by an N-acetyl group, with a 4-piperidinyl moiety attached at the C5 position.
This compound serves as a critical "linker-scaffold" in the synthesis of small molecule inhibitors, particularly for targets requiring a rigid hydrophobic core coupled with a solvent-exposed solubilizing group. The piperidine nitrogen provides a versatile handle for further derivatization (alkylation, amidation, reductive amination), while the N-acetyl indoline core offers metabolic stability and defined geometry.
Chemical Identity & Physicochemical Profiling[1][2][3][4]
Core Identifiers
| Property | Specification |
| CAS Number | 1522308-27-5 |
| IUPAC Name | 1-[5-(piperidin-4-yl)-2,3-dihydro-1H-indol-1-yl]ethanone |
| Molecular Formula | C₁₅H₂₀N₂O |
| Molecular Weight | 244.33 g/mol |
| SMILES | CC(=O)N1CCC2=C1C=CC(=C2)C3CCNCC3 |
| Appearance | Off-white to pale yellow solid |
Calculated Physicochemical Properties
Note: Values are derived from consensus cheminformatics models for the free base form.
| Parameter | Value | Interpretation |
| cLogP | ~1.8 - 2.2 | Moderate lipophilicity; good membrane permeability potential. |
| TPSA | 32.3 Ų | Low polar surface area, suggesting high blood-brain barrier (BBB) penetration potential if not further functionalized. |
| pKa (Basic) | ~10.5 (Piperidine NH) | Highly basic; exists as a cation at physiological pH (7.4). Forms stable salts (HCl, TFA). |
| pKa (Acidic) | N/A | The N-acetyl group removes the basicity/acidity of the indoline nitrogen. |
| H-Bond Donors | 1 (Piperidine NH) | Single point for derivatization. |
| H-Bond Acceptors | 2 (Amide O, Piperidine N) | Key interaction points for protein binding. |
Synthetic Methodology
The synthesis of CAS 1522308-27-5 relies on constructing the C(sp²)–C(sp³) bond between the indoline benzene ring and the piperidine ring. The most robust industrial route employs a Suzuki-Miyaura cross-coupling strategy.
Reaction Workflow Diagram (Graphviz)
Caption: Figure 1. Convergent synthetic route utilizing Suzuki-Miyaura coupling followed by Boc-deprotection.
Detailed Experimental Protocol
Step 1: Synthesis of 1-Acetyl-5-bromoindoline
-
Dissolution: Dissolve 5-bromoindoline (1.0 eq) in dichloromethane (DCM).
-
Acetylation: Add triethylamine (1.5 eq) followed by dropwise addition of acetic anhydride (1.2 eq) at 0°C.
-
Workup: Stir at room temperature for 2 hours. Wash with 1N HCl, then saturated NaHCO₃. Dry organic layer over MgSO₄ and concentrate.
-
Checkpoint: Product should be a white/off-white solid. Confirm by LCMS (M+H ~240/242).
-
Step 2: Suzuki-Miyaura Coupling
-
Reagents: Combine 1-acetyl-5-bromoindoline (1.0 eq) and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.2 eq) in 1,4-dioxane/water (4:1 ratio).
-
Catalyst: Add K₂CO₃ (3.0 eq) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).
-
Reaction: Degas with nitrogen and heat to 90°C for 12–16 hours.
-
Purification: Filter through Celite, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).
-
Mechanism:[1] Pd(0) inserts into the Ar-Br bond, transmetallates with the boron species, and reductively eliminates to form the C-C bond.
-
Step 3: Boc-Deprotection
-
Acidolysis: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (10-20 eq) or 4M HCl in dioxane.
-
Completion: Stir at room temperature for 1–2 hours until TLC shows consumption of starting material.
-
Isolation: Concentrate in vacuo.
-
For Free Base: Redissolve in DCM, wash with saturated NaHCO₃, dry, and concentrate.
-
For Salt: Triturate the residue with diethyl ether to obtain the salt form.
-
Structural Analysis & Reactivity
The Piperidine "Handle"
The secondary amine (N-H) on the piperidine ring is the primary site for chemical modification.
-
Nucleophilicity: High. Reacts readily with alkyl halides, acid chlorides, and isocyanates.
-
Reductive Amination: Excellent substrate for coupling with aldehydes using NaBH(OAc)₃ to introduce diversity elements.
The Indoline Core
-
Conformation: The indoline ring is partially saturated, creating a "puckered" geometry compared to the planar indole. This affects binding pocket fit.
-
N-Acetyl Stability: The amide bond at N1 is metabolically stable and reduces the electron density of the benzene ring, making it less prone to oxidative metabolism compared to a free indoline.
Applications in Drug Discovery[6]
This scaffold is frequently observed in:
-
Kinase Inhibitors: The indoline core mimics the adenine ring of ATP or occupies hydrophobic pockets adjacent to the hinge region.
-
GPCR Ligands: The basic piperidine nitrogen often forms a critical salt bridge with Aspartate residues (e.g., Asp3.32) in aminergic GPCRs.
-
PROTAC Linkers: The piperidine amine serves as an attachment point for alkyl chains connecting to E3 ligase ligands.
Handling and Storage
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Hygroscopicity: The hydrochloride or TFA salt forms are hygroscopic. Keep desiccated.
-
Solubility:
-
Free Base:[2] Soluble in DCM, DMSO, Methanol. Sparingly soluble in water.
-
Salts: Highly soluble in water and DMSO.
-
References
-
Chemical Identity & Catalog Data
-
Synthetic Methodology (Suzuki Coupling on Indolines)
- Source: Organic Chemistry Portal. "Synthesis of Indolines and Suzuki Coupling Protocols".
-
General Properties of Piperidinyl-Indolines
-
Source: PubChem Compound Summary. "Indoline and Piperidine Derivatives".[8]
-
-
Commercial Availability & Specifications
Sources
- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 2. iris.unipa.it [iris.unipa.it]
- 3. chemscene.com [chemscene.com]
- 4. 1522308-27-5|1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone|BLD Pharm [bldpharm.com]
- 5. 1422135-40-7|1-(5-Methylspiro[indoline-3,4'-piperidin]-1-yl)ethanone|BLD Pharm [bldpharm.com]
- 6. 1-(5-(Piperidin-4-yl)indolin-1-yl)ethan-1-one hydrochloride | 1522308-27-5 [chemicalbook.com]
- 7. 1522308-27-5_1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone_CAS#:1522308-27-5 [355xx.com]
- 8. 2-((1,4'-BIPIPERIDIN)-1'-YL)-1-(2-((4-CHLOROPHENOXY)METHYL)-1-(3-((3S)-PIPERIDIN-3-YL)PROPYL)-1H-INDOL-3-YL)ETHAN-1-ONE [drugs.ncats.io]
- 9. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure of 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone
The following technical guide provides an in-depth analysis of 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone , a privileged structural motif in medicinal chemistry. This guide is structured for researchers and drug development professionals, focusing on synthesis, structural properties, and pharmacological utility.
Classification: Advanced Pharmacophore Intermediate | Molecular Formula: C₁₅H₂₀N₂O | MW: 244.34 g/mol
Executive Summary
1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone represents a high-value bifunctional scaffold characterized by a rigid N-acetylated indoline core coupled to a flexible, basic piperidin-4-yl moiety at the C5 position. This structure serves as a critical building block in the synthesis of G-protein coupled receptor (GPCR) modulators—specifically targeting 5-HT (Serotonin) and Dopamine receptors—and as a scaffold for kinase inhibitors where the indoline acts as a bioisostere for the indole ring found in natural alkaloids.
Unlike the planar indole, the indoline (2,3-dihydroindole) core introduces a slight pucker (non-planarity) and distinct electronic properties due to the sp³-hybridized C2 and C3 carbons, often improving solubility and metabolic stability in drug candidates.
Structural Analysis & Physicochemical Profile
The molecule comprises three distinct functional domains:
-
The Core: A 2,3-dihydro-1H-indole (indoline) ring system.
-
The Modulator: An acetyl group at N1, reducing the basicity of the indoline nitrogen and serving as a hydrogen bond acceptor.
-
The Vector: A piperidine ring at C5, providing a basic center (secondary amine) for salt formation and target engagement (e.g., Aspartate residues in GPCR binding pockets).
Key Physicochemical Metrics
| Property | Value (Predicted) | Significance |
| LogP | 1.8 - 2.2 | Optimal lipophilicity for CNS penetration (BBB crossing). |
| TPSA | ~49 Ų | Indicates good membrane permeability (< 140 Ų). |
| pKa (Piperidine NH) | ~9.8 | Highly basic; exists as a cation at physiological pH. |
| pKa (Indoline Amide) | ~ -1.5 | Non-basic due to resonance delocalization with the acetyl group. |
| H-Bond Donors | 1 (Piperidine NH) | Key interaction point for receptor binding. |
| Rotatable Bonds | 2 | Limited flexibility reduces entropic penalty upon binding. |
Synthetic Methodology (Protocol)
The synthesis of 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone is best achieved via a Suzuki-Miyaura Cross-Coupling strategy, avoiding the harsh conditions required for direct indole reduction.
Retrosynthetic Analysis
-
Disconnection: C5–C4' bond (Aryl-Alkyl coupling).
-
Precursors: 1-Acetyl-5-bromoindoline + Protected Piperidine Boronate.
Step-by-Step Experimental Protocol
Objective: Synthesis via Suzuki Coupling followed by Hydrogenation and Deprotection.
Step 1: Acetylation of 5-Bromoindoline[1][2]
-
Reagents: 5-Bromoindoline, Acetic Anhydride (
), Triethylamine ( ), DCM. -
Procedure: Dissolve 5-bromoindoline in DCM at 0°C. Add 1.1 eq of
followed by 1.05 eq of . Stir at RT for 2 hours. -
Outcome: Quantitative conversion to 1-acetyl-5-bromoindoline . The acetyl group protects the N1 position from competing Pd-catalyzed amination.
Step 2: Suzuki-Miyaura Coupling[3]
-
Reactants: 1-Acetyl-5-bromoindoline + N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester .
-
Catalyst System:
(5 mol%), (3 eq). -
Solvent: 1,4-Dioxane / Water (4:1).
-
Conditions: Degas and heat to 90°C for 12 hours under Argon.
-
Mechanism: The oxidative addition of Pd(0) to the C-Br bond is facilitated by the electron-rich nature of the indoline. The subsequent transmetalation with the vinyl boronate installs the tetrahydropyridine ring.
Step 3: Hydrogenation & Deprotection
-
Transformation: Reduction of the alkene (tetrahydropyridine) to piperidine and removal of the Boc group.
-
Protocol:
-
Hydrogenation: Dissolve the intermediate in MeOH. Add 10% Pd/C. Stir under
(1 atm) for 4 hours. (Note: The N-acetyl indoline is stable to these conditions). -
Deprotection: Treat the crude N-Boc-piperidine intermediate with 4M HCl in Dioxane or TFA/DCM (1:4) for 1 hour.
-
-
Purification: Neutralize with
, extract with DCM, and purify via flash chromatography (DCM/MeOH/NH3).
Synthetic Pathway Visualization
Caption: Synthetic route from 5-bromoindoline to the target utilizing Suzuki coupling and hydrogenation.
Medicinal Chemistry Applications
Scaffold Hopping (Indole vs. Indoline)
This compound is frequently used to explore saturation SAR (Structure-Activity Relationships). Replacing a planar indole with a kinked indoline can:
-
Disrupt pi-stacking: Reducing non-specific binding.
-
Alter Vector Geometry: The C5 substituent in indoline projects at a slightly different angle compared to indole (
vs aromatic), potentially accessing novel sub-pockets in kinases or GPCRs.
Target Classes[4]
-
5-HT1F Receptor Agonists: The structure mimics the core of molecules like Lasmiditan (though Lasmiditan uses a pyridine core). The basic piperidine mimics the dimethylamino group of triptans.
-
Kinase Inhibitors: The acetyl-indoline motif serves as a hinge-binder equivalent, while the piperidine extends into the solvent-exposed region to improve solubility.
Pharmacophore Mapping
Caption: Pharmacophore interaction map showing the three binding vectors of the molecule.
Analytical Characterization
To validate the identity of synthesized 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone, the following spectral signatures are diagnostic:
-
1H NMR (400 MHz, DMSO-d6):
-
2.15 (s, 3H): Acetyl
. - 3.10 (t, 2H): Indoline C3 protons.
- 4.05 (t, 2H): Indoline C2 protons (deshielded by N-acetyl).
- 8.05 (d, 1H): Indoline C7 proton (doublet, deshielded by amide anisotropy).
- 2.60 - 3.20 (m, Piperidine protons): Distinct multiplets for the aliphatic ring.
-
2.15 (s, 3H): Acetyl
-
Mass Spectrometry (ESI+):
-
[M+H]+: 245.16 m/z.
-
Fragmentation often shows loss of the acetyl group (M-42) or the piperidine ring.
-
References
-
Indoline Synthesis: Organic Letters, "Efficient Synthesis of Indoline Compounds via Palladium-Catalyzed Intramolecular Amination." (2012).[4]
-
Suzuki Coupling on Indolines: Journal of Medicinal Chemistry, "Synthesis and SAR of N-(4-piperidinyl)-2-indolinones as Nociceptin Receptor Ligands." (2004).
-
General Indoline Reactivity: Beilstein Journal of Organic Chemistry, "Synthesis of 1-indanones and related scaffolds." (2017).
-
Scaffold Properties: Chem-Impex, "5-Methyl-3-piperidin-4-yl-1H-indole hydrochloride data." (Accessed 2024).[4]
Sources
- 1. US7056348B2 - 5-aryl-1,3,3-trimethyl-2-methylene-indoline derivatives and salts thereof, methods for the production and use of said compounds for the temporary coloration of fibers - Google Patents [patents.google.com]
- 2. US20140135318A1 - Substituted sulfonamides useful as antiapoptotic bcl inhibitors - Google Patents [patents.google.com]
- 3. 5-Bromoindole | 10075-50-0 | Benchchem [benchchem.com]
- 4. Indoline synthesis [organic-chemistry.org]
The 5-(Piperidin-4-yl)indoline Scaffold: A Privileged Chemotype in Modern Drug Discovery
Executive Summary
In the landscape of modern drug discovery, the identification of versatile, highly tunable structural cores is paramount. The 5-(piperidin-4-yl)indoline scaffold represents a "privileged chemotype"—a molecular framework capable of providing high-affinity ligands for diverse biological targets through peripheral modification. By merging the conformational rigidity and hydrogen-bonding potential of the indoline core with the basicity and solubility of the piperidine ring, this scaffold effectively mimics endogenous biogenic amines while maintaining excellent pharmacokinetic properties.
This technical guide dissects the structural rationale, physicochemical profiling, synthetic methodologies, and pharmacological applications of the 5-(piperidin-4-yl)indoline scaffold, providing drug development professionals with a comprehensive blueprint for its utilization.
Structural Rationale & Pharmacophore Analysis
The power of the 5-(piperidin-4-yl)indoline scaffold lies in the synergistic combination of its two constituent rings:
-
The Indoline Core: Unlike its fully aromatic counterpart (indole), indoline possesses an sp³-hybridized C2-C3 bond. This introduces a slight pucker to the ring system, breaking molecular planarity. Causality in Design: Reducing planarity directly correlates with improved aqueous solubility and a reduction in promiscuous off-target intercalation (a common liability with flat, polyaromatic systems). Furthermore, the indoline nitrogen serves as a critical hydrogen-bond donor or a versatile handle for acylation/alkylation.
-
The Piperidine Ring: Featuring a basic secondary amine (pKa ~9.5), the piperidine ring is essential for forming robust salt bridges with acidic residues (e.g., Aspartate, Glutamate) deep within target binding pockets.
-
Vectorial Projection: The C5 linkage between the two rings projects the basic amine along a specific 3D vector, perfectly mimicking the extended conformations of biogenic amines like serotonin and dopamine, making it highly attractive for G-Protein Coupled Receptor (GPCR) targeting.
Physicochemical Profiling
To demonstrate the scaffold's inherent lead-likeness, we evaluate the unsubstituted core against Lipinski's Rule of Five. The core leaves ample "molecular real estate" for functionalization without violating drug-like parameters.
Table 1: Physicochemical Properties of the Unsubstituted Scaffold
| Property | Value | Lipinski Rule Limit |
| Molecular Weight (MW) | 202.29 g/mol | ≤ 500 g/mol |
| Calculated LogP (cLogP) | ~1.8 | ≤ 5 |
| H-Bond Donors (HBD) | 2 | ≤ 5 |
| H-Bond Acceptors (HBA) | 2 | ≤ 10 |
| Topological Polar Surface Area (TPSA) | 24.06 Ų | ≤ 140 Ų |
| Rotatable Bonds | 1 | ≤ 10 |
Synthetic Methodology: A Self-Validating Protocol
Causality behind the route: Direct cross-coupling of an sp³-hybridized piperidine ring to an aryl halide is kinetically sluggish and prone to
Workflow for the modular synthesis of the 5-(Piperidin-4-yl)indoline scaffold.
Step-by-Step Protocol
Step 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Preparation: Charge a reaction vessel with 1-Boc-5-bromoindoline (1.0 eq), 1-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq). Suspend in 1,4-Dioxane/H₂O (4:1 v/v).
-
Critical Step (Degassing): Degas the solvent mixture via argon sparging for 15 minutes. Causality: Ambient oxygen rapidly deactivates the Pd(0) catalytic species, leading to black palladium precipitation and reaction failure.
-
Reaction: Heat at 90°C for 4 hours.
-
Self-Validation Check: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Do not proceed until the characteristic isotopic doublet of the brominated starting material (M⁺ and M⁺²) is completely consumed.
Step 2: Olefin Reduction (Catalytic Hydrogenation)
-
Preparation: Dissolve the intermediate in anhydrous methanol. Purge the flask with N₂, then carefully add 10% Pd/C (0.1 eq by weight).
-
Reaction: Evacuate the flask and backfill with H₂ gas (1 atm) via a balloon. Stir vigorously for 12 hours at room temperature.
-
Self-Validation Check: Filter a small aliquot through Celite, concentrate, and analyze via ¹H-NMR (CDCl₃). The reaction is complete when the vinylic proton multiplet at ~6.0 ppm is entirely absent.
Step 3: Global Deprotection
-
Reaction: Dissolve the hydrogenated intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) DCM/TFA ratio. Stir at 0°C, warming to room temperature over 2 hours.
-
Workup: Concentrate in vacuo. Neutralize the resulting TFA salt by passing it through an Amberlyst A21 ion-exchange resin column.
-
Self-Validation Check: High-resolution mass spectrometry (HRMS) must yield the [M+H]⁺ ion at m/z 203.1543, confirming the fully deprotected 5-(piperidin-4-yl)indoline free base.
Target Applications & Mechanism of Action
The scaffold is not a single-target "magic bullet"; it is a foundation that can be decorated to achieve high selectivity across diverse target classes.
Table 2: Pharmacological Targets of the Piperidinyl-Indoline Chemotype
| Target Class | Specific Target | Therapeutic Area | Key Reference |
| GPCR | GPR119 | Type 2 Diabetes | Kubo et al., 2021 |
| Nitric Oxide Synthase | nNOS | Migraine / Pain | Annedi et al., 2012 |
| Epigenetic Enzyme | PRMTs | Oncology | US20060235037A1 |
| Parasite Target | Whole-cell P. falciparum | Malaria | Paulo et al., 2015 |
G-Protein Coupled Receptors (GPR119)
GPR119 is a prominent target for type 2 diabetes due to its role in stimulating insulin secretion. Researchers have successfully utilized the indoline-piperidine framework to design potent, orally bioavailable GPR119 agonists [1]. The basic piperidine nitrogen anchors the molecule within the receptor's transmembrane domain, while the indoline core provides a rigid vector that optimally positions lipophilic tail groups.
GPR119 signaling pathway activated by indoline-piperidine agonists.
Epigenetic Modulators (PRMTs)
Protein arginine methyltransferases (PRMTs) are heavily implicated in oncogenesis. The 5-(piperidin-4-yl)indoline scaffold has been patented as a core structural motif for PRMT inhibitors [2]. The piperidine ring mimics the basic side chain of the endogenous arginine substrate, competitively blocking the enzyme's active site.
Neuronal Nitric Oxide Synthase (nNOS)
Selective inhibition of nNOS is a promising strategy for migraine treatment. Indoline-piperidine derivatives have been identified as highly selective nNOS inhibitors []. The scaffold effectively mitigates cardiovascular liabilities (such as hERG channel inhibition) that plague earlier generations of nNOS inhibitors, primarily due to the favorable physicochemical profile of the indoline core.
Antimalarial Chemotypes
Beyond human targets, related indole-piperidine scaffolds have demonstrated potent whole-cell activity against Plasmodium falciparum. Optimization of these chemotypes has yielded lead-like compounds with high selectivity for the malaria parasite and no cross-resistance with chloroquine [4].
Conclusion
The 5-(piperidin-4-yl)indoline scaffold bridges the gap between structural rigidity and physicochemical viability. By employing self-validating synthetic protocols and rational structure-based design, drug development professionals can leverage this chemotype to address complex pharmacological targets across metabolic disorders, oncology, neurology, and infectious diseases.
References
-
Kubo, O., et al. "Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives." Bioorganic & Medicinal Chemistry, 2021. URL:[Link]
-
Annedi, S. C., et al. "Discovery of a potent, orally bioavailable and highly selective human neuronal nitric oxide synthase (nNOS) inhibitor, N-(1-(piperidin-4-yl)indolin-5-yl)thiophene-2-carboximidamide as a pre-clinical development candidate for the treatment of migraine." European Journal of Medicinal Chemistry, 2012. URL:[Link]
- "Heterocyclic inhibitors of protein arginine methyl transferases." US Patent US20060235037A1, 2006.
-
Paulo, A., et al. "Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype." European Journal of Medicinal Chemistry, 2015. URL:[Link]
Sources
- 1. Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20060235037A1 - Heterocyclic inhibitors of protein arginine methyl transferases - Google Patents [patents.google.com]
- 4. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel indoline-based building blocks for medicinal chemistry
Title: Next-Generation Indoline Scaffolds: Synthetic Architectures and Medicinal Utility
Executive Summary
The indoline (2,3-dihydroindole) scaffold has emerged as a critical "escape from flatland" in modern medicinal chemistry. Unlike its aromatic counterpart indole, indoline possesses a puckered, non-planar structure that significantly enhances solubility, metabolic stability, and Fsp³ character—three primary determinants of clinical success. This technical guide details the synthetic access to novel indoline building blocks, focusing on the "unreachable" C7-position and spirocyclic architectures, and provides validated protocols for their integration into drug discovery programs.
Structural Significance & Pharmacophore Mapping
The shift from indole to indoline is not merely a reduction of a double bond; it is a strategic alteration of the pharmacophore's vector space.
Table 1: Physicochemical Comparison of Indole vs. Indoline
| Property | Indole (Aromatic) | Indoline (Aliphatic/Hybrid) | Medicinal Impact |
| Geometry | Planar (2D) | Puckered (3D) | Enhanced receptor fit; disruption of π-stacking aggregation. |
| Basicity (pKa) | Very weak (-3.6) | Moderate (Secondary amine) | Tunable pKa for lysosomal trapping or solubility. |
| Fsp³ Fraction | 0.0 | 0.25 (unsubstituted) | Higher Fsp³ correlates with lower clinical attrition. |
| Metabolic Liability | C3 oxidation (Indoxyl) | N-oxidation / Dehydrogenation | Indoline resists rapid P450-mediated C3 oxidation. |
| Solubility | Low (Lipophilic) | Moderate to High | Improved formulation profiles. |
The "Unreachable" Carbon: C7-Functionalization
The C7 position of the indoline core is sterically hindered and electronically deactivated compared to the C5 position. Accessing this site requires overcoming the inherent C2/C3 reactivity preference.[1]
Mechanistic Logic: C-H Activation
Recent advancements utilize transition metal catalysis (Rh, Co, Ru) coupled with transient or removable directing groups (DGs) to force regioselectivity to the C7 position.
Figure 1: Catalytic Cycle for Rh(III)-Catalyzed C7-Arylation
Caption: The catalytic cycle relies on the formation of a stable 5-membered metallacycle at the C7 position, directed by the N-pyrimidyl group.
Experimental Protocol: Rh(III)-Catalyzed C7-Arylation
Objective: Synthesis of 7-phenyl-N-(pyrimidin-2-yl)indoline. Reference: Adapted from RSC Advances, 2019 and Chem. Commun., 2015.
Reagents:
-
N-(pyrimidin-2-yl)indoline (1.0 equiv, 0.2 mmol)
-
Phenyltriethoxysilane (2.0 equiv)
-
[Cp*RhCl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Cu(OAc)₂ (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Setup: In a specific glovebox or under N₂ atmosphere, charge a 15 mL sealed tube with N-(pyrimidin-2-yl)indoline (39.4 mg), [Cp*RhCl₂]₂ (3.1 mg), AgSbF₆ (6.9 mg), and Cu(OAc)₂ (72.6 mg).
-
Addition: Add phenyltriethoxysilane (96 mg) and anhydrous DCE (2.0 mL).
-
Reaction: Seal the tube and heat to 100 °C for 18 hours. The mixture will turn from a suspension to a dark homogenous solution.
-
Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a short pad of Celite to remove metal salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexane/EtOAc 10:1) to afford the C7-arylated product (Yield: ~80-85%).
-
DG Removal (Optional): To recover the free indoline, treat the product with EtONa in EtOH at reflux for 12h.
Key Causality:
-
Why AgSbF₆? It abstracts chloride from the Rh precatalyst, generating the cationic Rh(III) species essential for coordination.
-
Why Cu(OAc)₂? It acts as the terminal oxidant to regenerate Rh(III) from Rh(I), closing the catalytic cycle.
Spirocyclic Architectures: The 3D Advantage
Spiro-indolines (e.g., spiro[indoline-3,4'-piperidine]) restrict conformational entropy, locking the pharmacophore into a bioactive conformation while improving metabolic stability by blocking the metabolically labile C3 position.
Synthetic Workflow: One-Pot Cascade
The construction of these complex cores often utilizes multicomponent reactions (MCRs) involving isatin derivatives.
Figure 2: Workflow for Spiro[indoline-3,4'-piperidine] Synthesis
Caption: Convergent synthesis of spiro-indolines via decarboxylative ylide generation and cycloaddition.
Case Studies in Drug Discovery
4.1 PD-L1 Inhibition (Immuno-Oncology)
-
Challenge: Small molecule PD-L1 inhibitors often struggle with bioavailability.
-
Solution: Novel indoline derivatives (e.g., Compound 31 in Bioorg.[2] Med. Chem. Lett. 2025) utilize the indoline core to induce PD-L1 dimerization and internalization. The non-planar core improves solubility compared to biphenyl-based inhibitors.
4.2 Cathepsin C (CTSC) Inhibitors (Inflammation)
-
Application: Treatment of Inflammatory Bowel Disease (IBD).[3]
-
Insight: Indolinone derivatives (oxidized indolines) bind to the S2 pocket of CTSC. The rigidity of the fused ring system provides high selectivity over related proteases.
References
-
Rh(III)-Catalyzed C7-Arylation: RSC Advances, 2019. "Rh(III)-catalyzed C-7 arylation of indolines with arylsilanes via C–H activation." Link
-
Spirocyclic Scaffolds Review: Expert Opinion on Drug Discovery, 2022. "Recent in vivo advances of spirocyclic scaffolds for drug discovery." Link
-
PD-L1 Indoline Inhibitors: Bioorganic & Medicinal Chemistry Letters, 2025.[2] "Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors."[2] Link
-
C7-Functionalization Review: Chemical Communications, 2015. "Rhodium(III)-catalyzed C7-position C–H alkenylation and alkynylation of indolines." Link
-
Indoline Properties: PMC, 2023. "Development and Application of Indolines in Pharmaceuticals." Link
Sources
- 1. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 2. Discovery of novel indoline derivatives as potent small molecule PD-L1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of novel indolinone derivatives as CTSC inhibitors to treat inflammatory bowel disease by modulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacophore of the Future: 5-Substituted Indoline Derivatives in Modern Therapeutics
The following technical guide is structured to serve as a blueprint for medicinal chemists and pharmacologists investigating the indoline scaffold.
Executive Summary: The "Kinked" Scaffold Advantage
While the planar indole ring has long dominated the landscape of nitrogen heterocycles in drug discovery (e.g., tryptophan, serotonin, vinca alkaloids), its reduced congener—indoline (2,3-dihydro-1H-indole) —offers a distinct topological advantage. Unlike the flat, aromatic indole, indoline possesses a "kinked" 3D architecture due to the sp3-hybridized C2 and C3 carbons. This non-planar geometry allows for unique vector projections in ligand-receptor binding, particularly when functionalized at the C5 position .
The C5 position is electronically activated (para to the nitrogen lone pair) and sterically accessible, making it the ideal vector for extending molecular reach into deep hydrophobic pockets of enzymes (e.g., Kinases, Carbonic Anhydrases) or G-protein coupled receptors (e.g.,
This guide dissects the therapeutic utility of 5-substituted indolines, focusing on three validated verticals: Urology (Silodosin) , Cardiovascular (Indapamide) , and Oncology (CA IX Inhibitors) .
Structural Architecture & SAR Logic
The indoline core acts as a scaffold that positions the C5-substituent. The Structure-Activity Relationship (SAR) logic relies on three pillars:
-
Electronic Activation: The N1 nitrogen donates electron density into the benzene ring, making C5 highly nucleophilic. This facilitates direct electrophilic aromatic substitution (EAS) or C-H activation.
-
Metabolic Stability vs. Liability: In Indapamide, the C5 position is the primary site of metabolic hydroxylation (CYP3A4). In Silodosin, the C5 position anchors a massive, metabolically stable side chain essential for potency.
-
Vector Geometry: Substituents at C5 project at an approximate 120° angle relative to the N1-C7a bond, ideal for "L-shaped" or "linear" binding modes depending on the linker.
Visualization: The Indoline SAR Compass
The following diagram illustrates the functional logic of the indoline scaffold.
Figure 1: The Indoline SAR Compass highlighting the pivotal role of the C5 position in diverse therapeutic classes.
Therapeutic Verticals
A. Urology: The Silodosin Standard
Drug: Silodosin (Rapaflo)
Target:
-
Role of C5: This side chain is the "warhead" that grants Silodosin its extreme selectivity for the
subtype over (cardiovascular), minimizing orthostatic hypotension side effects. The indoline ring restricts the conformational freedom of the side chain, locking it into the bioactive conformation.
B. Cardiovascular: Indapamide
Drug: Indapamide (Lozol) Target: Distal Convoluted Tubule (Na+/Cl- cotransporter) & Calcium Channels. Mechanism: Indapamide is a "thiazide-like" diuretic but structurally contains a 2-methylindoline ring.
-
Role of C5: In Indapamide, the C5 position is unsubstituted (C-H). However, SAR studies and metabolic profiling reveal that C5 is the preferred site for oxidation by CYP3A4 , leading to 5-hydroxyindapamide. This highlights the electronic susceptibility of this position. The lipophilic indoline moiety allows for high tissue distribution into vascular smooth muscle.
C. Oncology: Hypoxia-Selective CA IX Inhibitors
Target: Carbonic Anhydrase IX (CA IX) Context: CA IX is overexpressed in hypoxic tumors (breast, brain) to regulate pH. Innovation: Recent studies (e.g., Nocentini et al.) have utilized indoline-5-sulfonamides .[3][4]
-
Mechanism: The sulfonamide group (-SO2NH2) binds the Zinc ion in the enzyme's active site.
-
The Indoline Advantage: Unlike the classic benzene-sulfonamides, the indoline scaffold provides a slightly different angle of approach, improving selectivity for the tumor-associated isoform (CA IX) over the cytosolic housekeeping isoforms (CA I and II), thereby reducing systemic toxicity.
Experimental Protocol: Synthesis of 5-Arylindoline Library
Objective: To synthesize a library of 5-substituted indolines via a robust Bromination-Suzuki coupling sequence. This protocol is self-validating via TLC and NMR monitoring.
Phase 1: Regioselective Bromination (The "Gateway" Reaction)
Rationale: The nitrogen lone pair activates the ring. Blocking N1 with an acetyl group prevents over-oxidation and directs bromination to the para (C5) position.
Reagents: Indoline, Acetic Anhydride, N-Bromosuccinimide (NBS).
-
Protection: Dissolve indoline (10 mmol) in DCM (50 mL). Add triethylamine (1.2 eq) and acetic anhydride (1.1 eq) at 0°C. Stir for 2 hours.
-
Checkpoint: TLC (30% EtOAc/Hex) should show loss of starting material (Rf ~0.4) and appearance of N-acetylindoline (Rf ~0.2).
-
-
Bromination: Dissolve N-acetylindoline in DMF. Add NBS (1.05 eq) portion-wise at 0°C. Stir at RT for 4 hours.
-
Workup: Quench with water. The product, 1-acetyl-5-bromoindoline , often precipitates. Filter and recrystallize from Ethanol.
-
Validation: 1H NMR must show a doublet at ~8.0 ppm (H6), doublet at ~7.2 ppm (H7), and singlet at ~7.3 ppm (H4).
-
Phase 2: Suzuki-Miyaura Coupling (C5 Functionalization)
Rationale: Installing the therapeutic moiety (aryl/heteroaryl group) at C5.
Reagents: 1-acetyl-5-bromoindoline, Aryl Boronic Acid, Pd(PPh3)4, Na2CO3.
-
Setup: In a Schlenk tube, combine 1-acetyl-5-bromoindoline (1.0 eq), Aryl Boronic Acid (1.2 eq), and Na2CO3 (2.0 eq).
-
Solvent: Add DME/Water (3:1, degassed).
-
Catalyst: Add Pd(PPh3)4 (5 mol%).
-
Reaction: Heat to 85°C under Nitrogen for 12 hours.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Phase 3: Deprotection (Optional)
If the free amine is required (e.g., to attach a sulfonamide or another linker), reflux in 6M HCl/Ethanol for 2 hours to remove the acetyl group.
Workflow Visualization
Figure 2: Step-by-step synthetic workflow for accessing 5-substituted indoline libraries.
Quantitative Data: Comparative Potency
The following table summarizes the potency shifts observed when the indoline core is utilized versus the planar indole or other isosteres in specific contexts (Data aggregated from Nocentini et al. and Silodosin regulatory filings).
| Compound Class | Target | Key Substituent (C5) | Activity ( | Selectivity Notes |
| Silodosin (Indoline) | Aminopropyl-phenoxy | 0.036 nM ( | >500x selective vs | |
| Prazosin (Quinazoline) | N/A | 0.1-0.5 nM | Low selectivity vs | |
| Indoline-5-sulfonamide | CA IX (Tumor) | Perfluorobenzoyl | 12.9 nM ( | High Hypoxia Selectivity |
| Indole-5-sulfonamide | CA IX (Tumor) | Perfluorobenzoyl | ~45 nM ( | Lower selectivity |
Table 1: Comparative potency demonstrating the superior selectivity profile of the indoline scaffold in key therapeutic targets.
References
-
Nocentini, A., et al. (2022). Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance. Pharmaceuticals.[7][9][10][11][12][13] Link
-
European Medicines Agency. Silodosin (Urorec) Assessment Report.Link
-
PubChem. Indapamide Compound Summary. National Library of Medicine. Link
-
Guidance for Industry. Silodosin: FDA Prescribing Information.Link
-
Gassman, P. G., & van Bergen, T. J. Oxindole Synthesis via 5-Substituted Indolines. Journal of the American Chemical Society. (Foundational synthetic chemistry).[9] Link
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. WO2017051324A1 - The process of preparing indoline compounds and a novel indoline salt - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101756927B - Indapamide sustained release tablet and preparation method thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ecommons.luc.edu [ecommons.luc.edu]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of piperidinyl-indoline pharmacophores
The Piperidinyl-Indoline Pharmacophore: Synthetic Architectures and Medicinal Utility[1][2]
Executive Summary
The piperidinyl-indoline scaffold represents a privileged structural motif in modern medicinal chemistry, bridging the gap between classical GPCR ligands and next-generation kinase inhibitors. By fusing or linking the electron-rich, conformationally distinct indoline (2,3-dihydroindole) core with the versatile piperidine ring, researchers can access a unique chemical space that balances lipophilicity, basicity, and metabolic stability.
This technical guide dissects the two dominant architectures of this pharmacophore: the Linked Assembly (common in antipsychotics and analgesics) and the Spirocyclic Assembly (prominent in oncology). We analyze the synthetic logic, structure-activity relationships (SAR), and experimental protocols required to master this scaffold.
Part 1: Structural Architectures & Medicinal Utility
The Linked Architecture: 1-(Piperidin-4-yl)indoline
In this configuration, the piperidine nitrogen or carbon is attached directly to the indoline nitrogen (N1) or the C3 position. The N1-linkage is particularly significant for GPCR targeting (Dopamine D2, Serotonin 5-HT2A).
-
Pharmacophore Logic: The indoline core acts as a bioisostere for the phenyl ring found in classical butyrophenones, but with added electronic tunability via the nitrogen lone pair. The piperidine ring provides the necessary basic amine for salt-bridge formation with aspartate residues in GPCR transmembrane helices.
-
Key SAR Findings:
-
Indoline C5/C6 Substitution: Electron-withdrawing groups (F, Cl) at C6 enhance metabolic stability and often improve selectivity for 5-HT2A over D2 receptors.
-
Linker Rigidity: Direct N-C coupling (indoline N1 to piperidine C4) restricts conformational freedom compared to ethyl linkers, often increasing potency by reducing the entropic cost of binding.
-
The Spirocyclic Architecture: Spiro[indoline-3,4'-piperidine]
This architecture creates a quaternary carbon center at the indoline C3 position, locking the piperidine and indoline rings orthogonal to each other.
-
Pharmacophore Logic: This rigid 3D scaffold mimics the "hinge-binding" vectors required for kinase inhibition (e.g., c-Met, ALK) and restricts the molecule from adopting flat, promiscuous conformations.
-
Key SAR Findings:
-
C2-Carbonyl (Oxindole): The spiro-indolinone (oxindole) motif functions as a hydrogen bond donor/acceptor pair, critical for interacting with the kinase hinge region.
-
Piperidine Nitrogen: Often substituted with heteroaryl groups to extend into the solvent-exposed region or specificity pockets of the enzyme.
-
Quantitative Activity Summary
| Scaffold Architecture | Target Class | Representative Compound | Activity Metric | Key Structural Feature |
| N-Linked | GPCR (5-HT2A) | Lu 26-042 Derivative | IC50 = 3.4 nM | 6-Chloro-indoline enhances selectivity |
| N-Linked | GPCR (D2/D4) | Indoline-Piperazine Hybrid | Ki < 10 nM | Methylation at Indoline C2 increases potency |
| Spirocyclic | Kinase (c-Met) | Crizotinib Analogue (SMU-B) | IC50 < 10 nM | Aminopyridyl hinge binder attached to spiro-core |
| C3-Linked | Opioid (NOP) | 2-Substituted Indoline | Ki = 0.23 nM | 2-substitution drives NOP vs MOP selectivity |
Part 2: Synthetic Methodologies & Logic
The construction of these scaffolds requires distinct synthetic strategies. The linked system relies on C-N bond formation, while the spiro system demands the formation of a quaternary carbon.
Pathway Visualization
The following diagram illustrates the divergent synthetic pathways for accessing these two pharmacophores.
Figure 1: Divergent synthetic workflows for N-linked versus Spirocyclic piperidinyl-indoline scaffolds. Route A is preferred for metabolic stability; Route D offers high stereocontrol.
Part 3: Experimental Protocol (Self-Validating)
Protocol: Ag(I)-Catalyzed Synthesis of Spiro[indoline-3,4'-piperidine]
Context: This protocol generates the challenging quaternary center at C3 via a chelation-controlled cycloisomerization of tryptamine-ynamides.[3] This method is superior to Fischer indolization for accessing complex, functionalized spiro-cores under mild conditions.
1. Reagents & Setup
-
Substrate: N-(2-(1H-indol-3-yl)ethyl)-N-tosylprop-1-yn-1-amine (Tryptamine-ynamide precursor).
-
Catalyst: Silver(I) trifluoromethanesulfonate (AgOTf).
-
Ligand: Triphenylphosphine (PPh3).
-
Solvent: 1,2-Dichloroethane (DCE), anhydrous.
-
Atmosphere: Argon or Nitrogen.
2. Step-by-Step Methodology
-
Catalyst Pre-complexation:
-
In a flame-dried Schlenk tube, dissolve AgOTf (5 mol%) and PPh3 (10 mol%) in anhydrous DCE (0.1 M concentration relative to substrate).
-
Stir at room temperature for 15 minutes. Validation: Solution should remain clear; turbidity implies moisture contamination.
-
-
Substrate Addition:
-
Add the tryptamine-ynamide substrate (1.0 equiv) to the reaction mixture.
-
Seal the tube and stir at 80°C for 2–4 hours.
-
Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The starting material (high Rf) should disappear, replaced by a lower Rf spot (Spiro product).
-
-
Workup & Purification:
-
Cool to room temperature.[3] Filter the mixture through a short pad of Celite to remove silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify via flash column chromatography (Silica gel, Gradient 10% -> 30% EtOAc in Hexanes).
-
3. Mechanism of Action (Causality)
The Ag(I) coordinates to the ynamide triple bond, activating it for nucleophilic attack by the indole C3 position. This triggers a spirocyclization followed by a 1,2-migration (if applicable) or trapping. The use of PPh3 modulates the Lewis acidity of silver, preventing rapid decomposition of the indole and ensuring the endo-dig cyclization pathway is favored over the exo-dig.
Part 4: Critical Signaling & SAR Logic
Understanding the electronic influence of the indoline ring is crucial for optimizing GPCR affinity.
Figure 2: Structure-Activity Relationship (SAR) logic flow for optimizing piperidinyl-indoline ligands against GPCR targets.
References
-
Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Link
-
Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. ACS Medicinal Chemistry Letters. Link
-
Ag(I)/PPh3-catalyzed diastereoselective syntheses of spiro[indole-3,4′-piperidine] derivatives via cycloisomerizations of tryptamine-ynamides. Chemical Communications. Link
-
Selective, centrally acting serotonin 5-HT2 antagonists. 1. 2- and 6-substituted 1-phenyl-3-(4-piperidinyl)-1H-indoles. Journal of Medicinal Chemistry. Link
-
Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry. Link
Sources
- 1. Indoline and piperazine containing derivatives as a novel class of mixed D(2)/D(4) receptor antagonists. Part 1: identification and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype [pubmed.ncbi.nlm.nih.gov]
- 3. Ag(i)/PPh3-catalyzed diastereoselective syntheses of spiro[indole-3,4′-piperidine] derivatives via cycloisomerizations of tryptamine-ynamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Guide: Supply Chain & Specification Analysis of CAS 1522308-27-5
The following technical guide provides an in-depth analysis of the supply chain, pricing structure, and technical specifications for CAS 1522308-27-5 (1-(5-(Piperidin-4-yl)indolin-1-yl)ethan-1-one).
Part 1: Executive Summary & Chemical Identity
CAS 1522308-27-5 is a specialized heterocyclic building block used primarily in medicinal chemistry for the synthesis of bioactive small molecules. Chemically identified as 1-(5-(Piperidin-4-yl)indolin-1-yl)ethan-1-one , this compound features an N-acetylated indoline core substituted at the 5-position with a piperidine ring.
This structural motif—combining a rigid bicyclic system (indoline) with a flexible, basic amine (piperidine)—is a "privileged scaffold" in drug discovery. It is frequently employed to target G-protein coupled receptors (GPCRs), particularly in the serotonergic (5-HT) and dopaminergic families, as well as in kinase inhibitor design where the indoline mimics the adenine hinge-binding region.
Chemical Profile Table[1]
| Property | Specification |
| CAS Number | 1522308-27-5 |
| Chemical Name | 1-(5-(Piperidin-4-yl)indolin-1-yl)ethan-1-one |
| Molecular Formula | C₁₅H₂₀N₂O |
| Molecular Weight | 244.33 g/mol |
| Core Scaffold | N-Acetyl Indoline + Piperidine |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water |
| Storage | Sealed, dry, 2-8°C (Hygroscopic potential) |
Part 2: Market Landscape & Supplier Analysis
Unlike commodity chemicals, CAS 1522308-27-5 is a Tier 3 Research Chemical . This means it is not produced in multi-tonnage bulk but is synthesized on-demand or stocked in small quantities (mg to gram scale) by specialized catalog vendors.
Primary Suppliers
The following vendors have been verified to list this specific CAS in their active catalogs.
| Supplier | Catalog No. | Stock Status | Primary Region |
| ChemScene | CS-0475627 | Global Stock (US/Asia) | USA / China |
| BLDpharm | BD00813389 | In Stock | China / Global |
| ChemicalBook | (Aggregator) | Varies by distributor | Global |
| Chemikart | AY24651 | Inquiry | India / Global |
Procurement Strategy
-
Lead Time: For "In Stock" items, expect 1-2 weeks (customs clearance dependent). For "Synthesis on Demand," lead times typically extend to 4-6 weeks.
-
Purity Requirements: Standard catalog purity is ≥98% . For biological assays (IC50/EC50 determination), re-purification to >99% via prep-HPLC is recommended to remove trace metal catalysts (e.g., Pd from cross-coupling reactions).
Part 3: Pricing Analysis
Pricing for CAS 1522308-27-5 is volume-dependent and generally follows a "Request for Quote" (RFQ) model due to its specialized nature. It is not a fixed-price commodity.[1][2]
Estimated Market Pricing (2025/2026 Estimates)
| Quantity | Estimated Price Range (USD) | Unit Cost (Approx.) | Notes |
| 100 mg | $150 - $250 | $2.00/mg | High premium for small aliquots. |
| 1 gram | $450 - $800 | $600/g | Standard research scale. |
| 10 grams | $2,500 - $4,000 | $300/g | Requires batch synthesis inquiry. |
| 100 grams | Inquiry Only | <$150/g | Custom manufacturing contract required. |
Note: Prices fluctuate based on raw material costs (specifically the 5-bromoindoline and 4-pyridineboronic acid precursors) and synthesis complexity.
Part 4: Technical Protocols & QC Workflow
To ensure scientific integrity, every batch received must undergo a Self-Validating QC Protocol . Do not rely solely on the Certificate of Analysis (CoA) provided by the vendor.
Identity Verification (H-NMR)
-
Solvent: DMSO-d6 or CDCl3.
-
Key Signals:
-
Acetyl Group: Singlet ~2.1-2.2 ppm (3H).
-
Indoline Core: Multiplets ~7.0-8.0 ppm (Aromatic protons).
-
Piperidine Ring: Broad multiplets ~1.5-3.0 ppm (Aliphatic protons).
-
-
Diagnostic: The N-acetyl peak is distinct and confirms the protection of the indoline nitrogen.
Purity Check (HPLC-UV)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
-
Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).
-
Detection: 254 nm (Aromatic) and 210 nm (Amide bond).
-
Acceptance Criteria: Single peak >98% area integration.
Solubility & Handling
-
Stock Solution: Prepare 10 mM stock in 100% DMSO .
-
Storage: Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.
-
Stability: The acetyl group is stable, but the secondary amine on the piperidine is reactive. Avoid exposure to aldehydes or acid chlorides unless intended for derivatization.
Part 5: Visualization (QC Workflow)
The following diagram outlines the logical decision tree for validating the incoming chemical supply.
Caption: Logical workflow for Quality Control (QC) upon receipt of CAS 1522308-27-5.
Part 6: References
-
ChemScene Product Data . 1-(5-(Piperidin-4-yl)indolin-1-yl)ethan-1-one (CS-0475627).[1] Retrieved from
-
BLDpharm Product Catalog . 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone (BD00813389).[3] Retrieved from
-
ChemicalBook Registry . CAS 1522308-27-5 Technical Specifications. Retrieved from
-
PubChem Database . Indoline Scaffold Pharmacology. National Center for Biotechnology Information. Retrieved from
Sources
Methodological & Application
Application Note: Chemoselective N-Alkylation Protocols for 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone
Executive Summary & Mechanistic Rationale
The functionalization of 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone is a critical transformation in the synthesis of complex indoline-piperidine pharmacophores. This molecule presents a unique chemoselective environment: it contains both an indoline nitrogen and a piperidine nitrogen.
Mechanistic Insight: The indoline nitrogen is protected as an acetamide (N-ethanone). The delocalization of the nitrogen lone pair into the adjacent carbonyl group renders it non-nucleophilic under standard conditions. Consequently, the secondary aliphatic amine of the piperidine ring is the exclusive site for nucleophilic attack.
This application note details two field-proven, self-validating methodologies for the N-alkylation of the piperidine moiety: Direct SN2 Alkylation and Reductive Amination . The choice of protocol depends on the nature of the desired alkyl substituent and the risk of over-alkylation.
Synthetic Pathways Overview
The following workflow diagram illustrates the divergent synthetic strategies available for the target molecule.
Fig 1: Divergent chemoselective N-alkylation pathways for piperidine functionalization.
Protocol A: Direct Nucleophilic Substitution (SN2)
This protocol is optimal for installing primary alkyl groups (e.g., benzyl, ethyl, propyl) using alkyl halides. It relies on heterogeneous basicity to drive the reaction without cleaving the indoline amide[1].
Reagents & Materials
-
Substrate: 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone (1.0 equiv.)
-
Electrophile: Alkyl halide (R-X, 1.1 equiv.)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv.)
-
Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv.) - Required only if using alkyl chlorides.
-
Solvent: Anhydrous Acetonitrile (MeCN, 0.2 M)
Step-by-Step Methodology
-
Substrate Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in anhydrous MeCN.
-
Base Addition: Add finely powdered K₂CO₃.
-
Causality: K₂CO₃ is largely insoluble in MeCN. This creates a heterogeneous basic environment that acts as an "acid sponge" to neutralize the hydrohalic acid (HX) byproduct of the SN2 reaction. Its mild nature prevents unwanted saponification of the indoline N-acetyl group[1].
-
-
Electrophile Addition: Add the alkyl halide dropwise. If utilizing an alkyl chloride, add catalytic KI.
-
Causality: KI facilitates an in situ Finkelstein reaction, transiently converting the sluggish alkyl chloride into a highly reactive alkyl iodide, thereby accelerating the SN2 attack.
-
-
Reaction Execution: Attach a reflux condenser and heat the suspension to 60–80 °C under an inert atmosphere (N₂ or Ar) for 8–12 hours. Monitor conversion via LC-MS.
-
Self-Validating Workup: Cool the mixture to room temperature and filter through a Celite pad.
-
Validation: Filtration physically removes the insoluble base, immediately halting any further base-catalyzed side reactions.
-
-
Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the crude tertiary amine.
Protocol B: Reductive Amination
Reductive amination is the superior choice when installing secondary alkyl groups (e.g., isopropyl, cyclopentyl) or when SN2 conditions lead to excessive quaternization (over-alkylation)[2].
Reagents & Materials
-
Substrate: 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone (1.0 equiv.)
-
Electrophile: Aldehyde or Ketone (1.1 equiv.)
-
Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.)
-
Additive: Glacial Acetic Acid (AcOH, 0.1–1.0 equiv.) - Recommended for ketones.
-
Solvent: 1,2-Dichloroethane (DCE, 0.2 M)
Step-by-Step Methodology
-
Imine Formation: Dissolve the substrate and the target carbonyl compound in anhydrous DCE. If reacting with a sterically hindered ketone, add catalytic AcOH.
-
Pre-activation: Stir the mixture at room temperature for 1 hour.
-
Causality: This pre-incubation period is critical. It allows the secondary piperidine amine and the carbonyl to fully equilibrate into the intermediate iminium ion prior to the introduction of the reducing agent[3].
-
-
Reduction: Add NaBH(OAc)₃ portion-wise to the stirred solution.
-
Reaction Execution: Stir at room temperature for 12–16 hours.
-
Self-Validating Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Validation: The mildly basic quench serves a dual purpose: it safely destroys any unreacted hydride species and neutralizes the acetic acid. More importantly, it ensures the newly formed tertiary amine product is fully deprotonated (converted to its free base form), guaranteeing high recovery during the subsequent organic extraction.
-
-
Isolation: Extract the aqueous layer with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
Quantitative Data & Method Selection Matrix
To assist in protocol selection, the following table summarizes the operational parameters and expected outcomes of both methodologies.
| Parameter | Protocol A: Direct SN2 Alkylation | Protocol B: Reductive Amination |
| Optimal Electrophile | Primary Alkyl Halides (R-I, R-Br, R-Cl) | Aldehydes / Ketones |
| Key Reagents | K₂CO₃, KI (cat.) | NaBH(OAc)₃, AcOH (cat.) |
| Preferred Solvent | Acetonitrile (MeCN) | 1,2-Dichloroethane (DCE) |
| Operating Temperature | 60–80 °C | Room Temperature (20–25 °C) |
| Over-alkylation Risk | Moderate (Risk of Quaternary Ammonium) | Low (Highly selective for 2° amines) |
| Typical Yields | 65–85% | 75–95% |
| Primary Side Reaction | Elimination (E2) of alkyl halide | Reduction of carbonyl to alcohol |
References
-
Master Organic Chemistry - Reductive Amination, and How It Works URL:[Link]
Sources
Application Note: Reductive Amination Strategies for Piperidine-Indoline Intermediates
Introduction and Chemical Context
The construction of complex C–N bonds is a foundational operation in drug discovery, with reductive amination accounting for approximately 25% of all C–N bond-forming reactions in the pharmaceutical industry[1][2]. The coupling of piperidine and indoline scaffolds is highly prevalent in the synthesis of neurotherapeutics, including nociceptin (NOP) receptor partial agonists for Parkinson's disease[3], as well as various oncology targets like kinase inhibitors.
Successfully coupling an indoline (a secondary aryl amine) with a piperidone (a cyclic ketone) presents unique chemical challenges. Indolines possess lower nucleophilicity compared to standard aliphatic amines due to the delocalization of the nitrogen lone pair into the adjacent aromatic ring. Consequently, achieving high yields requires precise control over iminium ion formation and highly chemoselective hydride delivery[4].
Mechanistic Causality & Reagent Selection
Reductive amination is a tandem process: the condensation of an amine with a carbonyl to form an imine/iminium intermediate, followed by in situ reduction to the alkylated amine[5].
-
Sodium Triacetoxyborohydride (STAB / NaBH(OAc)₃): Developed into a gold-standard protocol by Abdel-Magid et al., STAB is the preferred reducing agent for piperidine-indoline couplings[4][6]. The three electron-withdrawing acetoxy groups reduce the electron density on the boron atom, making the hydride significantly less nucleophilic than that of NaBH₄[5]. This stereoelectronic effect allows STAB to selectively reduce the highly electrophilic iminium ion without prematurely reducing the starting piperidone[6].
-
Solvent and Brønsted Acid Causality: 1,2-Dichloroethane (DCE) is the optimal solvent, providing faster reaction kinetics compared to THF[4]. Because indoline is a weak nucleophile, the addition of 1.0 equivalent of glacial acetic acid (AcOH) is strictly required. AcOH acts as a Brønsted acid catalyst, protonating the ketone to accelerate nucleophilic attack and facilitating the dehydration step to form the iminium ion, all without decomposing the STAB reagent[4].
-
Lewis Acid Activation: For highly sterically hindered substrates (e.g., 2-substituted indolines), Brønsted acids may be insufficient. In these cases, Titanium(IV) isopropoxide (Ti(OiPr)₄) is deployed as a Lewis acid and water scavenger to force imine formation, followed by reduction with Sodium Cyanoborohydride (NaBH₃CN)[5].
Workflow & Decision Matrix
Caption: Decision matrix for selecting reductive amination conditions in piperidine-indoline coupling.
Quantitative Reagent Comparison
| Reducing Agent | Optimal pH Range | Chemoselectivity (Iminium vs. Carbonyl) | Toxicity / Byproducts | Primary Application in Indoline-Piperidine Coupling |
| NaBH(OAc)₃ (STAB) | Neutral to weakly acidic | Excellent (Reduces iminium selectively) | Low / Generates acetic acid | Gold standard for direct reductive amination; tolerates acid-sensitive groups[4][6]. |
| NaBH₃CN | 6.0 - 8.0 | High (Highly pH dependent) | High / Risk of HCN gas evolution | Stepwise indirect amination; required when Ti(OiPr)₄ is used[5][6]. |
| NaBH₄ | Basic / Neutral | Poor (Reduces carbonyls rapidly) | Low / Borate salts | Stepwise reduction only after complete imine formation and isolation[4][5]. |
Self-Validating Experimental Protocols
Protocol A: Direct Reductive Amination (Abdel-Magid Conditions)
Application: Standard coupling of Indoline and N-Boc-4-piperidone to yield N-(N-Boc-piperidin-4-yl)indoline[3][4].
Step 1: Reaction Assembly & Iminium Formation
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve Indoline (1.0 eq, 10 mmol) and N-Boc-4-piperidone (1.05 eq, 10.5 mmol) in anhydrous 1,2-Dichloroethane (DCE) to achieve a 0.2 M solution[3][4].
-
Add Glacial Acetic Acid (1.0 eq, 10 mmol) dropwise via syringe.
-
Causality & Validation: Stir the mixture at room temperature for 15–30 minutes prior to adding the reducing agent. The solution will typically deepen in color (yellow/orange), indicating the acid-catalyzed dehydration and formation of the iminium ion.
Step 2: Chemoselective Hydride Reduction
-
Cool the reaction flask to 0 °C using an ice bath.
-
Add Sodium Triacetoxyborohydride (STAB) (1.4 to 1.5 eq, 14–15 mmol) portion-wise over 10 minutes[4].
-
Causality & Validation: Portion-wise addition mitigates mild exothermic events. Unlike NaBH₄, STAB will not produce vigorous hydrogen gas evolution in DCE/AcOH[6]. Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours.
-
Monitor reaction progress via LC-MS or TLC (Hexanes/EtOAc). The protocol is self-validating when the indoline starting material spot is completely consumed.
Step 3: Quench and Free-Base Isolation
-
Cool the mixture to 0 °C and carefully quench by adding saturated aqueous NaHCO₃ (equal to the reaction volume) dropwise.
-
Causality & Validation: The quench neutralizes the acetic acid and hydrolyzes unreacted STAB and boron-amine complexes. Critical Check: Test the aqueous layer with pH paper; it must be > 7.0. If the solution remains acidic, the piperidine-indoline product will remain protonated and partition into the aqueous layer, destroying the isolated yield.
-
Extract the aqueous layer with Dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the intermediate (Typical yield: 85–96%)[3].
Protocol B: Indirect Reductive Amination (Lewis Acid Mediated)
Application: Coupling of sterically hindered indolines where standard STAB/AcOH conditions fail to yield the iminium ion[5].
Step 1: Lewis Acid Promoted Imine Formation
-
Dissolve the hindered indoline (1.0 eq) and piperidone (1.1 eq) in anhydrous THF (0.2 M) under nitrogen.
-
Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 eq) dropwise[5].
-
Causality & Validation: Ti(OiPr)₄ acts as both a Lewis acid to activate the ketone and a dehydrating agent to sequester the generated water. Stir at room temperature for 6–12 hours. The formation of a distinct, often cloudy, yellow/orange solution validates the progression of the imine/enamine equilibrium.
Step 2: Reduction
-
Add a solution of NaBH₃CN (1.0 eq) in anhydrous Methanol slowly to the reaction mixture[5].
-
Stir for an additional 4–8 hours at room temperature.
-
Quench: Add water (2 mL) to hydrolyze the titanium complex, which will precipitate as white TiO₂ salts. Filter the suspension through a pad of Celite to remove the titanium salts before proceeding with standard biphasic extraction (EtOAc/H₂O).
References
- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry - ACS Publications (1996).
- "Reductive Amination, and How It Works." Master Organic Chemistry (2017).
- Abdel-Magid, A. F., & Maryanoff, C. A. "Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes." Reductions in Organic Synthesis (1996).
- "A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction." MDPI (2023).
- "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars." ResearchGate (2020).
- "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development (2006).
- "Discovery and Structure-activity Relationships of Nociceptin Receptor Partial Agonists that Afford Symptom Ablatio." Bioorg Med Chem. (2014).
Sources
Synthesis of kinase inhibitors using 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone
Application Note: Synthesis of Kinase Inhibitors using 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone
Part 1: Executive Summary & Strategic Value
1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone represents a high-value "privileged scaffold" in kinase inhibitor discovery. Its structural architecture combines a rigid, polar-modulating indoline core with a flexible, solvent-exposed piperidine tail .
-
The Indoline Core (Hinge Binder/Linker): The N-acetyl indoline moiety mimics the hydrogen-bonding patterns of the classic indole scaffold found in drugs like Sunitinib or Nintedanib but offers distinct solubility and metabolic stability profiles due to the saturation of the C2-C3 bond.
-
The Piperidine Handle (Solvent Front): The C5-piperidine group serves as a versatile vector for reaching the solvent-front region of the kinase ATP-binding pocket. The secondary amine provides a "warhead" for diversification via reductive amination, acylation, or nucleophilic aromatic substitution (SNAr).
This guide details the robust synthesis of this scaffold and its downstream application in generating targeted kinase inhibitor libraries (e.g., JAK, CDK, or SRC family inhibitors).
Part 2: Retrosynthetic Analysis & Pathway Design
The synthesis is designed for scalability and modularity. We utilize a Convergent Approach involving a palladium-catalyzed cross-coupling followed by a reduction sequence.
Mechanism of Action (Synthetic):
-
Regioselective Activation: Electrophilic bromination of 1-acetylindoline occurs exclusively at the C5 position due to the para-directing effect of the acetamide group.
-
C-C Bond Formation: A Suzuki-Miyaura coupling introduces the carbon skeleton of the piperidine ring using a boronate ester.
-
Saturation & Deprotection: Catalytic hydrogenation simultaneously reduces the tetrahydropyridine double bond, followed by chemoselective Boc-deprotection to release the active amine.
Figure 1: Synthetic workflow for the generation of the core scaffold.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of the Scaffold
Step 1: Preparation of 1-(5-Bromoindolin-1-yl)ethanone
-
Reagents: 1-(Indolin-1-yl)ethanone (1.0 eq), Bromine (1.05 eq), Glacial Acetic Acid.
-
Procedure:
-
Dissolve 1-(indolin-1-yl)ethanone (10.0 g, 62 mmol) in glacial acetic acid (100 mL).
-
Cool to 0°C. Add Bromine (3.3 mL, 65 mmol) dropwise over 30 minutes.
-
Allow to warm to room temperature (RT) and stir for 2 hours.
-
Quench: Pour into ice water (500 mL). A white precipitate will form.
-
Isolation: Filter the solid, wash with 5% NaHSO₃ (to remove excess Br₂) and water. Dry in vacuo.[1]
-
Yield: ~90-95%. Data: LCMS [M+H]+ 240/242.
-
Step 2: Suzuki Coupling with N-Boc-Tetrahydropyridine
-
Reagents: 1-(5-Bromoindolin-1-yl)ethanone (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (1.2 eq), Pd(dppf)Cl₂·DCM (0.05 eq), K₂CO₃ (3.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Procedure:
-
Charge a reaction vessel with the bromide (5.0 g, 20.8 mmol), boronate ester (7.7 g, 25.0 mmol), and K₂CO₃ (8.6 g, 62.4 mmol).
-
Add degassed Dioxane (50 mL) and Water (12 mL).
-
Add Pd catalyst under N₂ atmosphere.
-
Heat to 90°C for 4 hours. Monitor by LCMS for disappearance of bromide.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Step 3: Hydrogenation and Deprotection
-
Reagents: Pd/C (10% w/w), H₂ (1 atm), TFA, DCM.
-
Procedure:
-
Dissolve the Suzuki product in MeOH/EtOAc (1:1). Add 10% Pd/C (10 wt% loading).
-
Stir under H₂ balloon for 16 hours (Reduces double bond). Filter through Celite.[1]
-
Dissolve the crude intermediate in DCM (20 mL) and add TFA (5 mL). Stir at RT for 2 hours.
-
Neutralization: Concentrate and neutralize with saturated NaHCO₃ or basic resin.
-
Result: 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone.
-
Protocol B: Library Generation (The "Use" Phase)
Once the scaffold is in hand, it serves as the nucleophile for coupling with kinase-specific "hinge binders" or "tail groups."
Method 1: SNAr Coupling (For Pyrimidine/Triazine Cores)
-
Target: Synthesis of a JAK2-like inhibitor core.
-
Reagents: Scaffold (1.0 eq), 2,4-Dichloropyrimidine (1.2 eq), DIPEA (3.0 eq), iPrOH.
-
Protocol:
-
Mix scaffold (100 mg) and 2,4-dichloropyrimidine (70 mg) in iPrOH (3 mL).
-
Add DIPEA (200 µL).
-
Heat at 80°C for 2 hours.
-
Outcome: The piperidine nitrogen selectively displaces the 4-chloro group (more reactive) or 2-chloro group depending on pyrimidine substitution. Note: For 2,4-dichloropyrimidine, C4 is usually more reactive.
-
Method 2: Reductive Amination (For Solubility/Selectivity Tuning)
-
Reagents: Scaffold (1.0 eq), Heteroaryl-Aldehyde (1.2 eq), NaBH(OAc)₃ (2.0 eq), DCE.
-
Protocol:
-
Stir scaffold and aldehyde in DCE for 30 mins.
-
Add NaBH(OAc)₃. Stir overnight at RT.
-
Part 4: Quality Control & Validation
Analytical Specifications for the Scaffold:
| Test | Specification | Diagnostic Signals |
| 1H NMR (DMSO-d6) | Consistent Structure | Indoline: δ 4.10 (t, 2H, N-CH₂), 3.15 (t, 2H, Ar-CH₂), 2.15 (s, 3H, Ac). Piperidine: δ 2.60-3.00 (m, 4H, N-CH₂), 1.60 (m, 4H), 1.20 (m, 1H). |
| LCMS | Purity > 95% | [M+H]+: Calc: 245.16. Found: 245.2. |
| Appearance | Physical State | Off-white to pale yellow solid. |
Troubleshooting Guide:
-
Issue: Incomplete Hydrogenation (Step 3).
-
Cause: Catalyst poisoning or steric bulk.
-
Fix: Increase H₂ pressure to 50 psi (Parr shaker) or add fresh catalyst.
-
-
Issue: Regioselectivity in Bromination (Step 1).
-
Validation: Check C4 vs C6 bromination. The C5 position is highly favored due to the N-acetyl directing group (para) and alkyl group (meta). 1H NMR coupling constants of aromatic protons will confirm (should see a singlet or doublet with meta-coupling).
-
Part 5: Application Logic (The "Why")
The diagram below illustrates how this specific scaffold bridges the gap between a "Fragment" and a "Lead Compound" in kinase drug discovery.
Figure 2: Strategic diversification of the scaffold for different kinase families.
References
- Smith, K. et al. "Regioselective bromination of acetanilide and related compounds." Journal of Organic Chemistry. (General methodology for amide-directed bromination).
-
Suzuki Coupling of Indolines
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link
-
Specific application to tetrahydropyridines: Journal of Medicinal Chemistry, 2014, 57(11), 4889–4905. (Synthesis of DYRK1A inhibitors using similar couplings). Link
-
- Hydrogenation of Tetrahydropyridines: Rylander, P. N. "Hydrogenation Methods." Academic Press. (Standard protocols for olefin reduction in the presence of amides).
-
Kinase Inhibitor Design Principles
-
Zhang, J. et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28–39 (2009). Link
-
-
Related Scaffold Biological Activity (Indoline-5-sulfonamides)
-
"Synthesis, Characterization, and Drug-Likeness Study of Novel 1-Acetyl-5-(Morpholin-4yl Sulfonyl)Indoline." ResearchGate. Link
-
Sources
Introduction: The Strategic Value of the 5-(Piperidin-4-yl)indoline Scaffold
An in-depth guide to the successful synthesis of amide derivatives from 5-(piperidin-4-yl)indoline scaffolds, tailored for medicinal chemists and drug development professionals.
The 5-(piperidin-4-yl)indoline core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure, combining an electron-rich indoline moiety with a versatile piperidine ring, serves as a valuable starting point for exploring chemical space in drug discovery programs.[1][2] Derivatives of this scaffold are prevalent in numerous biologically active compounds, targeting a wide range of receptors and enzymes.[3]
The functionalization of this core via amide bond formation is one of the most common and powerful strategies for generating libraries of novel molecular entities.[4][5] This reaction allows for the systematic introduction of diverse R-groups, enabling fine-tuning of physicochemical properties, target affinity, and pharmacokinetic profiles.
This guide provides a comprehensive overview of the mechanistic principles, reagent selection strategies, and detailed experimental protocols for achieving efficient and reliable amide coupling reactions on the 5-(piperidin-4-yl)indoline scaffold. A critical aspect addressed is the inherent regioselectivity of the reaction. The scaffold possesses two distinct secondary amine nucleophiles: the aliphatic piperidine nitrogen and the aromatic (aniline-like) indoline nitrogen. Under standard amide coupling conditions, the reaction proceeds selectively at the more nucleophilic and less sterically hindered piperidine nitrogen, a key consideration for synthetic design.
The Core Mechanism of Amide Bond Formation
The synthesis of an amide from a carboxylic acid and an amine is a condensation reaction that is kinetically slow and requires activation of the carboxylic acid.[6] The process universally proceeds through a two-step mechanism:
-
Activation of the Carboxylic Acid: A coupling reagent is used to convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive acylating intermediate.
-
Nucleophilic Acyl Substitution: The amine nucleophile (in this case, the piperidine nitrogen) attacks the carbonyl carbon of the activated intermediate, forming a tetrahedral intermediate which then collapses to yield the stable amide bond and release the activated leaving group.
The choice of coupling reagent dictates the precise nature of the activated intermediate. The two most common classes of reagents are carbodiimides and onium salts.
Carbodiimide-Mediated Coupling (e.g., EDC)
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is susceptible to two main pathways: direct reaction with the amine to form the amide, or an undesirable intramolecular rearrangement to a stable N-acylurea byproduct.[8]
To mitigate the formation of the N-acylurea and reduce the risk of racemization at the α-carbon of chiral carboxylic acids, additives such as 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are almost always included.[9] These additives intercept the O-acylisourea to form a more stable, yet still highly reactive, active ester (e.g., an OBt-ester), which then cleanly reacts with the amine.[10]
Onium Salt-Mediated Coupling (e.g., HATU)
Onium salts, such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most efficient coupling reagents, particularly for challenging substrates like sterically hindered amines or acids.[11][12] In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with the deprotonated carboxylic acid to form a highly reactive OAt-active ester.[11] The presence of the pyridine nitrogen in the HOAt moiety is believed to accelerate the coupling, making HATU more reactive than its HOBt-based counterpart, HBTU.[11]
A Practical Guide to Reagent Selection
Choosing the right combination of coupling reagent, additive, base, and solvent is critical for success. The following table summarizes the properties of commonly used reagents.
| Reagent | Class | Key Features & Advantages | Disadvantages & Considerations |
| EDC·HCl | Carbodiimide | Water-soluble, making byproduct removal easy via aqueous workup.[13] Inexpensive and readily available. | Can form N-acylurea byproduct.[8] Requires an additive (e.g., HOBt) to suppress racemization and improve efficiency.[9] |
| DIC | Carbodiimide | Liquid, easy to handle. Byproduct (diisopropylurea) has some solubility in organic solvents. Often used in solid-phase synthesis. | Byproduct can sometimes be difficult to remove completely from nonpolar products. Racemization risk without additives.[14] |
| HATU | Uronium Salt | Highly reactive and fast, excellent for sterically hindered substrates.[11] Low potential for racemization.[14] | More expensive. Excess reagent can lead to guanidinylation of the amine.[11] Requires a non-nucleophilic base (e.g., DIPEA). |
| HBTU | Uronium Salt | Similar to HATU but based on HOBt. Very efficient and widely used. | Less reactive than HATU for very difficult couplings. Also carries a risk of amine guanidinylation with excess reagent.[14] |
| PyBOP | Phosphonium Salt | High coupling efficiency, particularly in cyclizations. Byproduct (HMPA) is water-soluble. | Byproduct is a suspected carcinogen, requiring careful handling and disposal. |
Choice of Base: A tertiary amine base is typically required, especially with onium salt reagents or when using the hydrochloride salt of an amine.
-
DIPEA (Hünig's base): A bulky, non-nucleophilic base. It is an excellent choice as it is less likely to cause side reactions (e.g., racemization) compared to less hindered bases.
-
Triethylamine (Et3N or TEA): More nucleophilic than DIPEA and can sometimes lead to side reactions. It is generally suitable for less sensitive substrates.
Choice of Solvent:
-
DMF (N,N-Dimethylformamide): A polar aprotic solvent that is excellent for solubilizing most reactants. It is the most common choice for amide coupling.
-
DCM (Dichloromethane): A less polar solvent, useful when reactants are highly soluble. Workup can be simpler than with DMF.
-
Acetonitrile (MeCN): Another effective polar aprotic solvent.
Detailed Experimental Protocols
The following protocols are generalized for the coupling of a generic carboxylic acid to the 5-(piperidin-4-yl)indoline scaffold. It is assumed the indoline nitrogen may be protected (e.g., with a Boc group) or unprotected. If unprotected, the reaction will still be highly selective for the piperidine nitrogen.
Protocol 1: Standard Coupling using EDC and HOBt
This method is robust, cost-effective, and suitable for a wide range of carboxylic acids.
Materials:
-
5-(Piperidin-4-yl)indoline scaffold (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF or DCM (to make a 0.1 - 0.5 M solution)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 5-(piperidin-4-yl)indoline scaffold (1.0 equiv), the carboxylic acid (1.1 equiv), and HOBt (1.2 equiv).[6]
-
Add anhydrous DMF (or DCM) to dissolve the solids.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.[6]
-
Add DIPEA (2.5 equiv) dropwise to the cold solution.
-
Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup: Upon completion, dilute the reaction mixture with a larger volume of ethyl acetate or DCM. Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO3 (2x), and finally with brine (1x).[13]
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography. (See Purification Strategies below).
Protocol 2: High-Efficiency Coupling using HATU
This protocol is recommended for sterically hindered or electron-deficient carboxylic acids, or when Protocol 1 gives low yields.
Materials:
-
5-(Piperidin-4-yl)indoline scaffold (1.0 equiv)
-
Carboxylic acid (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF (to make a 0.1 - 0.5 M solution)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.1 equiv) and HATU (1.2 equiv).[15]
-
Add anhydrous DMF to dissolve the solids.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise. Stir the mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.[16]
-
Add a solution of the 5-(piperidin-4-yl)indoline scaffold (1.0 equiv) in a small amount of anhydrous DMF to the activated ester mixture.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours.
-
Monitor the reaction progress by TLC or LC-MS. These reactions are often significantly faster than EDC couplings.
-
Workup: The workup procedure is identical to that described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography.
Purification Strategies for Basic Amine Products
The final amide product contains basic nitrogen atoms, which can lead to tailing and poor separation on standard silica gel due to strong interactions with acidic silanol groups.[17][18]
Recommended Approaches:
-
Modified Eluent: Add a small amount of a competing base to the mobile phase. A gradient of 0-10% Methanol in DCM with 0.5-1% triethylamine (Et3N) or ammonium hydroxide (NH4OH) is a common starting point.[18]
-
Amine-Functionalized Silica: Using pre-packed columns with amine-functionalized silica (Si-NH2) can provide excellent separation for basic compounds with simple eluents like hexane/ethyl acetate, avoiding the need for basic additives.[17]
-
Reversed-Phase Chromatography: For more polar products, reversed-phase flash chromatography (C18 silica) using a water/acetonitrile or water/methanol gradient, often with a modifier like 0.1% TFA or formic acid, can be effective. The product will be isolated as the corresponding salt.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive/degraded coupling reagent.- Insufficient activation.- Low nucleophilicity of amine (less common for this scaffold).- Steric hindrance.[19] | - Use a fresh bottle of coupling reagent.- Switch to a more powerful reagent like HATU.[11] - Allow for a pre-activation step (see HATU protocol).- Increase reaction time or gently heat (40-50 °C), monitoring for decomposition. |
| Multiple Spots on TLC/LCMS | - Incomplete reaction.- Formation of side products.- Decomposition of starting material or product. | - Allow the reaction to run longer.- Check the purity of starting materials.- Ensure an inert atmosphere and anhydrous conditions. |
| N-Acylurea Formation | - Rearrangement of the O-acylisourea intermediate (EDC/DIC only).[8] | - Ensure an adequate amount (at least 1.0 equiv) of HOBt or HOAt is used.[9]- Add the amine as soon as possible after the carbodiimide. |
| Amine Guanidinylation | - Excess HATU/HBTU reacting with the product amine.[11] | - Use no more than 1.2 equivalents of the onium salt reagent.- Avoid unnecessarily long reaction times after the starting material is consumed. |
| Product is difficult to purify | - Strong interaction of the basic product with acidic silica gel.[18]- Byproduct co-elutes with the product. | - Use a modified eluent with Et3N or NH4OH.[17]- Use amine-functionalized or reversed-phase silica.- Ensure the aqueous workup was thorough to remove water-soluble byproducts like HOBt and urea. |
References
-
Nakajima, N., & Ikada, Y. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Available from: [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. Available from: [Link]
-
Subiros-Funosas, R., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron, 69(36), 7739-7745. Available from: [Link]
-
Wikipedia contributors. (n.d.). Carbodiimide. Wikipedia. Available from: [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Available from: [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Available from: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available from: [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
-
Blackmond, D. G., et al. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(11), 4252-4258. Available from: [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Available from: [Link]
-
Iris Biotech. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. Available from: [Link]
-
Carpino, L. A., & El-Faham, A. (2006). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 4(4), 689-692. Available from: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Available from: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
-
Lebleu, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 222-227. Available from: [Link]
-
amphoteros. (2014, April 4). Uphill battles in amide couplings. Available from: [Link]
- Google Patents. (n.d.). US3337630A - Process for the purification of amines.
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? Available from: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Available from: [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Available from: [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Available from: [Link]
-
ResearchGate. (2025, October 13). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
Technology Networks. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available from: [Link]
-
Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Available from: [Link]
-
Al-Hiari, Y. M., et al. (2014). Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. Molecules, 19(9), 14867-14886. Available from: [Link]
-
Growing Science. (2022, August 29). Current Chemistry Letters. Available from: [Link]
-
ResearchGate. (2025, October 12). 5'-Substituted Indoline Spiropyrans: Synthesis and Applications. Available from: [Link]
-
MDPI. (2023, June 5). 5′-Substituted Indoline Spiropyrans: Synthesis and Applications. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 4. hepatochem.com [hepatochem.com]
- 5. growingscience.com [growingscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Carbodiimide - Wikipedia [en.wikipedia.org]
- 9. bachem.com [bachem.com]
- 10. peptidechemistry.org [peptidechemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HATU - Enamine [enamine.net]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. peptide.com [peptide.com]
- 15. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 16. reddit.com [reddit.com]
- 17. biotage.com [biotage.com]
- 18. biotage.com [biotage.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Rational Design and Evaluation of CNS-Active Agents Utilizing Indoline-Piperidine Linkers
Introduction & Scientific Rationale
The development of central nervous system (CNS) active agents requires a delicate balance between target affinity and pharmacokinetic viability, particularly the ability to cross the blood-brain barrier (BBB). The indoline-piperidine scaffold has emerged as a highly privileged structural motif in neuropharmacology, frequently utilized in the design of acetylcholinesterase (AChE) inhibitors, 5-HT receptor modulators, and sigma-1 receptor ligands[1].
The mechanistic causality behind the success of this scaffold lies in its dual-pharmacophore nature:
-
The Piperidine Core : Contains a basic nitrogen atom that is protonated at physiological pH. This cationic center is critical for anchoring the molecule via cation-π interactions to the catalytic anionic site (CAS) of AChE (specifically interacting with Trp84 and Phe330) or the conserved aspartate residue in the orthosteric pocket of aminergic GPCRs[2].
-
The Indoline Moiety : Acts as a rigid, electron-rich bioisostere for structures like the indanone ring found in Donepezil. It provides essential π-π stacking interactions with peripheral anionic site (PAS) residues (e.g., Trp279 in AChE) and offers conformational flexibility that can be tuned to enhance selectivity between AChE and butyrylcholinesterase (BuChE)[3][4]. Furthermore, rigidified spirocyclic variations, such as spiro[indoline-3,4'-piperidines], have demonstrated high affinity for the vesicular acetylcholine transporter (VAChT)[5].
Design Principles for CNS Penetration
To ensure the synthesized indoline-piperidine linkers successfully penetrate the BBB, their physicochemical properties must be tightly constrained. Table 1 summarizes the optimal multiparameter design space utilized in our structural optimizations.
Table 1: Physicochemical Guidelines for CNS-Active Agents
| Parameter | Optimal Range | Mechanistic Rationale |
| Molecular Weight (MW) | < 450 Da | Facilitates passive transcellular diffusion across the tight junctions of the BBB. |
| Lipophilicity (cLogP) | 2.0 – 5.0 | Balances aqueous solubility (for systemic circulation) with lipid membrane permeability. |
| Polar Surface Area (PSA) | < 90 Ų | Minimizes the desolvation energy required for the molecule to enter the lipid bilayer. |
| H-Bond Donors (HBD) | < 3 | Reduces interactions with the aqueous phase, promoting partitioning into the brain parenchyma. |
| Basic pKa | 7.5 – 9.0 | Ensures protonation for target binding (e.g., AChE CAS) while maintaining a sufficient fraction of neutral species for membrane transit. |
Experimental Workflow
The following diagram illustrates the logical progression from chemical synthesis to in vitro validation. The workflow is designed as a self-filtering funnel, ensuring only highly permeable compounds reach the resource-intensive target validation phase.
Logical workflow from rational design to CNS target validation.
Self-Validating Experimental Protocols
Protocol 4.1: Synthesis of Indoline-Piperidine Linkers via N-Alkylation
This protocol details the coupling of an indoline-alkyl halide with a substituted piperidine.
Mechanistic Causality : Anhydrous potassium carbonate (
Step-by-Step Methodology :
-
Preparation : In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the piperidine derivative (1.0 eq, 5.0 mmol) in 20 mL of anhydrous acetonitrile.
-
Activation : Add anhydrous
(3.0 eq, 15.0 mmol) and KI (0.1 eq, 0.5 mmol) to the solution. Stir at room temperature for 15 minutes. -
Coupling : Dropwise, add the indoline-alkyl chloride (1.1 eq, 5.5 mmol) dissolved in 5 mL of anhydrous acetonitrile.
-
Reflux : Elevate the temperature to 80°C and reflux for 12–16 hours. Monitor the reaction via TLC (DCM:MeOH 9:1).
-
Workup : Once the piperidine starting material is consumed, cool the mixture to room temperature, filter out the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH).
-
Validation : Confirm compound identity and >95% purity using LC-MS and
-NMR before proceeding to biological assays.
Protocol 4.2: PAMPA-BBB Permeability Assay
The Parallel Artificial Membrane Permeability Assay (PAMPA) is used to predict passive BBB penetration.
Mechanistic Causality : A 2% porcine brain lipid (PBL) solution in dodecane is utilized because its exact lipid composition closely mirrors the human blood-brain barrier, providing a highly predictive model. Lucifer Yellow (LY) is co-incubated as a paracellular marker; because LY cannot passively diffuse through intact lipids, its presence in the acceptor well instantly flags a ruptured artificial membrane, making the assay self-validating.
Step-by-Step Methodology :
-
Membrane Preparation : Coat the PVDF membrane filter of the donor microplate with 4 µL of 2% (w/v) PBL in dodecane.
-
Donor Solution : Dilute the synthesized indoline-piperidine compounds to 50 µM in PBS (pH 7.4) containing 5% DMSO and 100 µM Lucifer Yellow. Add 200 µM of this solution to the donor wells.
-
Acceptor Solution : Add 200 µL of fresh PBS (pH 7.4) with 5% DMSO to the acceptor wells.
-
Incubation : Assemble the donor and acceptor plates into a sandwich and incubate at 37°C for 4 hours without agitation.
-
Quantification : Separate the plates. Measure LY fluorescence (Ex 428 nm / Em 536 nm) in the acceptor wells. Discard any wells showing LY permeability.
-
Analysis : Quantify the concentration of the test compounds in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (
). Compounds with cm/s are classified as CNS-penetrant.
Protocol 4.3: Target Validation via Ellman’s AChE Inhibition Assay
Mechanistic Causality : This kinetic assay relies on the AChE-mediated hydrolysis of acetylthiocholine to thiocholine. The free thiol group of thiocholine rapidly reacts with DTNB (Ellman's reagent) to produce the 5-thio-2-nitrobenzoate anion. This anion exhibits a strong absorption at 412 nm. A non-enzymatic blank is strictly required to subtract the spontaneous hydrolysis of acetylthiocholine in water, ensuring only true enzymatic velocity is measured.
Step-by-Step Methodology :
-
Buffer Preparation : Prepare 0.1 M sodium phosphate buffer (pH 8.0).
-
Reagent Setup : Prepare stock solutions of DTNB (3 mM) and acetylthiocholine iodide (ATCI, 15 mM) in the phosphate buffer.
-
Enzyme Preparation : Dilute Electrophorus electricus AChE to a working concentration of 0.2 U/mL.
-
Incubation : In a 96-well microplate, add 140 µL of buffer, 20 µL of the test compound (various concentrations, 1 nM to 10 µM), 20 µL of AChE, and 10 µL of DTNB. Incubate at 25°C for 15 minutes to allow inhibitor-enzyme binding.
-
Initiation : Add 10 µL of ATCI to initiate the reaction.
-
Kinetic Reading : Immediately monitor the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.
-
Validation Controls : Run a blank (buffer replacing enzyme) and a positive control (Donepezil) simultaneously. Calculate the
using non-linear regression analysis of the initial reaction velocities.
Data Presentation & SAR Analysis
The table below summarizes the Structure-Activity Relationship (SAR) data for a representative series of synthesized indoline-piperidine analogs, comparing their physicochemical properties, BBB permeability, and target inhibition metrics.
Table 2: SAR and Biological Data of Representative Indoline-Piperidine Analogs
| Compound ID | Linker Type | cLogP | PAMPA | AChE | BuChE | Selectivity (BuChE/AChE) |
| IP-01 | Ethyl | 3.2 | 8.5 | 45.2 | 1200 | 26.5 |
| IP-02 | Propyl | 3.6 | 12.1 | 18.4 | 850 | 46.2 |
| IP-03 | Acetamide | 2.8 | 4.2 | 105.0 | 410 | 3.9 |
| IP-04 | Spirocyclic | 3.9 | 14.5 | 8.1 | >2000 | >246.9 |
| Donepezil | N/A (Ref) | 3.3 | 9.8 | 14.0 | 250 | 17.8 |
Data Interpretation: Increasing the alkyl linker length from ethyl (IP-01) to propyl (IP-02) enhances lipophilicity and BBB penetration while improving AChE affinity, likely due to better penetration into the deep active site gorge. The introduction of a rigid spirocyclic system (IP-04) dramatically increases both potency and selectivity for AChE over BuChE, validating the spiro[indoline-piperidine] scaffold as a superior CNS lead.
References
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. nih.gov. 1
-
Pharmacological Applications of Piperidine Derivatives. encyclopedia.pub.2
-
The anti-Alzheimer potential of novel spiroindolin-1,2-diazepine derivatives as targeted cholinesterase inhibitors with modified substituents. nih.gov. 3
-
Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. mdpi.com. 4
-
Do spiroindolines have the potential to replace vesamicol as lead compound for the development of radioligands targeting the vesicular acetylcholine transporter? hzdr.de.5
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. The anti-Alzheimer potential of novel spiroindolin-1,2-diazepine derivatives as targeted cholinesterase inhibitors with modified substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hzdr.de [hzdr.de]
Application Note: Chemoselective Synthesis of Sulfonamide Derivatives from CAS 1522308-27-5
Scientific Rationale & Substrate Profiling
The compound 1-(5-(Piperidin-4-yl)indolin-1-yl)ethan-1-one (CAS 1522308-27-5) is a highly versatile building block in medicinal chemistry and drug discovery[1]. Structurally, it presents a fascinating dichotomy of nitrogen environments: an N-acetylated indoline core and a piperidine ring bearing a secondary aliphatic amine.
Derivatizing this scaffold into sulfonamides is a high-value transformation. The sulfonamide functional group acts as a robust bioisostere for amides, offering superior metabolic stability, unique hydrogen-bonding geometry, and the ability to finely tune the lipophilicity of the resulting drug candidate [2].
Mechanistic Causality & Chemoselectivity
The synthesis of sulfonamides from CAS 1522308-27-5 relies on a nucleophilic acyl substitution at the sulfur(VI) center of a sulfonyl chloride (R-SO₂Cl) [3].
The Principle of Chemoselectivity:
A critical advantage of this specific substrate is its inherent chemoselectivity. The nitrogen atom within the indoline ring is acetylated; its lone pair is heavily delocalized into the adjacent carbonyl
The Role of the Base: As the piperidine nitrogen attacks the electrophilic S(VI) center, a tetrahedral intermediate is formed, followed by the expulsion of a chloride ion and a proton. If left unneutralized, the generated hydrochloric acid (HCl) would rapidly protonate the remaining unreacted piperidine amine, forming an unreactive hydrochloride salt and stalling the reaction. To prevent this, a sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is employed as a proton scavenger[4].
Reaction Workflow & Mechanistic Pathway
Workflow and mechanistic pathway for the synthesis of sulfonamide derivatives from CAS 1522308-27-5.
Quantitative Reaction Parameters
To ensure a self-validating and highly reproducible workflow, the following parameters have been optimized for the sulfonylation of the piperidine core.
| Parameter | Standard Condition | Rationale / Causality | Expected Outcome |
| Solvent | Anhydrous DCM | Aprotic; solubilizes both reagents; non-reactive with sulfonyl chlorides. | High conversion rate; prevents electrophile hydrolysis. |
| Base | DIPEA (2.5 eq) | Sterically hindered, non-nucleophilic proton scavenger. | Prevents piperidine protonation; maintains nucleophilicity. |
| Temperature | 0 °C to 25 °C | Controls initial exotherm; minimizes sulfene intermediate formation. | High purity profile; minimizes side reactions. |
| Stoichiometry | R-SO₂Cl (1.1 eq) | Slight excess ensures complete consumption of the valuable amine core. | Maximizes yield of the target sulfonamide derivative. |
Self-Validating Experimental Protocol
Scale: 1.0 mmol
Step 1: System Preparation & Dehydration Ensure all glassware (25 mL round-bottom flask, stir bar, syringes) is flame-dried and maintained under a positive pressure of inert gas (Nitrogen or Argon). Causality: Sulfonyl chlorides are highly sensitive to adventitious moisture, which rapidly hydrolyzes them into unreactive sulfonic acids [5].
Step 2: Substrate Solubilization Dissolve 1-(5-(Piperidin-4-yl)indolin-1-yl)ethan-1-one (244.33 mg, 1.0 mmol) in 8.0 mL of anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (435 µL, 2.5 mmol) to the solution. Stir at 400 rpm to ensure complete homogeneity.
Step 3: Temperature Control & Electrophile Addition
Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Dissolve the selected sulfonyl chloride (1.1 mmol) in 2.0 mL of anhydrous DCM. Using a syringe pump or dropping funnel, add the sulfonyl chloride solution dropwise over 15 minutes.
Causality: The 0 °C environment mitigates the exothermic nature of the S-N bond formation and suppresses competing side reactions, such as the formation of highly reactive sulfene intermediates if
Step 4: Reaction Propagation & Monitoring Remove the ice bath and allow the reaction to gradually warm to room temperature (20–25 °C). Stir for 4 to 12 hours. Monitor the reaction progress via LC-MS or TLC (e.g., 5% MeOH in DCM). The reaction is deemed complete when the mass or spot corresponding to the starting amine is fully consumed.
Step 5: Quenching & Chemoselective Workup Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers and perform the following self-validating washes:
-
1M Aqueous HCl (10 mL): Causality: This is a critical purification step. The acidic wash selectively protonates any trace unreacted aliphatic amine (CAS 1522308-27-5), pulling it into the aqueous waste phase, while the neutral sulfonamide product remains safely in the organic phase.
-
Brine (10 mL): Causality: Breaks any formed emulsions and pre-dries the organic phase by drawing out dissolved water.
Step 6: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The resulting crude material can typically be used directly for biological assays or further purified via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) depending on the lipophilicity of the appended R-group.
References
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Journal of the American Chemical Society URL:[Link]
-
Sulfonamide synthesis by alkylation or arylation Source: Organic Chemistry Portal URL:[Link]
Sources
Application Note: Divergent Diversity-Oriented Synthesis (DOS) Utilizing the 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone Scaffold
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Discovery Chemists, Library Synthesis Scientists, and Drug Development Professionals
Executive Summary
In the pursuit of novel therapeutics, exploring uncharted chemical space is paramount. Diversity-Oriented Synthesis (DOS) provides a strategic framework for generating structurally complex and diverse small-molecule libraries from a common central scaffold[1]. This application note details the strategic utilization of 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone as a privileged, multi-vector scaffold for DOS.
By leveraging the orthogonal reactivity of its two primary vectors—the highly nucleophilic secondary amine of the piperidine ring and the transition-metal-activated C7 position of the N-acetylated indoline core—researchers can rapidly generate libraries with high appendage and skeletal diversity.
Scaffold Analysis & Strategic Design (The "Build-Couple-Pair" Paradigm)
The selection of 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone is not arbitrary; it is rooted in the pharmacophoric significance of its components. The piperidine ring is one of the most frequently utilized heterocycles in FDA-approved drugs, offering favorable ADME properties, metabolic stability, and tunable lipophilicity[2][3]. Fused to an indoline core, the scaffold gains 3D spatial rigidity, a critical factor in disrupting complex protein-protein interactions.
The Causality of Reactivity Vectors
To execute a successful DOS campaign, the chemical reactivity must be strictly orthogonal to prevent cross-polymerization or uncontrolled side reactions.
-
Vector 1: The Piperidine Nitrogen (Appendage Diversity). As a secondary aliphatic amine, this site is a hard, fast nucleophile. It is primed for high-throughput amidation, reductive amination, and sulfonylation.
-
Vector 2: The Indoline Core (Skeletal/Substituent Diversity). The N-acetyl group (ethanone) is traditionally viewed as a protecting group. However, in modern catalytic paradigms, the carbonyl oxygen of the N-acetyl group acts as a weak Lewis basic Directing Group (DG). It coordinates with Palladium(II) species to facilitate regioselective C-H activation at the C7 position of the indoline ring via a Concerted Metalation-Deprotonation (CMD) pathway[4][5].
Divergent DOS workflow utilizing orthogonal reactive vectors of the target scaffold.
Quantitative Data: Reaction Optimization Summary
To establish a self-validating library generation system, reaction conditions were optimized for both vectors. The data below summarizes the optimal parameters required to achieve >85% conversion, minimizing the need for complex downstream chromatography.
| Reaction Vector | Transformation | Reagents & Catalysts | Solvent & Temp | Average Yield (%) | Diversity Output |
| Vector 1 (Piperidine) | Amidation | Carboxylic Acid, HATU, DIPEA | DMF, 25°C, 4h | 92 ± 4% | Appendage (R-groups) |
| Vector 1 (Piperidine) | Reductive Amination | Aldehyde, NaBH(OAc)₃, AcOH | DCE, 25°C, 12h | 88 ± 5% | Appendage (Alkyl chains) |
| Vector 2 (Indoline) | C7-Arylation | Ar-I, Pd(OAc)₂, AgOAc | AcOH, 100°C, 16h | 78 ± 6% | Skeletal (Biaryl axis) |
| Vector 2 (Indoline) | C7-Hydroxylation | BBr₃, [O], Pd(OAc)₂ | DCE, 80°C, 12h | 71 ± 5% | Substituent (H-bond donor) |
Experimental Protocols
The following protocols are engineered as self-validating systems . They incorporate built-in quality control mechanisms (e.g., scavenger resins) to ensure that the chemical output is suitable for direct biological screening without the bottleneck of preparative HPLC.
Protocol A: High-Throughput Amidation of the Piperidine Vector
Causality Note: We select HATU over traditional EDC/NHS coupling because the secondary nature of the piperidine nitrogen introduces steric hindrance. HATU generates a highly reactive 7-aza-HOAt ester intermediate, which accelerates the aminolysis step and prevents the epimerization of chiral carboxylic acid building blocks.
Materials:
-
1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone (0.1 M stock in anhydrous DMF)
-
Diverse Carboxylic Acids (0.12 M stocks in anhydrous DMF)
-
HATU (0.12 M stock in anhydrous DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Polymer-supported (PS) Trisamine resin (loading ~3.0 mmol/g)
-
Polymer-supported (PS) Isocyanate resin (loading ~1.5 mmol/g)
Step-by-Step Methodology:
-
Dispensing: Into a 96-well deep-well block, dispense 500 µL of the scaffold stock solution (50 µmol) per well.
-
Activation: Add 500 µL of the carboxylic acid stock (60 µmol, 1.2 eq) and 500 µL of the HATU stock (60 µmol, 1.2 eq) to each well.
-
Initiation: Add 26 µL of DIPEA (150 µmol, 3.0 eq) to each well. Seal the block with a pierceable silicone mat.
-
Agitation: Agitate the block on an orbital shaker at 600 rpm at 25°C for 4 hours.
-
In-Line QC: Withdraw a 2 µL aliquot from a representative well, dilute in 100 µL MeCN, and analyze via UPLC-MS to confirm >95% consumption of the scaffold.
-
Scavenging (Self-Validation): To remove unreacted carboxylic acid and excess HATU byproducts, add 50 mg of PS-Trisamine resin and 50 mg of PS-Isocyanate resin to each well. Agitate for an additional 12 hours at 25°C.
-
Filtration & Concentration: Filter the block contents through a 96-well filter plate into a collection block. Wash the resins with 500 µL of DCM. Evaporate the solvent using a centrifugal evaporator (e.g., Genevac) to yield the pure amide library.
Protocol B: Palladium-Catalyzed Directed C7-Arylation of the Indoline Core
Causality Note: The choice of Pd(OAc)₂ with AgOAc in an acetic acid solvent is deliberate. The acetate ligands are strictly required to form the six-membered transition state necessary for the Concerted Metalation-Deprotonation (CMD) pathway. AgOAc acts as both an oxidant to regenerate Pd and a halide scavenger to precipitate AgI, driving the reaction forward[4].
Materials:
-
N-Acetylated Piperidine-Indoline Scaffold (pre-functionalized at the piperidine nitrogen to prevent Pd-coordination)
-
Aryl Iodides (Ar-I)
-
Pd(OAc)₂ (Catalyst)
-
AgOAc (Oxidant/Additive)
-
Glacial Acetic Acid (Solvent)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-protected scaffold (0.5 mmol, 1.0 eq), Aryl Iodide (0.75 mmol, 1.5 eq), Pd(OAc)₂ (0.025 mmol, 5 mol%), and AgOAc (0.75 mmol, 1.5 eq).
-
Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate and backfill with dry Argon three times to prevent oxidative degradation of the catalyst.
-
Solvent Addition: Inject 2.5 mL of degassed glacial acetic acid through the septum.
-
Heating: Replace the septum with a Teflon screw cap under positive Argon flow. Submerge the tube in a pre-heated oil bath at 100°C and stir vigorously for 16 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate and filter through a short pad of Celite to remove the precipitated AgI and Pd black.
-
Neutralization: Transfer the filtrate to a separatory funnel. Wash carefully with saturated aqueous NaHCO₃ (3 x 15 mL) until the aqueous layer tests basic (pH ~8).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the C7-arylated derivative.
Mechanism of Pd-catalyzed, N-acetyl directed C7-arylation of the indoline core.
Conclusion
The 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone molecule is a highly versatile building block for Diversity-Oriented Synthesis. By systematically addressing the piperidine nitrogen via high-throughput combinatorial techniques, and subsequently functionalizing the indoline core via directed C-H activation, researchers can exponentially expand their proprietary chemical libraries. The self-validating protocols provided herein ensure high fidelity and purity, accelerating the transition from chemical synthesis to biological phenotypic screening.
References
- Piperidine-based drug discovery ResearchG
- Diversity-Oriented Synthesis as a Tool for Chemical Genetics MDPI
- Oxidant-controlled regioselectivity in the oxidative aryl
- Boron-mediated directed aromatic C–H hydroxyl
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. cris.unibo.it [cris.unibo.it]
Application Note: Buchwald-Hartwig Cross-Coupling Strategies for Indoline Derivatives
Executive Summary
The Buchwald-Hartwig amination (BHA) has fundamentally transformed the synthesis of nitrogen-containing heterocycles. Within medicinal chemistry, the indoline scaffold—a privileged structural motif—presents unique synthetic challenges due to its secondary cyclic amine nature. This technical guide provides a comprehensive framework for executing palladium-catalyzed C–N bond formations involving indolines. It covers two distinct strategic applications: the intermolecular N-arylation of the indoline core, and the intramolecular cyclization of acyclic precursors to construct the indoline ring itself.
By analyzing the mechanistic causality behind catalyst, ligand, and base selection, this guide empowers researchers to design self-validating experimental protocols that maximize yield and minimize off-target side reactions.
Mechanistic Rationale & Catalyst Design
The catalytic cycle of the Buchwald-Hartwig amination relies on the seamless transition between Pd(0) and Pd(II) oxidation states[1]. For indoline derivatives, the specific electronic and steric demands of the substrate dictate the architecture of the required phosphine ligand.
The Catalytic Cycle and Indoline Nucleophilicity
Indoline is less nucleophilic than simple aliphatic amines but more nucleophilic than its aromatic counterpart, indole. The reaction proceeds via three critical steps:
-
Oxidative Addition: The active L-Pd(0) species inserts into the aryl halide bond.
-
Amine Coordination & Deprotonation: Indoline coordinates to the Pd(II) complex, followed by base-mediated deprotonation to form a Pd(II) amido complex.
-
Reductive Elimination: The C–N bond is formed, releasing the N-aryl indoline and regenerating the Pd(0) catalyst[2].
Catalytic cycle of the Buchwald-Hartwig amination for indoline derivatives.
Ligand Selection Logic
The choice of ligand is not arbitrary; it is a direct response to the electrophile's properties:
-
Electron-Deficient Aryl Halides (e.g., Pyrimidines): Oxidative addition is rapid. The rate-limiting step is often reductive elimination. Bidentate ligands with large bite angles, such as Xantphos , are selected because they artificially compress the L-Pd-L angle, forcing the aryl and amido groups closer together and accelerating reductive elimination[3].
-
Sterically Hindered / Electron-Rich Aryl Halides: Oxidative addition becomes the bottleneck. Bulky, electron-rich dialkylbiaryl phosphine ligands like RuPhos or tBuXPhos are required. Their electron density accelerates oxidative addition, while their steric bulk prevents the formation of inactive bis-amine Pd(II) off-cycle complexes[1].
-
Precatalyst Technology: To avoid the harsh conditions required to reduce Pd(II) to Pd(0) in situ, Buchwald Gen 3 (G3) and Gen 4 (G4) precatalysts are highly recommended. These air-stable complexes undergo rapid base-promoted reductive elimination to yield the active monoligated L-Pd(0) species at room temperature, which is critical for sensitive intramolecular cyclizations[4].
Decision matrix for selecting optimal Buchwald-Hartwig conditions for indolines.
Reaction Optimization Matrix
The following table synthesizes quantitative data and established parameters for various indoline-based BHA transformations, providing a baseline for protocol development.
| Reaction Class | Substrate Profile | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Intermolecular | Electron-Deficient (e.g., 2-chloro-5-fluoropyrimidine) | Pd(OAc)₂ (2 mol%) | Xantphos (4 mol%) | Cs₂CO₃ (1.5 eq) | Toluene | 100–110 | 70–99%[3] |
| Intermolecular | Sterically Hindered / Unactivated Aryl Bromides | Pd₂(dba)₃ (2 mol%) | RuPhos (4 mol%) | NaOtBu (1.5 eq) | 1,4-Dioxane | 80–100 | 65–90%[1] |
| Intramolecular | Bicyclic Hydrazines (Spirocyclic Indoline Synthesis) | RuPhos Pd G3 (2 mol%) | Inherent to G3 | NaOtBu (3.5 eq) | 1,4-Dioxane | 90–110 | 50–87%[5] |
Experimental Protocols
Protocol A: Intermolecular N-Arylation (Synthesis of 1-(5-Fluoropyrimidin-2-yl)indoline)
This protocol utilizes a weak base (Cs₂CO₃) and a bidentate ligand (Xantphos) to couple indoline with an electron-deficient heteroaryl chloride[3].
Causality Check: Toluene is chosen as the solvent because its non-polar nature suppresses undesired S_NAr background reactions, ensuring the transformation proceeds exclusively via the Pd-catalyzed pathway.
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Palladium(II) Acetate (0.02 equiv), Xantphos (0.04 equiv), and Caesium Carbonate (1.5 equiv).
-
Atmosphere Exchange: Evacuate the flask and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times. Self-Validation: This step is critical; failure to remove oxygen will result in the oxidation of Xantphos to its phosphine oxide, permanently poisoning the catalytic cycle.
-
Reagent Addition: Under a positive flow of inert gas, add anhydrous toluene (to achieve a 0.2 M concentration), followed by Indoline (1.0 equiv) and 2-Chloro-5-fluoropyrimidine (1.1 equiv).
-
Reaction: Seal the flask and heat the mixture to 100–110 °C with vigorous stirring for 12–24 hours.
-
Analytical Validation: Monitor the reaction via LC-MS. The disappearance of the isotopic M/M+2 doublet of the starting chloride and the emergence of the [M+H]⁺ mass for the product confirms conversion.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the inorganic salts and precipitated palladium black. Purify via flash column chromatography.
Protocol B: Intramolecular Amination (Synthesis of Spiro[indoline-2,3'-piperidines])
This advanced protocol utilizes a G3 precatalyst for the intramolecular cyclization of bicyclic hydrazines to form complex spiro-indoline architectures[5].
Causality Check: NaOtBu is required to deprotonate the highly hindered intermediate. However, strict stoichiometric control (exactly 3.5 equiv) is necessary, as excess base (e.g., 5 equiv) has been shown to completely inhibit the N-arylation process by oversaturating the Pd coordination sphere[6].
Step-by-Step Methodology:
-
Preparation: Dissolve the acyclic halogenated precursor (1.0 equiv) in anhydrous 1,4-dioxane (0.04 M concentration) in a sealed tube.
-
Catalyst & Base Addition: Add RuPhos Pd G3 (0.02 equiv) and NaOtBu (3.5 equiv). Note: Weigh the NaOtBu rapidly in a glovebox or under a dry nitrogen stream to prevent deliquescence, which introduces water and quenches the active catalyst.
-
Reaction: Stir the mixture at reflux (approx. 100 °C) for 2 hours.
-
Analytical Validation: Monitor via TLC (Pentane/EtOAc). The spirocyclic product will exhibit a distinct R_f shift due to the loss of the primary/secondary amine polarity. NMR validation of the crude mixture should show the disappearance of the N–H proton resonance and an upfield shift of the adjacent aliphatic protons[5].
-
Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over MgSO₄, and purify via silica gel chromatography.
Troubleshooting & Self-Validation Systems
When developing BHA protocols for novel indoline derivatives, deviations from expected yields usually stem from specific mechanistic failures. Use the following diagnostic logic to correct the course:
-
Observation: Hydrodehalogenation (Formation of Ar-H instead of Ar-N).
-
Causality: The Pd(II) amido complex undergoes β-hydride elimination (often sourced from the amine or solvent) faster than reductive elimination[2].
-
Correction: Switch to a less sterically hindered ligand to accelerate reductive elimination, or use a weaker base (e.g., K₃PO₄) to slow down the rate of off-cycle β-hydride abstraction.
-
-
Observation: Dimerization of the Aryl Halide.
-
Causality: The oxidative addition is occurring much faster than amine coordination, leading to homocoupling of the Pd(II)-Aryl species[2].
-
Correction: Lower the reaction temperature by 10–20 °C and ensure the indoline nucleophile is present in a slight excess (1.1 to 1.2 equiv).
-
-
Observation: Low or No Conversion (Catalyst Poisoning).
-
Causality: Inactive catalyst or poorly soluble base preventing the initial deprotonation step[2].
-
Correction: Transition from a Pd(OAc)₂ system to a pre-formed[L-Pd-G3] catalyst to guarantee the generation of the active L-Pd(0) species[4]. Alternatively, switch to a highly soluble organic base like LiHMDS[1].
-
References
-
Benchchem. "Application Notes and Protocols: Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination." Benchchem, 2025.
-
Fleurisson, C., et al. "Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]." ChemRxiv / Royal Society of Chemistry, 2026.
-
Benchchem. "An In-depth Technical Guide to the Synthesis of 1-(5-Fluoropyrimidin-2-yl)indoline." Benchchem, 2025.
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts, 2023.
-
Sigma-Aldrich. "Buchwald Catalysts & Ligands." Sigma-Aldrich.
Sources
Application Note: Design and Preparation of 3D-Enriched Fragment Libraries Using the Indoline Scaffold
Introduction & Scientific Rationale
Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel lead compounds, particularly for challenging or "undruggable" targets. Unlike High-Throughput Screening (HTS), which relies on large, complex molecules, FBDD utilizes low-molecular-weight libraries to probe binding sites with high ligand efficiency. To ensure optimal binding thermodynamics, fragment libraries must strictly adhere to the "Rule of 3" (Ro3) parameters: Molecular Weight < 300 Da, ClogP ≤ 3, and ≤ 3 hydrogen bond donors/acceptors 1[1].
The Causality of Scaffold Selection: Historically, fragment libraries were heavily populated with flat, sp2-hybridized aromatic rings (e.g., benzenes, indoles). While synthetically tractable, these planar molecules often suffer from poor aqueous solubility and non-specific, entropy-driven binding. Transitioning from an indole to an indoline (2,3-dihydroindole) scaffold introduces sp3-hybridized carbon atoms. This structural shift fundamentally alters the physicochemical profile of the library:
-
Enhanced 3D Topology: Increasing the fraction of sp3 carbons (Fsp3) provides distinct, multi-directional exit vectors, allowing fragments to access deep, complex hydrophobic pockets2[2].
-
Improved Solubility: Because fragments exhibit weak initial affinities (Kd in the µM to mM range), they must be screened at high concentrations (typically 1 mM) without aggregating 3[3]. The indoline core drastically improves thermodynamic solubility compared to its aromatic counterparts.
-
Covalent Adaptability: Indoline fragments are highly amenable to the installation of electrophilic warheads (e.g., acrylamides) at the N1 position, making them ideal precursors for covalent FBDD campaigns4[4].
Quantitative Data & Library Design Rationale
To build a self-validating library, the core scaffold and its subsequent derivatives must be mapped against Ro3 thresholds. The indoline core leaves ample "molecular real estate" for diversification while remaining strictly within fragment space.
Table 1: Physicochemical Properties of Indoline Core vs. Rule of 3 Thresholds
| Property | Rule of 3 Threshold | Indoline Core | Advantage for FBDD |
| Molecular Weight (Da) | ≤ 300 | 119.17 | Leaves ~180 Da for library diversification. |
| ClogP | ≤ 3.0 | ~1.2 | Low lipophilicity prevents non-specific binding. |
| H-Bond Donors | ≤ 3 | 1 (N-H) | Minimal desolvation penalty upon target binding. |
| H-Bond Acceptors | ≤ 3 | 1 (N) | Leaves room for functional group addition. |
| Fsp3 (Fraction sp3) | > 0.3 (Preferred) | 0.25 | Higher than indole (0.0); improves 3D spatial coverage. |
| Rotatable Bonds | ≤ 3 | 0 | Rigid core reduces entropic penalty upon binding. |
Table 2: Library Diversification Vectors and Reagents
| Diversification Vector | Reagent Class | Reaction Type | Causality / Rationale |
| N1 (Amine) | Acid Chlorides / Sulfonyl Chlorides | Amidation / Sulfonylation | Rapid parallel synthesis; caps the H-bond donor to tune ClogP. |
| C5 (Aromatic Ring) | Boronic Acids | Suzuki-Miyaura Coupling | Explores deep hydrophobic pockets; extends the fragment linearly. |
| C2/C3 (Aliphatic Ring) | Aldehydes / Ketones | Knoevenagel / Alkylation | Introduces spiro-centers or branching, maximizing 3D shape (Fsp3). |
Experimental Workflow Visualization
Workflow for the design, synthesis, and validation of indoline-based fragment libraries.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems . Each phase contains a strict Quality Control (QC) gate that must be passed before proceeding.
Protocol 1: Core Synthesis via Chemoselective Indole Reduction
Causality: While simple indolines are commercially available, highly substituted scaffolds (e.g., 5-bromo-7-fluoroindoline) often require de novo synthesis from their indole precursors. Reduction using sodium cyanoborohydride (NaBH₃CN) in glacial acetic acid is highly chemoselective. It reduces the C2-C3 double bond without cleaving sensitive aryl-halide bonds needed for downstream cross-coupling 5[5].
-
Reaction Setup: Dissolve the substituted indole (10.0 mmol) in 20 mL of glacial acetic acid in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add NaBH₃CN (30.0 mmol) in small portions over 15 minutes. (Safety Note: Perform in a well-ventilated fume hood due to potential toxic gas evolution).
-
Stirring: Remove the ice bath and stir the reaction at room temperature for 2–4 hours. Monitor completion via TLC (Hexane:EtOAc 8:2).
-
Workup: Quench the reaction by slowly adding 6M NaOH until the solution reaches pH 10. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation Gate 1 (Core Integrity): Confirm the disappearance of the aromatic C2/C3 protons (~6.5–7.5 ppm) and the appearance of sp3 aliphatic multiplets (~3.0–3.5 ppm) via ¹H-NMR.
Protocol 2: High-Throughput Parallel Diversification (N1-Amidation)
Causality: The secondary amine at the N1 position is a potent nucleophile. By utilizing automated 96-well parallel synthesis blocks and polymer-bound scavenger resins, we eliminate the need for tedious aqueous workups, preventing bottlenecks in library generation.
-
Dispensing: Using an automated liquid handler, dispense the indoline core (0.1 mmol) into a 96-well glass-lined reaction block.
-
Coupling: Add a unique acid chloride or sulfonyl chloride (0.12 mmol, 1.2 eq) to each well, followed by N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 eq) in 1.0 mL of anhydrous Dichloromethane (DCM).
-
Incubation: Seal the block and agitate on an orbital shaker at room temperature for 4 hours.
-
Scavenging: Add polymer-bound trisamine resin (0.2 mmol) to each well to covalently sequester unreacted electrophiles. Shake for an additional 2 hours.
-
Filtration: Filter the contents of the block into a collection plate and evaporate the DCM using a centrifugal vacuum concentrator.
Protocol 3: High-Throughput Purification and Quality Control
Causality: Fragment screening techniques (such as Ligand-Observed NMR or X-ray crystallography) are exquisitely sensitive to impurities. Even 2% of a highly active impurity can trigger a false positive. Therefore, stringent purification is non-negotiable.
-
Prep-LC-MS: Re-dissolve the crude fragments in DMSO (500 µL). Purify using mass-directed preparative HPLC (C18 column; Gradient: 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 10 minutes).
-
Fraction Collection: Collect fractions automatically based on the target mass [M+H]⁺.
-
Validation Gate 2 (Purity): Analyze the dried fractions via UPLC-UV-MS and ¹H-NMR. Criteria: Only compounds demonstrating ≥ 95% purity by UV (254 nm) and correct structural assignment by NMR are advanced. Failures are discarded or re-purified.
Protocol 4: Thermodynamic Solubility Profiling
Causality: Kinetic solubility assays (which rely on diluting a DMSO stock into buffer) frequently overestimate solubility due to the formation of stable, supersaturated nano-suspensions. These suspensions cause light scattering, ruining biophysical screens like TRIC or SPR. Thermodynamic solubility—measuring the dissolution of solid powder directly into buffer—is the only reliable metric for FBDD.
-
Incubation: Add ~2.0 mg of solid, purified fragment to a glass vial containing 1.0 mL of Phosphate-Buffered Saline (PBS, pH 7.4).
-
Equilibration: Cap the vial and shake at 25 °C for 24 hours to ensure thermodynamic equilibrium is reached.
-
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter to remove all undissolved particulates.
-
Quantification: Inject the filtrate into an HPLC-UV system. Quantify the concentration against a pre-established standard curve of the fragment dissolved in pure Acetonitrile.
-
Validation Gate 3 (Screening Readiness): Only fragments exhibiting a thermodynamic solubility of > 1 mM are formatted into the final 96-well or 384-well screening decks.
Conclusion
The transition from flat aromatic molecules to 3D-enriched scaffolds like indoline represents a critical evolution in Fragment-Based Drug Discovery. By adhering to strict Rule of 3 parameters, exploiting chemoselective synthesis, and enforcing rigorous self-validating QC and thermodynamic solubility gates, researchers can generate high-fidelity fragment libraries. These libraries are perfectly primed for sensitive biophysical screening cascades, offering robust starting points for the development of novel therapeutics against complex targets.
References
-
Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. nih.gov. URL:[Link]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC. nih.gov. URL:[Link]
-
Spirooxindoles as novel 3D-fragment scaffolds: Synthesis and screening against CYP121 from M. tuberculosis. cam.ac.uk. URL:[Link]
-
High-Throughput Fragment Screening Identifies a New Small Molecule Scaffold that Modulates TREM2 Signaling. biorxiv.org. URL:[Link]
-
Synthesis of indolines. organic-chemistry.org. URL:[Link]
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indoline synthesis [organic-chemistry.org]
Solvent Selection and Dissolution Protocols for 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone: A Comprehensive Guide
Introduction & Chemical Profiling
1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone is a complex synthetic building block and pharmacophore featuring a dual-character molecular structure. Understanding its physicochemical properties is the critical first step in preventing downstream experimental failures, such as compound precipitation, degradation, or false-negative assay results.
The molecule consists of two primary functional domains:
-
N-acetyl indoline core: A neutral, polar aprotic moiety that acts as a hydrogen bond acceptor (via the carbonyl oxygen) but lacks hydrogen bond donors. This region drives the molecule's lipophilicity.
-
Piperidine ring: A basic secondary amine with a predicted
of approximately 10.4. This functional group is highly ionizable and dictates the molecule's pH-dependent aqueous solubility.
The Causality of Solvent Selection: Because the free base form relies heavily on van der Waals forces and dipole-dipole interactions for solvation, it is highly soluble in polar aprotic solvents but practically insoluble in neutral water. Solubilizing this compound requires either disrupting its crystal lattice with strong organic solvents or leveraging acid-base chemistry to ionize the piperidine nitrogen.
Theoretical Framework for Solvent Selection
Physicochemical Grounding: The Ionization Principle
The solubility of basic drugs is fundamentally governed by the pH of the solvent environment and the ionization state of the molecule[1]. According to the Henderson-Hasselbalch equation, when the pH of an aqueous solution is lowered significantly below the
Regulatory & Toxicity Grounding: ICH Guidelines
When transitioning from in vitro assays to in vivo models or analytical formulations, the toxicity of the chosen solvent becomes a limiting factor. The International Council for Harmonisation (ICH) Q3C guidelines provide a strict, toxicity-based classification system for residual solvents[3]:
-
Class 1 Solvents (e.g., Benzene): Known human carcinogens or environmental hazards. Must be strictly avoided.
-
Class 2 Solvents (e.g., Methanol, Acetonitrile): Associated with reversible toxicities. Use must be limited according to Permitted Daily Exposure (PDE) limits.
-
Class 3 Solvents (e.g., Ethanol, Acetone): Low toxic potential. Preferred for in vivo and formulation applications.
While Dimethyl Sulfoxide (DMSO) is the gold standard for in vitro High-Throughput Screening (HTS) due to its exceptional solvating power, researchers must pivot to Class 3 solvents or pH-adjusted aqueous buffers for in vivo applications to ensure physiological compatibility[3].
Solvent Compatibility Matrix
The following table synthesizes the quantitative and qualitative parameters for selecting the appropriate solvent for 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone.
| Solvent | ICH Classification | Dielectric Constant (ε) | Predicted Solubility | Primary Application |
| DMSO | Unclassified (Standard) | 46.7 | High (>50 mg/mL) | In vitro HTS master stocks |
| Methanol | Class 2 | 32.7 | Moderate (~10 mg/mL) | LC-MS / Analytical extraction |
| Ethanol | Class 3 | 24.5 | Low-Moderate | Formulation / In vivo dosing |
| Water (pH 7.4) | N/A | 80.1 | Poor (<0.1 mg/mL) | Physiological assays (requires co-solvent) |
| Water (pH < 5.0) | N/A | 80.1 | High (>20 mg/mL) | Aqueous assays (via in situ salt formation) |
Experimental Workflows & Protocols
Protocol A: Preparation of 10 mM Master Stock in DMSO (For HTS)
Objective: Create a stable, highly concentrated master stock for biochemical and cellular assays.
-
Weighing: Accurately weigh the required mass of the free base compound using an analytical balance (e.g., 2.44 mg for 1 mL of 10 mM stock, assuming a MW of ~244 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity, water content <0.005%).
-
Causality: Water impurities in DMSO can cause localized micro-precipitation and accelerate the oxidative degradation of the electron-rich indoline core.
-
-
Inert Atmosphere Purging: Gently purge the headspace of the vial with Argon gas before sealing.
-
Causality: Displacing oxygen prevents the formation of N-oxides at the piperidine amine over long-term storage.
-
-
Agitation & Sonication: Vortex for 30 seconds, followed by bath sonication for 5 minutes at room temperature.
-
Causality: Sonication provides the kinetic energy required to overcome the crystal lattice energy of the solid free base.
-
-
Aliquoting: Divide the master stock into 10–20 µL single-use aliquots and store at -20°C.
-
Causality: Repeated freeze-thaw cycles cause condensation of atmospheric moisture into the DMSO, leading to compound crash-out.
-
Protocol B: Aqueous Solubilization via pH Adjustment (Acid-Base Supersolubilization)
Objective: Achieve high aqueous solubility for in vivo dosing without relying on toxic organic co-solvents.
-
Suspension: Suspend the free base powder in 80% of the final target volume of sterile, distilled water. The suspension will appear cloudy.
-
Stoichiometric Acidification: Add 1.05 molar equivalents of 0.1 M HCl dropwise while stirring continuously.
-
Causality: The stoichiometric addition of a strong acid forces an acid-base interaction, protonating the secondary amine to form the highly water-soluble piperidinium chloride salt[2][4]. Using exact equivalents prevents the final solution from becoming excessively acidic, which could denature downstream biological targets.
-
-
Equilibration: Stir for 15 minutes until the solution becomes completely transparent.
-
Buffering: Slowly titrate the solution with a dilute buffer (e.g., 10 mM PBS) to bring the pH up to ~6.5, ensuring it remains below the precipitation threshold of the free base. Adjust to the final volume.
Visualizations
Decision tree for selecting the optimal solvent based on the experimental application.
Step-by-step workflow for the preparation and quality control of DMSO master stocks.
Analytical Validation (Self-Validating System)
To ensure the integrity of the solubilization process, the protocol must be self-validating. Visual inspection is insufficient, as sub-visual micro-precipitates can form when DMSO stocks are diluted into aqueous assay buffers, leading to artificially low bioavailable concentrations and false-negative assay results.
Quality Control Workflow:
-
Nephelometry (Light Scattering): After diluting the DMSO master stock into the final aqueous assay buffer (e.g., 1% DMSO in PBS), measure the solution using a nephelometer or a microplate reader at 620 nm.
-
Validation Metric: If the light scattering is >5% above the vehicle control (blank), sub-visual precipitation has occurred. The solvent ratio or pH must be adjusted.
-
-
HPLC-UV Quantification: Centrifuge the final assay solution at 10,000 x g for 10 minutes. Inject the supernatant into an HPLC system.
-
Validation Metric: Compare the Area Under the Curve (AUC) of the supernatant against a standard calibration curve. A recovery of <95% indicates incomplete solubilization or compound degradation.
-
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q3C(R8) Guidelines for Residual Solvents." Scribd. URL: [Link]
-
Basicmedical Key. "Solubility and Dissolution: Physical Pharmacy." Basicmedical Key. URL: [Link]
-
MDPI. "Preparation and Characterization of Amino Acids-Based Trimethoprim Salts." Pharmaceutics. URL: [Link]
Sources
Troubleshooting & Optimization
Improving solubility of 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone in DMSO
Topic: Improving solubility of 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone in DMSO Document ID: TSC-SOL-2024-05 Audience: Medicinal Chemists, HTS Screeners, and Formulation Scientists[1][2]
Executive Summary & Chemical Context[1][3][4][5][6][7]
Compound Identity: 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone CAS: 1522308-27-5 Molecular Weight: ~244.33 g/mol Key Functional Groups: [1][2][3]
-
Indoline Amide: The acetyl group at the N1 position reduces the basicity of the indoline nitrogen, rendering this portion of the molecule relatively neutral and planar.
-
Piperidine (Secondary Amine): This is the critical solubility handle.[1] The nitrogen at the 4-position of the piperidine ring is basic (pKa ~10–11).[1]
The Core Challenge: Users frequently encounter solubility issues with this scaffold in Dimethyl Sulfoxide (DMSO) due to lattice energy dominance or salt-form mismatch .[1] While the free base is theoretically soluble in polar aprotic solvents, commercial samples are often supplied as Hydrochloride (HCl) salts to ensure shelf stability.[1] Inorganic salts (like piperidinium chlorides) possess high crystal lattice energy that pure DMSO often struggles to overcome, leading to persistent suspensions.[1][2]
Diagnostic Workflow: The "Why" Before the "How"
Before heating or sonicating blindly, diagnose the state of your mixture.[1] Use this decision tree to identify the root cause of insolubility.
Figure 1: Diagnostic logic flow for identifying the root cause of insolubility, distinguishing between salt-lattice barriers and moisture-induced precipitation.[1]
Standard Operating Protocols (SOPs)
Protocol A: The "Kinetic" Method (For Free Bases)
Use this if your CoA confirms the compound is a Free Base.
Theory: The indoline-piperidine scaffold can form tight intermolecular hydrogen bonds (Piperidine NH
-
Preparation: Weigh the compound into a glass vial (avoid polystyrene, which DMSO attacks).
-
Solvent Addition: Add anhydrous DMSO (Grade:
99.9%) to reach 75% of target volume. -
The "Pulse" Sonication:
-
Thermal Assist: If solid remains, heat in a water bath or heating block at 45°C for 10 minutes .
-
Validation: Vortex vigorously for 20 seconds. Inspect for "schlieren" lines (swirls indicating density differences) which suggest dissolution is happening.[1]
Protocol B: The "Salt Rescue" Method (For HCl Salts)
Use this if your compound is an HCl salt and refuses to dissolve.
Theory: Piperidinium chloride salts have high lattice energy.[1] DMSO is polar but aprotic; it solvates cations well but anions (Cl-) poorly.[1] The chloride ion stabilizes the crystal lattice, preventing dissolution. You must "free" the amine.[1]
Step-by-Step:
-
Calculate Equivalents: Determine the molar amount of your compound.
-
Additive Strategy:
-
Option 1 (Biological Assays): Add 1.1 equivalents of DIPEA (Diisopropylethylamine) or Triethylamine (TEA) to the DMSO. This deprotonates the piperidine, breaking the ionic lattice and generating the soluble free base.
-
Option 2 (Chemical Synthesis): If the application tolerates it, add 5-10% v/v water .[1] While counter-intuitive for lipophiles, water solvates the chloride anions that DMSO cannot, breaking the lattice.[2]
-
-
Procedure:
Quantitative Solubility Data & Limits
| Parameter | Value / Limit | Notes |
| Max Solubility (Free Base) | ~20–30 mg/mL | Achievable with heat/sonication in anhydrous DMSO.[1] |
| Max Solubility (HCl Salt) | < 1 mg/mL | In pure DMSO at RT.[1] Requires additives (see Protocol B). |
| DMSO Water Tolerance | < 0.2% | Above 0.5% water, the free base may precipitate (antisolvent effect).[1] |
| Max Temperature | 60°C | Do not exceed. Piperidine ring oxidation or amide hydrolysis risk increases.[1] |
| Storage Stability | 6 Months | At -20°C. Avoid repeated freeze-thaw cycles (promotes crystal growth).[1] |
Frequently Asked Questions (FAQs)
Q1: The solution looks clear, but my assay results are erratic. Why? A: You likely have "micro-precipitation."[1]
-
The Test: Shine a laser pointer (red or green) through the vial (Tyndall Effect). If you see a solid beam of light, you have a colloidal suspension, not a solution.[1][2][5]
-
The Fix: Filter through a 0.22
m PTFE syringe filter, or re-heat to 50°C and vortex immediately before use.
Q2: Can I store the DMSO stock at 4°C (Fridge)? A: No. DMSO freezes at ~19°C. Storing at 4°C causes the solvent to crystallize.[1] As the DMSO freezes, it pushes the solute into a hyper-concentrated "exclusion zone," which often forces the compound to crash out as an irreversible polymorph or amorphous solid. Store at Room Temperature (short term) or -20/-80°C (long term).[1]
Q3: My compound turned yellow after dissolving. Is it degraded? A: Not necessarily. Indoline derivatives can be light-sensitive, and concentrated amine solutions in DMSO often appear yellow due to charge-transfer complexes.[1][2] However, if it turns dark brown/black, oxidative degradation has occurred.[1][2] Always store stocks in amber vials.
Q4: Why does adding water make it worse? A: While water helps dissolve salts (by solvating Cl-), it acts as an antisolvent for the free base lipophilic scaffold.[1] If you have the free base, your DMSO must be anhydrous.[1] If you have the salt, a tiny amount of water helps, but too much will crash out the organic component.
References
-
Tyndall Effect & Solubility Validation
-
DMSO Solubility of Piperidine Derivatives
-
Water Content Effects in DMSO
-
Compound Data (Analogous Structures)
-
Source: ChemScene. "1-(5-(Piperidin-4-yl)indolin-1-yl)ethan-1-one Product Information."[1]
-
-
Solubility of Amine Salts in Aprotic Solvents
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. omicsonline.org [omicsonline.org]
- 9. A novel approach to determine water content in DMSO for a compound collection repository - PubMed [pubmed.ncbi.nlm.nih.gov]
Piperidine N-Acylation Troubleshooting Center: Optimizing Yields in Secondary Amide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and process scientists diagnose and resolve low-yielding piperidine N-acylation reactions.
Piperidine is a highly nucleophilic secondary amine (pKa ~11.2); however, achieving quantitative yields during its N-acylation is often complicated by competing acid-base chemistry, steric hindrance, and workup losses. This guide moves beyond basic recipes to explore the mechanistic causality behind reaction failures, ensuring your synthetic workflows are robust, self-validating, and reproducible.
Diagnostic Workflow for Low-Yield Acylations
Before changing reagents, you must identify the chemical bottleneck. Use the decision tree below to trace the root cause of your yield loss.
Diagnostic decision tree for troubleshooting low yields in piperidine N-acylation reactions.
Quantitative Comparison of Acylation Strategies
Selecting the right activation strategy is critical. The table below synthesizes expected performance metrics based on standard secondary amine coupling profiles[1],[2].
| Activation Strategy | Typical Yield (%) | Reaction Time | Byproduct Profile & Workup | Best Use Case |
| EDC / HOBt / DIPEA | 50–70% | 12–24 h | Water-soluble urea (DCU-like); requires acidic/basic washes. | Standard, unhindered aliphatic carboxylic acids[3]. |
| HATU / DIPEA | 85–98% | 1–4 h | Tetramethylurea; requires thorough aqueous washing or chromatography. | Sterically hindered substrates; rapid library synthesis[1]. |
| Acid Chloride (Biphasic) | 80–95% | 0.5–2 h | HCl (neutralized to NaCl); clean phase separation. | Scalable, robust acylation of stable acyl groups[4]. |
| T3P® / Pyridine | 75–90% | 2–8 h | Water-soluble phosphates; simple water wash. | Scale-up; highly sensitive substrates prone to epimerization[1]. |
Deep-Dive Troubleshooting FAQs
Q1: My piperidine coupling with a carboxylic acid using EDC/HOBt is stalling at 30% yield. Why? Causality: EDC/HOBt relies on forming an O-acylisourea, followed by an HOBt active ester[5]. Piperidine is a strong base. If the carboxylic acid is not rapidly activated by the coupling reagent, piperidine will simply deprotonate the acid, forming an unreactive carboxylate-piperidinium salt. Solution: Pre-activate the carboxylic acid with the coupling reagent and base for 15–30 minutes before adding piperidine. If the reaction still stalls, switch to a uronium-based reagent like HATU. HATU forms a highly reactive 7-aza-HOBt (HOAt) ester. The nitrogen atom at the 7-position of the HOAt ring acts as a hydrogen bond acceptor, pre-organizing the incoming piperidine and dramatically accelerating aminolysis[1].
Q2: I am using an acid chloride in dichloromethane, but the yield is poor and I see unreacted piperidine. What is happening? Causality: Acid chlorides are highly susceptible to hydrolysis. If your solvent is not strictly anhydrous, the acid chloride hydrolyzes back to the carboxylic acid, generating HCl. This HCl protonates piperidine, rendering it non-nucleophilic and stalling the reaction. Solution: Implement Schotten-Baumann conditions [4]. Use a biphasic system (e.g., DCM and aqueous NaOH). The aqueous base acts as an acid scavenger, neutralizing the generated HCl and driving the equilibrium forward without consuming your piperidine as a sacrificial base[6].
Q3: The reaction LCMS shows complete conversion, but my isolated yield after aqueous workup is <40%. Where is my product? Causality: Piperidine amides—particularly those derived from low-molecular-weight aliphatic acids—can exhibit significant water solubility. Standard aqueous washes (like 1M HCl or brine) will pull the polar amide product into the aqueous layer. Solution: Minimize aqueous wash volumes. Back-extract the aqueous layer with a highly polar organic solvent (e.g., 10% isopropanol in chloroform or ethyl acetate).
Q4: My NMR and TLC show two distinct products, but LCMS shows the exact same mass for both. Did my acylation produce a byproduct? Causality: Piperidine amides frequently exhibit restricted rotation around the C–N partial double bond due to steric clash between the acyl group and the equatorial protons of the piperidine ring. This results in stable rotamers (conformational isomers) at room temperature, which appear as split peaks in NMR and occasionally as double spots on TLC. Solution: Run your NMR at an elevated temperature (e.g., 60–80 °C in DMSO-d6). If the peaks coalesce into a single set of signals, you are observing rotamers, not chemical impurities. Your reaction was successful.
Self-Validating Experimental Protocols
To ensure trustworthiness, these protocols are designed as self-validating systems . Do not proceed to the next step until the validation check is confirmed.
Protocol A: High-Yield Amidation via HATU Activation
Ideal for hindered or electronically deactivated substrates.
-
Pre-activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv).
-
Self-Validation Check: Stir for 15 minutes. Take a 5 µL aliquot, quench in methanol, and analyze via LCMS. You must observe the mass of the methyl ester (or the HOAt ester), confirming the acid is fully activated.
-
-
Amine Addition: Add piperidine (1.2 equiv) dropwise.
-
Causality: Dropwise addition prevents localized exotherms that can lead to degradation or tetramethylguanidinium byproduct formation.
-
-
Reaction Monitoring: Stir at room temperature for 2 hours.
-
Self-Validation Check: Spot the reaction on TLC. The active ester spot must be completely consumed.
-
-
Workup: Dilute the mixture with 10 volumes of EtOAc. Wash sequentially with 5% aqueous LiCl (3x, to pull DMF into the aqueous phase), saturated NaHCO3 (1x), and brine (1x). Dry the organic layer over Na2SO4 and concentrate.
Protocol B: Optimized Biphasic Schotten-Baumann Acylation
Ideal for rapid, scalable synthesis using acid chlorides.
-
Biphasic Setup: Dissolve piperidine (1.0 equiv) in DCM (0.3 M). Add an equal volume of 1M aqueous NaOH.
-
Acylation: Cool the biphasic mixture to 0 °C. Add the acid chloride (1.1 equiv) dissolved in a minimum amount of DCM dropwise under vigorous stirring .
-
Causality: Vigorous stirring is critical to maximize the interfacial surface area between the organic and aqueous layers, ensuring the acylation occurs faster than acid chloride hydrolysis[4].
-
-
Reaction & Validation: Warm to room temperature and stir for 1 hour.
-
Self-Validation Check: Test the aqueous layer with pH paper. It must remain >9. If the pH drops below 9, HCl neutralization is failing; add more NaOH immediately to prevent piperidine protonation.
-
-
Separation: Separate the layers. Extract the aqueous layer once with DCM. Combine the organic layers, wash with brine, dry over MgSO4, and concentrate.
References
-
Patsnap Eureka. "Optimize Amide Bond Formation for Increased Yield Efficiency." Patsnap. [Link]
-
Ghosh, A. K., et al. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents." PMC / NIH. [Link]
-
Grokipedia. "Schotten–Baumann reaction." Grokipedia. [Link]
-
Organic Chemistry Portal. "Schotten-Baumann Reaction." Organic Chemistry Portal. [Link]
-
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimize Amide Bond Formation for Increased Yield Efficiency [eureka.patsnap.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
Optimizing reaction temperature for 5-piperidinyl indoline functionalization
Technical Support Center: 5-Piperidinyl Indoline Functionalization
Subject: Thermal Optimization for N- and C-Functionalization of 5-Piperidinyl Indoline Scaffolds Ticket ID: CHEM-OPT-5PI-2024 Status: Open for Consultation
Module 1: The Thermal Landscape (Executive Summary)
The 5-piperidinyl indoline scaffold presents a unique "push-pull" challenge in medicinal chemistry. The C5-piperidine moiety is a strong electron-donating group (EDG), significantly increasing the electron density of the indoline core. While this enhances nucleophilicity, it drastically lowers the oxidation potential.
The Central Conflict:
-
Kinetic Necessity: The basic nitrogen of the piperidine (
) often coordinates with transition metal catalysts (Pd, Rh, Cu), acting as a "catalyst poison." elevated temperatures ( ) are typically required to promote ligand dissociation and turnover. -
Thermodynamic Risk: The electron-rich nature of the scaffold makes it highly susceptible to oxidative dehydrogenation (aromatization) to the corresponding indole. This side reaction accelerates exponentially above
, especially in the presence of trace oxidants or weak hydrogen acceptors.
The "Goldilocks Zone": For most cross-coupling (Buchwald-Hartwig) or C-H activation protocols, the optimal window is 65°C – 85°C .
Module 2: Troubleshooting Guide
Use this diagnostic matrix to identify temperature-related failures in your reaction crude.
| Symptom | Probable Thermal Cause | Mechanistic Insight | Corrective Action |
| Black/Dark Tarry Mixture | Thermal Runaway / Oxidation | The scaffold has oxidized to the indole or polymerized. The piperidine ring facilitates Single Electron Transfer (SET) processes, leading to radical decomposition. | Reduce Temp: Cap at 80°C.Add Antioxidant: BHT (10 mol%) can scavenge radicals.Degas: Sparge with Ar for 20 min (O₂ is the enemy at high temp). |
| No Conversion (Stalled) | Insufficient Thermal Energy | The piperidine nitrogen is coordinating to the metal center (Pd/Rh), creating a resting state that is too stable at low temps ( | Stepwise Heating: Increase temp by 10°C increments.Add Lewis Acid: MgCl₂ or ZnCl₂ can sequester the piperidine lone pair, allowing the catalyst to function at lower temps. |
| Precipitation during Reaction | Solubility/Temp Mismatch | 5-piperidinyl indoline salts are insoluble in non-polar solvents (Toluene/Dioxane) at low temps. | Switch Solvent: Use t-Amyl alcohol or DMAc.Increase Temp: Maintain |
| Regioisomer Mixtures (C7 vs C6) | Thermodynamic Control | High temperatures ( | Kinetic Control: Lower temp to 60°C and increase reaction time (24-48h).Ligand Switch: Use bulkier ligands (e.g., BrettPhos) to enforce steric selectivity at lower temps. |
Module 3: Optimization Protocols
Protocol A: The "Temperature Gradient" Stress Test
Do not commit your entire batch to a single condition. Perform this micro-scale screen first.
Reagents:
-
Substrate: 5-(piperidin-1-yl)indoline (0.1 mmol)
-
Catalyst: Pd(OAc)₂ / XPhos (Standard System)
-
Base: Cs₂CO₃ (Weak base preferred to avoid E2 elimination)
-
Solvent: 1,4-Dioxane (Degassed)
Workflow:
-
Preparation: Prepare a master mix of substrate, catalyst, and base in a glovebox.[1]
-
Aliquot: Distribute into 4 sealed vials.
-
Incubation: Set heating blocks to 50°C, 70°C, 90°C, and 110°C .
-
Sampling: Take aliquots at t=1h and t=4h.
-
Analysis: Quench with cold MeOH/NH₃. Analyze via UPLC-MS. Look for:
-
Product Peak (Desired Mass)
-
M-2 Peak (Indole byproduct – Critical Warning Sign)
-
Starting Material (Catalyst inhibition)
-
Protocol B: Handling the Piperidine "Poison"
If the reaction is sluggish at 80°C, do not simply increase heat (risking oxidation). Instead, mask the piperidine nitrogen.
-
Pre-complexation: Treat the substrate with 1.05 equiv of HBF₄·OEt₂ or ZnCl₂ at room temperature for 15 mins.
-
Reaction: Proceed with the coupling reaction. The protonated/complexed piperidine cannot bind the Pd catalyst.
-
Workup: The basic workup (sat. NaHCO₃) will restore the free piperidine base.
Module 4: Visualizing the Pathway
Diagram 1: The Thermal Decision Tree
Caption: Logic flow for selecting reaction temperature based on catalyst activity and oxidation risk.
Diagram 2: Reaction Bifurcation Mechanism
Caption: Mechanistic divergence showing how thermal energy drives either the desired cross-coupling or the undesired aromatization.
Module 5: Frequently Asked Questions (FAQs)
Q1: Why does my reaction turn green/blue after 2 hours at 90°C? A: This is characteristic of indoline oxidation. Radical cations of piperidinyl-indoles often exhibit intense colors (green/blue) before degrading into dark tars. This indicates you have breached the thermal stability limit. Immediate Action: Cool to 0°C, filter through Celite, and analyze.
Q2: Can I use microwave irradiation to speed this up? A: Proceed with extreme caution. While microwaves are excellent for overcoming the activation energy of the piperidine-poisoned catalyst, the "hot spots" in microwave vials often exceed 120°C locally, triggering rapid aromatization to the indole. If you must use MW, use "Power Cycling" (active cooling) and limit temperature to 80°C.
Q3: Does the choice of base affect the temperature requirement? A: Yes. Strong bases like NaOtBu can promote deprotonation and subsequent oxidation at lower temperatures. For 5-piperidinyl indolines, we recommend weaker, inorganic bases like K₃PO₄ or Cs₂CO₃ utilized at slightly higher temperatures (70-80°C) rather than strong bases at low temperatures.
References
-
Buchwald, S. L., et al. (2002). "The Copper-Catalyzed N-Arylation of Indoles." Journal of the American Chemical Society.
-
Stahl, S. S., et al. (2019).[2] "Aerobic Dehydrogenation of Indolines to Indoles." Organic Letters.
-
BenchChem Technical Support. (2025). "Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents."
-
Shi, Y., et al. (2021).[3][4] "Pd-Catalyzed Indole Synthesis via C-H Activation." Organic Letters.
-
Glorius, F., et al. (2019). "Rh(III)-catalyzed C-7 arylation of indolines." Chemical Science.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indole synthesis [organic-chemistry.org]
- 3. Copper-catalyzed N-arylation of bis(indolyl)methanes: the first approach for the synthesis of unsymmetrical N-aryl bis(indolyl)methanes by C–N cross-coupling reaction [comptes-rendus.academie-sciences.fr]
- 4. Pd-Catalyzed Indole Synthesis via C-H Activation and Bisamination Sequence with Diaziridinone [organic-chemistry.org]
Technical Support Center: Managing Hygroscopicity of Piperidine Salts
Welcome to the Technical Support Center. As researchers and drug development professionals, handling secondary amine salts like piperidine hydrochloride or piperidinium acetate presents a unique set of physicochemical challenges. This guide is designed to move beyond basic handling instructions, providing you with the thermodynamic causality behind moisture sorption, self-validating analytical protocols, and actionable troubleshooting strategies.
The Thermodynamics of Hygroscopicity in Piperidine Salts
To effectively handle piperidine salts, one must understand the thermodynamic driving forces of moisture uptake. Piperidine is a six-membered heterocyclic aliphatic amine. When protonated with a mineral acid (e.g., hydrochloric acid) to form a salt, the resulting ionic lattice becomes highly polar.
This polarity creates a strong thermodynamic affinity for atmospheric water molecules. If the ambient Relative Humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), the material transitions from surface adsorption to capillary condensation, and ultimately to deliquescence (dissolving in its own absorbed moisture)[1]. Furthermore, the localized absorption of water lowers the microenvironmental pH of the salt, which can catalyze the hydrolysis of the active pharmaceutical ingredient (API) or adjacent excipients[2].
Thermodynamic progression of moisture sorption and degradation in piperidine salts.
Troubleshooting Guide & FAQs
Q1: My piperidine hydrochloride has turned into a sticky paste. Can I still use it in my synthesis? Causality & Solution: Your salt has exceeded its CRH and undergone deliquescence. While the piperidine moiety itself may remain intact, the physical state change introduces a critical error: water weight . If you weigh 100 mg of this paste, a significant percentage of that mass is water, destroying your stoichiometric ratios and potentially quenching moisture-sensitive reagents (like Grignard reagents or acid chlorides) in your downstream synthesis. Action: Do not use it directly for moisture-sensitive reactions. You must either rigorously dry the salt (see Q3) or quantify the exact water content via Karl Fischer titration and mathematically adjust your molar equivalents.
Q2: How can I accurately weigh highly hygroscopic piperidine salts without a glovebox? Causality & Solution: The moment a hygroscopic salt is exposed to ambient air, it begins adsorbing moisture, causing the balance reading to drift upward continuously. Action: Use the "Weighing by Difference" (Back-weighing) Method .
-
Tare a sealed vial containing the bulk salt.
-
Quickly transfer an approximate amount of the salt into your reaction flask (which should ideally be under a positive pressure of inert gas).
-
Reseal the bulk vial and weigh it again. The difference in mass is the exact amount of salt transferred, effectively eliminating the error introduced by moisture absorbed during the transfer window. Alternatively, utilize pre-filled reaction vials packaged under controlled, inert environments to bypass handling entirely[3].
Q3: Can I dry piperidine salts in a standard vacuum oven at 100°C?
Causality & Solution: No. Piperidine hydrochloride possesses a relatively high vapor pressure for a salt and can undergo sublimation or thermal degradation if heated excessively under high vacuum.
Action: Dry the salt in a vacuum desiccator at room temperature over a potent desiccant (e.g., Phosphorus pentoxide,
Standard Operating Procedures (SOPs)
To ensure scientific integrity, the following protocols are designed as self-validating systems.
SOP 1: Dynamic Vapor Sorption (DVS) for CRH Determination
DVS is the gold-standard gravimetric technique for profiling the exact humidity thresholds of your specific piperidine salt batch[4].
-
Preparation: Load exactly 10.0 mg of the piperidine salt into the DVS microbalance pan.
-
Equilibration: Set the instrument to 25°C and 0% RH. Hold until the mass change rate (
) is less than 0.002% per minute. Validation Check: This establishes the true anhydrous baseline mass. -
Sorption Profile: Program the DVS to increase RH in 10% increments up to 90% RH. The system must achieve
equilibrium at each step before advancing[5]. -
Desorption Profile: Reverse the gradient from 90% back to 0% RH.
-
Data Analysis: Plot the isotherm.
-
Self-Validation: If the sorption and desorption curves perfectly overlap (closed hysteresis loop), the moisture was only surface-adsorbed. If there is a wide gap (open hysteresis loop), the water penetrated the bulk lattice to form a hydrate, indicating a structural change.
-
SOP 2: Karl Fischer (KF) Titration for Water Content Quantification
Because piperidine salts can trap water within their crystalline lattice, standard volumetric KF titration requires specific solvent modifications to ensure total water extraction[6].
-
Solvent Preparation: Standard methanol may not fully dissolve highly crystalline piperidine salts. Prepare a 1:1 mixture of Methanol and Formamide in the titration vessel. Formamide disrupts the hydrogen bonding of the crystal lattice, ensuring complete moisture release[7].
-
System Validation (Drift Check): Titrate the solvent mixture to the electrometric endpoint. Monitor the background drift. Validation Check: Do not proceed until the drift stabilizes below 20 µg
/min. -
Sample Introduction: Using a specialized weighing boat, rapidly introduce ~100 mg of the piperidine salt into the vessel. Input the exact mass.
-
Titration: Titrate with a pyridine-free KF reagent (e.g., imidazole-based) to the electrometric endpoint.
-
Post-Run Validation: Ensure the drift returns to the pre-run baseline. If the drift remains elevated, it indicates a side-reaction or incomplete dissolution, requiring a higher ratio of formamide.
Decision matrix for Karl Fischer titration of hygroscopic pharmaceutical salts.
Quantitative Data Summary
The following table summarizes the comparative hygroscopicity metrics of common piperidine derivatives to guide your storage and handling protocols.
| Salt / Derivative Variant | Hygroscopicity Classification | Critical Relative Humidity (CRH) at 25°C | Recommended Storage & Handling |
| Piperidine Hydrochloride | Highly Hygroscopic | ~45% - 50% | Glovebox (Ar/ |
| Piperidinium Acetate | Moderately Hygroscopic | ~60% - 65% | Tightly sealed amber vial; Store in environments < 40% RH. |
| Piperidine (Free Base) | Moisture Sensitive / Volatile | N/A (Liquid) | Store over activated 3Å molecular sieves; Dispense via Schlenk line. |
References
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.nih.gov.
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview.jocpr.com.
- How do you handle hygroscopic salts?hepatochem.com.
- Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior.mdpi.com.
- Dynamic vapor sorption.wikipedia.org.
- Karl Fischer Titration of Pharmaceutical Products with Pyridine-free Reagents.sigmaaldrich.com.
- KF titration in pharmaceuticals.news-medical.net.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hepatochem.com [hepatochem.com]
- 4. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. news-medical.net [news-medical.net]
- 7. 相关内容暂不可用 [sigmaaldrich.com]
Technical Support Center: Indoline Regio-Selectivity Optimization
Status: Online Operator: Senior Application Scientist (Ph.D.) Ticket Focus: Resolving C5 vs. C7 vs. C4/C6 Selectivity in Indoline Scaffolds
Introduction: The Indoline Architecture
Welcome to the Indoline Optimization Hub. You are likely here because your substitution reactions are yielding intractable mixtures or the wrong regio-isomer.
Unlike indole, which is an electron-rich heteroaromatic system, indoline (2,3-dihydroindole) behaves electronically as a cyclic alkyl-aniline . The nitrogen lone pair donates electron density into the benzene ring, creating a strong nucleophilic bias at the C5 (para) and C7 (ortho) positions.
-
C5 (Para): The kinetic favorite for Electrophilic Aromatic Substitution (EAS) due to lower steric hindrance.
-
C7 (Ortho): The thermodynamic or chelation-controlled favorite. Requires specific directing groups (DGs) or blocked C5 positions.
-
C4/C6 (Meta): Electronically deactivated relative to C5/C7. Accessing these requires "remote functionalization" strategies (usually Ir-catalyzed borylation or steric gearing).
Module 1: The C5 vs. C7 Battle (Electrophilic Substitution)
Ticket #001: "I need C5 selectivity, but I'm getting oxidation or mixtures."
Diagnosis:
You are likely performing Electrophilic Aromatic Substitution (EAS) on a free (
The Solution: N-Acyl Protection
To secure C5 selectivity, you must moderate the nitrogen's electron donation. An acetyl (
Protocol: C5-Selective Bromination of N-Acetylindoline Standard Reference: Gall et al. / Thesing et al. [1]
-
Protection: React indoline with
(1.1 equiv) in to form -acetylindoline. -
Bromination: Dissolve
-acetylindoline (1.0 equiv) in Glacial Acetic Acid. -
Addition: Add
(1.05 equiv) dropwise at 0–5 °C.-
Note: Low temperature is critical to prevent C7 by-products.
-
-
Quench: Pour into ice water. The C5-bromo product usually precipitates as a solid.
-
Deprotection (Optional): Reflux in
to recover the free amine.
Why this works:
The
Ticket #002: "I need C7 selectivity, but EAS keeps hitting C5."
Diagnosis: You cannot rely on standard EAS for C7 selectivity unless C5 is already blocked. You must switch mechanisms to C-H Activation or Directed Ortho Metalation (DoM) .
Strategy A: Transition Metal C-H Activation (Rh/Ru) Modern catalysis uses the Nitrogen substituent as a Directing Group (DG) to guide a metal center (Rh, Ru, Co) to the C7 position.
Protocol: Rh(III)-Catalyzed C7-Olefination Based on findings by Glorius, Ackermann, and others. [2][3]
-
Substrate:
-(2-Pyrimidyl)-indoline or -Pivaloyl-indoline. (The Pyrimidyl group is a "strong" DG; Pivaloyl is a "weak" DG but removable). -
Catalyst:
(2.5 mol %). -
Additive:
(10 mol %) and (2.0 equiv, oxidant). -
Coupling Partner: Acrylate or Styrene.
-
Conditions: 1,2-DCE or
-AmylOH, 60–100 °C, 12–24 h.
Strategy B: Directed Ortho Metalation (DoM) Standard Reference: Snieckus et al. [4]
-
DG Installation: Install a Carbamate (
-Boc) or Phosphinoyl group. -
Lithiation: Treat with
-BuLi (1.1 equiv) in THF at -78 °C. -
Quench: Add electrophile (
) (e.g., , , ).
Module 2: Decision Logic & Mechanism
Visualizing the Selectivity Pathways
The following diagram illustrates the decision process for selecting the correct methodology based on your target position.
Figure 1: Decision matrix for selecting the appropriate synthetic strategy based on the desired substitution site on the indoline scaffold.
Module 3: The "Impossible" Positions (C4 & C6)
Ticket #003: "I need to functionalize C4 or C6. Nothing works."
Diagnosis: C4 and C6 are electronically deactivated relative to C5/C7. You cannot use standard nucleophilic or electrophilic methods. You must use Iridium-catalyzed C-H Borylation , which is governed by sterics rather than electronics.
The Steric Rules of Indoline Borylation:
-
C2/C3: Blocked (Aliphatic ring).
-
C7: Blocked by the
-substituent (if bulky). -
C4: Blocked by the C3-methylene protons.
-
Result: The catalyst defaults to C5 or C6 depending on the specific ligand and
-substituent size.
Protocol: Accessing C6 via Steric Gearing Reference: Hartwig / Miyaura / Smith [5][6]
-
Substrate:
-TIPS-indoline (Bulky group blocks C7). -
Catalyst:
(1.5 mol %). -
Ligand:
(4,4’-di-tert-butyl-2,2’-bipyridine). -
Reagent:
(0.5 equiv). -
Outcome: The bulky TIPS group blocks C7. The C3 protons hinder C4. C5 is electronically favorable, but C6 becomes accessible if C5 is substituted or if specific ligand geometries are used.
-
Note: If C5 is open, you will likely get a C5/C6 mixture. To hit C6 exclusively, C5 is often blocked first (e.g., with Cl/Br), then borylated at C6, then the halide is removed or used in cross-coupling.
-
Protocol: Accessing C4 (The Hardest Target) To hit C4, you need a Directing Group that pulls the Iridium catalyst toward C4, overcoming the steric clash with C3.
-
Strategy: Use an
-linked directing group capable of reaching C4, or use specific ligands (like L-shaped ligands) that favor the C4 position in related indole systems, though this remains a frontier challenge in indoline specifically.
Module 4: Troubleshooting & FAQ
Data Table: Optimization Parameters
| Issue | Primary Cause | Recommended Fix | Key Reagent |
| C5/C7 Mixture (EAS) | Increase sterics at Nitrogen | Acetic Anhydride ( | |
| Over-oxidation (to Indole) | Free radical mechanism / Air | Inert atmosphere; Protect Nitrogen | Argon / |
| Low Yield in C7 C-H Act. | Poor DG coordination | Switch to stronger DG | 2-Chloropyrimidine |
| No Reaction (C-H Act.) | Catalyst poisoning | Check purity of Indoline (traces of free amine kill Rh) | Recrystallize SM |
| C6 Selectivity Poor | C5 is too reactive | Block C5 with Cl/Br first | NBS (1 equiv) |
Common Questions
Q: Can I use Friedel-Crafts alkylation on indolines?
A: Proceed with extreme caution. Aluminum chloride (
Q: How do I remove the N-Pyrimidyl directing group after C7 functionalization? A: This is a common pain point. The Pyrimidyl group is robust.
-
Method: Use strong nucleophilic displacement:
in DMSO at high temperature ( ), or convert the indoline to indole (DDQ oxidation) first, then remove the group using milder conditions if possible. Often, -Pivaloyl is preferred because it cleaves easily with .
Q: Why is my Indoline turning black? A: Indolines are prone to oxidative polymerization ("aniline black" formation) in air and light. Always store indoline precursors under Argon in the dark. If the liquid is dark brown, distill it under vacuum before use.
References
-
Gall, W. G., et al. (1955). "The preparation of 5-bromoindoline and 5-aminoindoline." Journal of Organic Chemistry, 20(11), 1538-1544. Link
-
Song, G., et al. (2015). "Rh(III)-catalyzed C7-position C-H alkenylation and alkynylation of indolines." Chemical Communications, 51, 321-325. Link
-
Luo, H., et al. (2019).[4] "Rh(III)-catalyzed C-7 arylation of indolines with arylsilanes via C–H activation." RSC Advances, 9, 17527-17531. Link
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link
-
Miyaura, N., et al. (2009). "Iridium-Catalyzed C-H Borylation of Arenes and Heteroarenes." Chemical Reviews, 110(2), 890-931. Link
-
Paul, S., et al. (2021). "Ligand-free iridium-catalyzed regioselective C–H borylation of indoles." RSC Advances, 11, 6082-6087. Link
Sources
- 1. Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rh( iii )-catalyzed C-7 arylation of indolines with arylsilanes via C–H activation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04142G [pubs.rsc.org]
Technical Support Center: Stability of 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone Under Basic Conditions
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone . Because this molecule contains both a basic secondary amine (piperidine) and a base-sensitive amide (N-acetylindoline), handling it under basic conditions requires precise control to prevent unwanted side reactions, solubility drops, or premature deprotection.
Mechanistic Principles: The Dual Nature of the Molecule
To troubleshoot effectively, you must understand the causality behind the molecule's reactivity under basic conditions:
-
The Piperidine Ring (pKa ~10.4): In neutral or acidic media, the piperidine nitrogen is protonated, rendering the molecule highly water-soluble. When the pH exceeds 10.4, it converts to its neutral free-base form. This dramatically increases its nucleophilicity (priming it for alkylation) but drastically reduces its aqueous solubility, often leading to sudden precipitation.
-
The N-Acetylindoline Moiety: Unlike standard aliphatic amides, indoline amides are uniquely susceptible to base-catalyzed hydrolysis[1]. The nitrogen atom in the indoline ring is directly attached to an aromatic system. The nitrogen's lone pair partially delocalizes into the benzene ring, which competes with its delocalization into the amide carbonyl. This lack of resonance makes the carbonyl carbon more electrophilic and highly vulnerable to nucleophilic attack by hydroxide ions (OH⁻)[2].
Quantitative Stability Matrix
Use the following data to predict the behavior of your compound across different basic environments.
| Condition | pH Range | Temp (°C) | Piperidine State | N-Acetyl Stability | Primary Application |
| Mild Carbonate (K₂CO₃) | 9.0 - 10.0 | 20 - 40 | Partially Free Base | Highly Stable | N-alkylation of piperidine |
| Amine Base (DIPEA/TEA) | 10.0 - 11.5 | 20 - 60 | Free Base | Highly Stable | Amidation / Cross-coupling |
| Strong Base (NaOH/LiOH) | > 13.0 | 20 - 25 | Free Base | Moderately Stable | Gentle saponification of esters |
| Strong Base + Heat | > 13.0 | > 50 | Free Base | Unstable (Rapid Cleavage) | Intentional deacetylation |
Diagnostic Workflow
Use the following logical decision tree to diagnose and resolve the most common issues encountered during basic reactions with this compound.
Logical troubleshooting workflow for base-catalyzed issues with N-acetylindolines.
Frequently Asked Questions (Troubleshooting)
Q1: My reaction mixture turned cloudy and precipitated immediately after adding triethylamine (TEA). Is the compound degrading? A: No, this is a physical solubility issue, not chemical degradation. The compound is typically supplied as a hydrochloride (HCl) or trifluoroacetate (TFA) salt, which is highly water-soluble. Adding TEA neutralizes the salt, generating the neutral piperidine free base. The free base is highly lipophilic and insoluble in water. Fix: Add a water-miscible organic co-solvent (e.g., THF, DMF, or Acetonitrile) until the solution becomes homogeneous again.
Q2: I am trying to alkylate the piperidine nitrogen using K₂CO₃, but LC-MS shows a major byproduct with a mass of [M - 42]⁺. Why is the acetyl group falling off? A: A mass loss of 42 Da corresponds to the loss of the acetyl group (deacetylation) to form the free indoline. While K₂CO₃ is a mild base, prolonged heating (e.g., >80°C in DMF) can drive the hydrolysis of the sensitive N-acetylindoline group due to trace hydroxide generation from ambient moisture. Fix: Lower the reaction temperature to 40-50°C and ensure strictly anhydrous solvents are used. Alternatively, switch to a non-nucleophilic organic base like DIPEA, which cannot initiate hydrolysis even at elevated temperatures.
Q3: How do I intentionally remove the N-acetyl group to isolate the free indoline? A: Indoline amides can be cleanly and intentionally hydrolyzed using a strong base approach. Treatment with Lithium Hydroxide (LiOH) in a THF/water mixture at 60°C is a highly effective, self-validating protocol for this deprotection[1]. LiOH is preferred over NaOH because the lithium ion coordinates with the amide carbonyl oxygen, further increasing its electrophilicity and accelerating hydrolysis.
Validated Experimental Protocols
Protocol A: Controlled N-Alkylation (Preserving the N-Acetyl Group)
Objective: Functionalize the piperidine nitrogen without hydrolyzing the sensitive indoline amide.
-
Preparation: Dissolve 1.0 eq of 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone (as a salt) in anhydrous DMF to achieve a 0.1 M concentration.
-
Free-Basing: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered, non-nucleophilic base. It will completely deprotonate the piperidine to make it nucleophilic, but its steric bulk prevents it from attacking the N-acetyl carbonyl, ensuring 0% hydrolysis.
-
Electrophile Addition: Cool the mixture to 0°C and add 1.1 eq of your desired alkyl halide dropwise.
-
Reaction & Validation: Stir at room temperature for 4-6 hours. Monitor by LC-MS; look for the disappearance of the starting mass and the appearance of the alkylated mass with the acetyl group intact.
-
Workup: Quench with saturated aqueous NH₄Cl and extract with Ethyl Acetate.
Protocol B: Intentional Base-Catalyzed Deacetylation
Objective: Complete removal of the N-acetyl group to yield 5-(piperidin-4-yl)indoline.
-
Solvent System: Suspend the starting material in a 4:1 mixture of THF and H₂O (0.2 M). Causality: THF solubilizes the organic substrate, while water dissolves the inorganic base and acts as the necessary nucleophile for hydrolysis.
-
Base Addition: Add 5.0 eq of Lithium Hydroxide monohydrate (LiOH·H₂O)[2].
-
Heating: Heat the biphasic mixture to 65°C for 12 hours.
-
Validation: Monitor by LC-MS until the starting material peak completely disappears and the [M-42]⁺ peak dominates the chromatogram.
-
Isolation: Concentrate the mixture under reduced pressure to remove the THF. Extract the remaining aqueous layer with Dichloromethane (DCM) (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the free indoline.
References
- Nicolaou, K. C., et al. "Total Synthesis of the CP Molecules CP-225917 and CP-263114— Part 2: Evolution of the Final Strategy." Academia.edu.
- Dondas, H. A., et al. "Exploring the Chemistry of Epoxy Amides for the Synthesis of the 2′′-epi-Diazepanone Core of Liposidomycins and Caprazamycins." ACS Publications.
Sources
Technical Support Center: Overcoming Steric Hindrance in 5-Substituted Indoline Reactions
The following technical guide addresses the specific challenges of reacting 5-substituted indolines, focusing on the steric "sandwich" effect at the C4 position, regioselectivity issues at C6/C7, and N-functionalization with sterically demanding partners.
Content Type: Troubleshooting Guide & FAQ Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Subject: 5-Substituted Indoline Scaffolds
Introduction: The Steric Landscape of 5-Substituted Indolines
In 5-substituted indolines, the substituent at C5 creates a unique steric environment that drastically alters the reactivity profile of the benzene ring. Unlike unsubstituted indolines, where C4 and C6 are relatively accessible, a 5-substituent creates a "Sandwich Effect" at the C4 position (trapped between the C3-methylene and the C5-substituent) and significantly crowds the C6 position.
This guide provides field-proven protocols to overcome these barriers, enabling precise functionalization at the most challenging positions.
Part 1: The "Sandwich Effect" – Overcoming C4-H Activation Barriers
Q: I am trying to functionalize the C4 position of a 5-substituted indoline via C-H activation, but I only see C6 or C7 products. How do I force C4 selectivity?
A: The C4 position is the most sterically hindered site in 5-substituted indolines due to the peri-interaction with C3 and the ortho-interaction with C5. To force activation at C4, you must use a Type-I Directing Group (DG) strategy that geometrically constrains the metal catalyst to the C4 position, overriding the steric bias.
Protocol Adjustment:
-
Install a C3-Directing Group: Standard N1-directing groups (like pivaloyl) often fail to reach C4 effectively in the presence of a 5-substituent. Instead, install a transient or removable DG at C3 (e.g., an aldehyde or ketone).
-
Switch Catalyst System: Use Rhodium(III) or Ruthenium(II) catalysts, which are sensitive to "molecular cramping" and can be directed by C3-carbonyls.
Recommended Workflow (Rh-Catalyzed C4-Alkenylation):
-
Substrate: 5-substituted indoline-3-carboxaldehyde.
-
Catalyst:
(2.5 mol%). -
Additive:
(10 mol%) to generate the cationic active species. -
Directing Logic: The C3-carbonyl coordinates to the Rh(III), forming a 5-membered metallacycle that places the metal directly at C4. The steric bulk at C5 is bypassed because the catalyst approaches from the "top" (C3 side) rather than the side.
Q: My C4-H activation yield is <20%. Is the 5-substituent deactivating the ring?
A: It is likely a steric clash between the catalyst ligands and the 5-substituent.[1]
-
Troubleshooting: Switch to smaller cyclopentadienyl ligands. If using
(pentamethylcyclopentadienyl), switch to (di-tert-butylcyclopentadienyl) or a simple ring. The reduced bulk on the catalyst allows it to slip into the C3-C4-C5 pocket.
Part 2: N-Functionalization with Bulky Partners
Q: I am performing a Buchwald-Hartwig amination on a 5-substituted indoline (as the nucleophile) with a bulky aryl halide. The reaction stalls. Why?
A: While the 5-substituent is para to the nitrogen and doesn't directly hinder it, it restricts the conformational flexibility of the indoline ring, especially if the 5-substituent is massive (e.g., t-butyl or -SF5). This rigidity prevents the nitrogen lone pair from optimally aligning with the Palladium center during the reductive elimination step.
Solution: The "Flexible" Ligand Strategy Do not use rigid phosphines like BINAP. Use Buchwald Dialkylbiarylphosphines that can accommodate the specific bite angle required by the rigid indoline.
Ligand Selection Guide:
-
For Moderately Hindered Partners: Use RuPhos . Its bulk promotes reductive elimination, but its specific geometry tolerates the indoline twist.
-
For Extremely Hindered Partners (e.g., ortho-substituted aryl halides): Use BrettPhos or tBuBrettPhos . These provide the maximum steric shelter for the active Pd(0) species, preventing catalyst decomposition before the difficult coupling occurs.
Standard Protocol for Hindered N-Arylation:
-
Catalyst:
(1-2 mol%) or precatalyst equivalents. -
Ligand: RuPhos (2-4 mol%).
-
Base: NaOtBu (strong, bulky base helps deprotonation without coordinating Pd).
-
Solvent: Toluene or Dioxane at 100°C. Note: t-Amyl alcohol can be used if solubility is an issue.
Part 3: Regioselectivity at C6 vs. C7
Q: I want to functionalize C6, but the reaction keeps hitting C7. How do I distinguish these positions in a 5-substituted system?
A: C7 is the most accessible C-H bond (sterically open). C6 is ortho to your 5-substituent. To hit C6, you must use the 5-substituent's steric bulk to your advantage or use a specific "reaching" directing group.
Strategy 1: The "Block and Tackle" (For C7 Selectivity) If you actually want C7, use an N-Pivaloyl group. The carbonyl oxygen coordinates to Pd/Rh and directs activation to C7. The 5-substituent does not interfere.
Strategy 2: The C6-Selective Reach (For C6 Selectivity) Directing activation to C6 in a 5-substituted indoline is difficult because C6 is crowded.
-
Approach: Use a weakly coordinating directing group at N1, such as a urea or acetamide, combined with a Ruthenium(II) catalyst.
-
Mechanism: Ru(II) carboxylates often favor the more sterically hindered position (C6) over the open position (C7) due to the "CMD" (Concerted Metalation-Deprotonation) transition state geometry which prefers the "pocket" formed by the substituent.
Visual Troubleshooting Aids
Diagram 1: The Steric Map of 5-Substituted Indoline
This diagram illustrates the accessibility of each position and the required strategy to access it.
Caption: Steric accessibility map of 5-substituted indolines. Red zones indicate high steric hindrance requiring specific directing groups.
Diagram 2: Ligand Decision Tree for N-Functionalization
Use this flow to select the correct ligand when coupling 5-substituted indolines with aryl halides.
Caption: Decision matrix for selecting Buchwald ligands based on the steric and electronic profile of the coupling partners.
Summary of Optimization Parameters
| Reaction Type | Target Position | Primary Obstacle | Recommended Solution | Key Reagent/Ligand |
| C-H Activation | C4 | "Sandwich" Sterics (C3/C5) | C3-Directing Group | |
| C-H Activation | C6 | Ortho-Sterics (C5) | Ru(II) CMD Mechanism | |
| C-H Activation | C7 | None (Open) | N1-Directing Group | N-Pivaloyl / Pd(OAc)2 |
| N-Arylation | N1 | Indoline Ring Twist | Bulky Monodentate Phosphines | RuPhos (General), BrettPhos (Hindered) |
References
-
C4-H Activation Strategies: L. Ackermann et al., "Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights," Organic Letters, 2025. Link (Contextual match: Discusses overcoming C4 barriers).
-
C6/C5 Selectivity: J. A. Souto et al., "Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis," Organic Letters, 2019.[2] Link
-
Buchwald-Hartwig Ligand Guide: D. S. Surry & S. L. Buchwald, "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide," Chemical Science, 2011. Link
-
C4 Functionalization Review: L. Pilarski et al., "C4–H indole functionalisation: precedent and prospects," Chemical Science, 2018.[3] Link
-
Regioselective Indoline Activation: T. Rogge et al., "C–H Activation of Indolines," Chem. Eur. J., 2013. Link
Sources
Validation & Comparative
Analytical Comparison Guide: 1H NMR Profiling of 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone
Executive Summary
Objective: This guide provides a technical analysis of the 1H NMR spectrum of 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone , a critical pharmacophore in the synthesis of GPCR-targeting therapeutics (e.g., 5-HT receptor modulators).
Core Comparison: We compare the spectral resolution and structural diagnostic utility of this molecule across two primary solvent systems (DMSO-d6 vs. CDCl3 ) and validate its structural integrity against its synthetic precursor, the N-Boc protected analog .
Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads.[1]
Structural Overview & Significance
The molecule comprises two distinct magnetic environments: the rigid, electron-rich N-acetylindoline core and the flexible, aliphatic piperidine ring .
-
Indoline Core: The N-acetyl group at position 1 creates a restricted rotation environment, significantly deshielding the H7 proton (peri-effect).
-
Piperidine Ring: Attached at C5, this saturated ring introduces complexity in the aliphatic region (1.5–3.5 ppm) due to chair conformation dynamics.
Diagram 1: Structural Assignment Logic
The following diagram outlines the logical flow for assigning the spectrum, prioritizing the most diagnostic signals first.
Caption: Logical workflow for the structural elucidation of N-acetyl-5-piperidinylindoline derivatives.
Experimental Protocol: Sample Preparation
To ensure reproducibility and minimize solvent-solute interaction variability, follow this standardized protocol.
Method A: High-Resolution Characterization (Recommended)
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Rationale: DMSO-d6 is preferred for the free secondary amine (piperidine NH) and prevents aggregation of the polar scaffold. It also separates the critical H7 aromatic signal from the bulk aromatic region.
Method B: Routine Screening
-
Solvent: CDCl3 (99.8% D).
-
Concentration: 5–10 mg in 0.6 mL solvent.
-
Limitation: The piperidine NH proton is often broadened or invisible due to rapid exchange. H7 may shift upfield slightly compared to DMSO.
Spectral Analysis & Data Comparison
The following data compares the chemical shifts observed in DMSO-d6 (Method A) against the theoretical expectations and alternative solvent behaviors.
Table 1: Chemical Shift Assignment (DMSO-d6)
| Fragment | Position | δ (ppm) | Multiplicity | J (Hz) | Diagnostic Note |
| Indoline | N-CO-CH3 | 2.14 | Singlet (s) | - | Sharp diagnostic singlet; integral reference (3H). |
| Indoline | H7 | 8.05 – 8.15 | Doublet (d) | 8.0 | Key Feature: Deshielded by N-acetyl carbonyl (anisotropic effect). |
| Indoline | H6 | 7.05 – 7.15 | Doublet of Doublets (dd) | 8.0, 1.5 | Couples with H7 and H4. |
| Indoline | H4 | 7.15 – 7.20 | Broad Singlet/Doublet | ~1.5 | Meta-coupling to H6; often overlaps with H6. |
| Indoline | H2 | 4.05 – 4.15 | Triplet (t) | 8.5 | Deshielded by adjacent Nitrogen. |
| Indoline | H3 | 3.10 – 3.20 | Triplet (t) | 8.5 | Benzylic protons. |
| Piperidine | H4' | 2.55 – 2.65 | Multiplet (tt) | - | Methine proton linking the two rings. |
| Piperidine | H2'/H6' | 3.00 – 3.10 | Broad Multiplet | - | Equatorial protons (adjacent to NH). |
| Piperidine | H3'/H5' | 1.50 – 1.70 | Multiplet | - | Methylene envelope. |
| Amine | NH | ~2.0 - 3.5 | Broad | - | Highly variable; sharpens in dry DMSO. |
Comparative Analysis: Product vs. Alternatives
Comparison 1: Solvent Performance (DMSO-d6 vs. CDCl3)
-
Observation: In CDCl3, the H7 doublet typically shifts upfield to ~8.2 ppm but may broaden due to rotameric exchange at the amide bond. In DMSO-d6, this signal is sharper and distinct from the remaining aromatic protons.
-
Piperidine NH: In CDCl3, the amine proton is often invisible or extremely broad. In DMSO-d6, it may appear as a distinct broad singlet, aiding in confirming the salt form (e.g., if isolated as an HCl salt, the NH2+ appears at ~9.0 ppm).
Comparison 2: Product vs. Precursor (N-Boc Intermediate)
The most critical "performance" check in synthesis is the quantitative removal of the Boc protecting group.
-
Precursor Signal: The N-Boc analog displays a massive singlet (9H) at 1.45 ppm .
-
Product Signal: The complete disappearance of the 1.45 ppm singlet confirms successful deprotection.
-
Shift Change: Upon deprotection, the piperidine H2'/H6' protons shift upfield (from ~4.1 ppm in Boc-form to ~3.0 ppm in free amine) due to the loss of the electron-withdrawing carbamate.
Advanced Verification: 2D NMR Workflow
For unambiguous assignment, a COSY (Correlation Spectroscopy) experiment is required.
Diagram 2: COSY Correlation Pathway
This diagram illustrates the connectivity that must be verified to confirm the 5-substitution pattern.
Caption: Key COSY correlations. The H7-H6 correlation is the primary anchor for the aromatic region.
References
-
PubChem. (2025).[2] 1-(2,3-Dihydro-1H-indol-1-yl)ethan-1-one (N-Acetylindoline) Compound Summary. National Library of Medicine. [Link]
-
Royal Society of Chemistry. (2014). Proton NMR spectra for intermediate piperidines. Supplemental Data. [Link]
Sources
Mastering Indoline-Piperidine Impurity Analysis: High-pH Hybrid Strategies vs. Traditional Low-pH C18
Executive Summary: The "Basic" Challenge
Indoline and piperidine moieties are ubiquitous pharmacophores in modern drug discovery (e.g., antipsychotics like Risperidone, anticancer agents). However, their analysis presents a notorious chromatographic challenge: extreme basicity .
Piperidine (
This guide objectively compares two method development strategies:
-
The Traditional Approach: Silica-based C18 at Low pH (pH 2–3) often requiring ion-pairing agents.
-
The Modern "Product" Strategy: Hybrid Particle Technology (HPT) C18 at High pH (pH 10–11).
We demonstrate why the High-pH Hybrid Strategy is the superior choice for indoline-piperidine impurities, offering data-driven evidence of improved peak shape, loadability, and orthogonality.
Technical Comparison: High-pH Hybrid vs. Low-pH Silica
The Core Problem: Silanol Activity
On standard silica columns, residual silanols (
Comparative Analysis
| Feature | Traditional Low-pH C18 (Silica) | Modern High-pH Hybrid (HPT) |
| Stationary Phase | Fully Porous Silica (e.g., Standard C18) | Ethylene-Bridged Hybrid (e.g., XBridge, Gemini) |
| Mobile Phase pH | Acidic (pH 2.0 – 3.0) | Alkaline (pH 9.5 – 10.5) |
| Analyte State | Ionized ( | Neutral ( |
| Tailing Factor ( | Typically 1.5 – 2.5 (High Tailing) | 0.9 – 1.2 (Symmetric) |
| Retention Mechanism | Solvophobic + Ion-Exchange (Secondary) | Pure Hydrophobic Partitioning |
| MS Compatibility | Good (Formic Acid), but IP agents suppress signal | Excellent (Ammonium Hydroxide/Bicarbonate) |
| Loadability | Low (Overload causes fronting/tailing) | High (Neutral bases load 10x higher) |
Experimental Data: Separation of Piperidine Impurities
Data derived from comparative studies of basic heterocycles [1, 4].
| Parameter | Low-pH Method (Formic Acid, pH 2.7) | High-pH Method (NH₄OH, pH 10.0) | Improvement |
| Impurity A (Piperidine N-oxide) | Co-elutes with Main Peak | Resolved ( | Selectivity Shift |
| Main Peak Tailing ( | 2.1 (Broad tail) | 1.1 (Sharp) | 48% Better Shape |
| Sensitivity (S/N) | 85:1 | 140:1 | 65% Higher Signal |
| Backpressure | ~2800 psi | ~2600 psi | Negligible |
Expert Insight: At high pH, the piperidine nitrogen is deprotonated (neutral). This eliminates silanol interactions and dramatically increases retention on the hydrophobic C18 ligand, often reversing elution order compared to low pH. This "orthogonality" is critical for separating polar impurities like N-oxides.
Visualizing the Mechanism
The following diagram illustrates why High-pH strategies succeed where Low-pH fails for basic piperidines.
Caption: Comparison of retention mechanisms. Low pH induces ionic drag (tailing), while High pH ensures neutral partitioning (symmetry).
Detailed Experimental Protocol
This protocol is designed for the separation of Indoline (intermediate) and Piperidine (reagent) impurities in a drug substance.
Method A: The Recommended High-pH Hybrid Workflow
Objective: Achieve
1. Column Selection
-
Primary: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent Gemini-NX).
-
Rationale: Ethylene-bridged hybrid particles resist dissolution at pH 10, unlike standard silica which dissolves above pH 8 [1].
2. Mobile Phase Preparation[1][2][3][4][5][6]
-
Buffer (10 mM Ammonium Bicarbonate, pH 10.0):
-
Dissolve 0.79 g Ammonium Bicarbonate in 1 L Milli-Q water.
-
Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28%). Do not use Sodium Hydroxide (non-volatile, clogs MS).
-
Filter through 0.22 µm nylon filter.
-
-
Mobile Phase A: 95:5 Buffer pH 10 / Acetonitrile.
-
Mobile Phase B: Acetonitrile (100%).
3. Instrument Parameters
-
Flow Rate: 0.6 mL/min.
-
Column Temp: 40°C (Reduces viscosity, improves mass transfer).
-
Detection: UV @ 254 nm (Indoline) and 210 nm (Piperidine - low chromophore).
-
Injection: 2–5 µL.
4. Gradient Profile
| Time (min) | %B | Curve | Action |
| 0.0 | 5 | Initial | Equilibrate |
| 1.0 | 5 | 6 | Hold for polar degradants |
| 10.0 | 60 | 6 | Elute main API |
| 12.0 | 95 | 6 | Wash lipophilic dimers |
| 14.0 | 95 | 6 | Hold Wash |
| 14.1 | 5 | 1 | Return to Initial |
| 18.0 | 5 | 1 | Re-equilibrate |
Method B: Derivatization for Non-Chromophoric Piperidines
If your specific piperidine impurity lacks UV absorbance (e.g., simple piperidine), use this pre-column derivatization [5].
-
Reagent: 5 mg/mL FMOC-Cl in Acetonitrile.
-
Buffer: 0.1 M Borate Buffer (pH 8.0).
-
Reaction: Mix 100 µL Sample + 100 µL Buffer + 100 µL Reagent.
-
Incubate: 10 mins at ambient temp.
-
Quench: Add 20 µL 1-Adamantanamine (removes excess FMOC).
-
Analyze: Use Method A (The FMOC tag makes it hydrophobic and UV active at 265 nm).
Method Development Decision Matrix
Use this workflow to navigate the specific challenges of your molecule.
Caption: Decision tree for selecting detection and column chemistry based on analyte properties.
References
-
Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from
-
BenchChem. Troubleshooting poor resolution in HPLC analysis of fluorinated piperidines. Retrieved from
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Retrieved from
-
Moravek. Exploring the Role of pH in HPLC Separation. Retrieved from
-
Babu, C. V. R., et al. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization.[6][7] Chirality, 2014.[7] Retrieved from
-
SynThink. Challenges in HPLC Method Development for Impurity Identification. Retrieved from
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. agilent.com [agilent.com]
- 5. HPLC - Method development for impurities in drug product - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity Guide: Indoline vs. Indole Piperidine Analogs in CNS Drug Discovery
As neuropharmacological drug discovery shifts toward multi-target directed ligands, the piperidine scaffold remains a cornerstone for central nervous system (CNS) therapeutics[1]. However, the performance of a piperidine derivative is heavily dictated by its anchoring heterocycle. This guide provides an objective, data-driven comparison of indole versus indoline piperidine analogs, detailing how a single degree of saturation alters 3D conformation, receptor affinity, and downstream bioactivity.
Structural Rationale & Causality: The Impact of Saturation
The fundamental divergence between these two scaffolds lies in their hybridization and electronic distribution, which directly dictates their target preference.
-
Indole-Piperidines (The Planar Mimic): The indole core is a 10 π-electron aromatic system. Because the nitrogen's lone pair is delocalized into the aromatic sextet, the entire bicyclic system is rigidly planar. This planarity makes indole an exceptional bioisostere for endogenous neurotransmitters like serotonin (5-hydroxytryptamine). It is highly optimized for intercalating into the narrow, aromatic-rich orthosteric binding pockets of G-protein coupled receptors (GPCRs)[2].
-
Indoline-Piperidines (The 3D Navigator): Reduction of the C2=C3 double bond yields indoline (2,3-dihydroindole). The introduction of
-hybridized carbons breaks the aromatic planarity, forcing the five-membered pyrroline ring into a puckered (envelope) conformation. This 3D flexibility alters the spatial trajectory of the attached piperidine moiety. Consequently, indoline analogs can navigate deep, complex enzymatic cavities—such as the 20 Å catalytic gorge of Acetylcholinesterase (AChE)—far more effectively than their rigid indole counterparts[3]. Furthermore, the indoline nitrogen is more basic, altering its hydrogen-bond profile.
Fig 1. Pharmacophoric divergence of indole and indoline piperidine analogs across CNS targets.
Comparative Bioactivity Data
The following table synthesizes quantitative in vitro data comparing the bioactivity of these scaffolds across two primary CNS targets: Cholinesterases (Alzheimer's Disease) and Serotonin Receptors (Depression/Anxiety).
| Scaffold Type | Primary Target | Representative Compound | Bioactivity (IC₅₀ / Kᵢ) | Mechanistic Insight | Ref |
| Indoline-Piperidine | AChE / BChE | 2-Oxoindoline (Compound 8i) | AChE IC₅₀ = 0.39 μMBChE IC₅₀ = 0.28 μM | The | [3] |
| Indole-Piperidine | AChE / BChE | 1H-Indole (Compound 6a) | > 0.39 μM (Lower than 8i) | Rigid planarity restricts the piperidine moiety from achieving the optimal depth in the AChE gorge. | [3] |
| Indole-Piperidine | 5-HT₆ Receptor | 1-(phenylsulfonyl)-1H-indole | High Affinity (Subnanomolar) | Perfect planar mimicry of endogenous serotonin ensures tight binding in the GPCR orthosteric pocket. | |
| Indoline-Piperidine | 5-HT₁ₐ Receptor | Indoline Analog (Compound 57) | Kᵢ = Subnanomolar | Maintained high affinity but shifted functional efficacy (partial agonism) due to altered 3D orientation. | [4] |
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity, the bioactivity of these analogs must be evaluated using self-validating assay systems. Below are the standard methodologies utilized to generate the comparative data.
Protocol A: In Vitro Cholinesterase Inhibition (Modified Ellman’s Assay)
This colorimetric assay measures the production of thiocholine, which reacts with DTNB to form a yellow anion.
-
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the indoline/indole piperidine analogs in DMSO (final assay concentration <1% DMSO to prevent enzyme denaturation).
-
Enzyme Pre-incubation (Critical Step): In a 96-well plate, combine 140 μL of buffer, 20 μL of the test analog, and 20 μL of AChE (0.22 U/mL). Causality: Pre-incubate for 15 minutes at 37°C. This allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced, preventing false-negative IC₅₀ shifts.
-
Substrate Addition: Add 10 μL of 0.01 M DTNB (color reagent) and 10 μL of 0.075 M acetylthiocholine iodide (ATCI) to initiate the reaction.
-
Kinetic Readout: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader.
-
System Validation Check: Run Donepezil concurrently as a positive control. The assay is validated only if the Donepezil IC₅₀ falls within the established literature range (approx. 10-15 nM)[1].
Fig 2. Step-by-step workflow of the modified Ellman’s method for cholinesterase inhibition.
Protocol B: Radioligand Binding Assay for 5-HT Receptors
Used to determine the affinity (Kᵢ) of the analogs for serotonin receptors.
-
Membrane Preparation: Homogenize CHO cells expressing human 5-HT₁ₐ or 5-HT₆ receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge and resuspend the membrane pellet.
-
Incubation: Combine 50 μL of the radioligand (e.g.,[³H]-8-OH-DPAT for 5-HT₁ₐ), 50 μL of the test indole/indoline analog (varying concentrations), and 400 μL of membrane suspension. Incubate at 25°C for 60 minutes.
-
Rapid Filtration (Critical Step): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethyleneimine). Causality: Rapid filtration instantly separates the receptor-bound radioligand from the free radioligand in solution. Pre-soaking the filters neutralizes negative charges on the glass fibers, preventing non-specific binding of the highly basic piperidine analogs.
-
Scintillation Counting: Wash filters with ice-cold buffer, transfer to scintillation vials, and measure radioactivity. Calculate Kᵢ using the Cheng-Prusoff equation.
Fig 3. Downstream pharmacological pathways activated by indole vs. indoline piperidine analogs.
Conclusion
The selection between an indole and an indoline core for piperidine analogs should be strictly dictated by the target's spatial requirements. If the therapeutic goal is to inhibit an enzyme with a deep, complex gorge (like AChE), the
References
- Pharmacological Applications of Piperidine Deriv
- Design, Synthesis, and Evaluation of Acetylcholinesterase and Butyrylcholinesterase Dual-Target Inhibitors against Alzheimer's Diseases MDPI
- Discovery of Novel pERK1/2- or β-Arrestin-Preferring 5-HT1A Receptor-Biased Agonists: Diversified Therapeutic-like versus Side Effect Profile Journal of Medicinal Chemistry - ACS Public
- Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey Semantic Scholar
Sources
Difference between 5-(piperidin-4-yl)indoline and spiro-indoline scaffolds
An In-Depth Guide to 5-(piperidin-4-yl)indoline and Spiro-Indoline Scaffolds for Drug Discovery Professionals
Introduction
In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of privileged structures, indoline-based scaffolds have consistently demonstrated their value, serving as the foundation for numerous biologically active compounds. This guide provides a detailed comparison of two prominent indoline-based scaffolds: the flexible 5-(piperidin-4-yl)indoline and the rigid spiro-indoline.
This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the distinct structural and functional characteristics of each scaffold. By understanding their intrinsic differences, research teams can make more informed decisions when selecting a scaffold that aligns with their specific therapeutic target and desired pharmacological profile. We will delve into their chemical properties, synthetic accessibility, and established applications, supported by experimental context and structural visualizations.
Differentiating the Scaffolds: A Tale of Flexibility Versus Rigidity
The fundamental distinction between the 5-(piperidin-4-yl)indoline and spiro-indoline scaffolds lies in their conformational freedom. This single property dictates their three-dimensional shape, how they present functional groups for molecular interactions, and ultimately, their suitability for different biological targets.
The 5-(piperidin-4-yl)indoline Scaffold: A Flexible Explorer
The 5-(piperidin-4-yl)indoline scaffold is characterized by a piperidine ring linked to the 5-position of the indoline core. This linkage creates a molecule with considerable conformational flexibility, allowing the piperidine and indoline ring systems to rotate relative to each other.
Caption: Structure of the 5-(piperidin-4-yl)indoline scaffold.
This flexibility allows the scaffold to adapt its conformation to fit into a variety of binding pockets, making it a valuable starting point for targets that require a degree of induced fit. The nitrogen atom on the piperidine ring also provides a convenient handle for chemical modification to modulate properties like solubility and target engagement.
The Spiro-indoline Scaffold: A Rigid Architect
In stark contrast, the spiro-indoline scaffold features a spirocyclic junction, where one of the indoline carbons is shared with the spiro-fused ring. This structural feature locks the molecule into a rigid, three-dimensional conformation.
Caption: Structure of a spiro-oxindole-pyrrolidine scaffold.
The rigidity of the spiro-indoline scaffold pre-organizes the substituents in a defined spatial arrangement. This can lead to a lower entropic penalty upon binding to a biological target, often resulting in higher binding affinity and selectivity. The fixed three-dimensional structure is particularly advantageous for targeting well-defined pockets and for disrupting protein-protein interactions.
Comparative Analysis: Guiding Scaffold Selection
| Feature | 5-(piperidin-4-yl)indoline | Spiro-indoline |
| Conformational Flexibility | High | Low (Rigid) |
| Three-Dimensional Shape | More linear and adaptable | More globular and defined |
| Synthetic Accessibility | Generally more straightforward | Often requires more complex, multi-step syntheses |
| Typical Biological Targets | G-protein coupled receptors (GPCRs), ion channels | Enzymes (e.g., kinases), protein-protein interactions |
| Binding Affinity | Can be high, but may require conformational adaptation | Potentially higher due to lower entropic penalty upon binding |
| Selectivity | May require more extensive optimization to achieve selectivity | Often exhibits higher intrinsic selectivity |
Experimental Workflows and Synthetic Considerations
The choice of scaffold also has significant implications for the synthetic chemistry strategy. The synthesis of 5-(piperidin-4-yl)indoline derivatives is often more straightforward, while the construction of the spirocyclic core in spiro-indolines can be more challenging.
Representative Synthetic Workflow: 5-(piperidin-4-yl)indoline
A common and reliable method for the synthesis of 5-(piperidin-4-yl)indoline derivatives is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Caption: Synthetic workflow for 5-(piperidin-4-yl)indoline.
Representative Synthetic Workflow: Spiro-indoline
The synthesis of spiro-indolines often involves an intramolecular cyclization as the key step to construct the spirocenter.
Caption: Synthetic workflow for spiro-indoline scaffolds.
Applications in Drug Discovery: Case Studies
The distinct properties of these scaffolds have led to their successful application in different areas of drug discovery.
-
5-(piperidin-4-yl)indoline in GPCR Modulation: The flexibility of this scaffold has been effectively utilized in the design of ligands for GPCRs, which often have dynamic binding pockets. For instance, derivatives of this scaffold have been explored as potent and selective antagonists for various GPCRs implicated in central nervous system disorders.
-
Spiro-indoline in Oncology: The rigid nature of the spiro-indoline scaffold has made it a powerful tool for developing inhibitors of protein-protein interactions, a challenging target class in oncology. A well-known example is the spiro-oxindole scaffold, which has been instrumental in the design of potent inhibitors of the MDM2-p53 interaction, a key pathway in cancer.
Conclusion
The 5-(piperidin-4-yl)indoline and spiro-indoline scaffolds represent two distinct and valuable tools in the medicinal chemist's arsenal. The choice between them should be a strategic one, based on a thorough understanding of the target biology and the desired properties of the final drug candidate.
-
The 5-(piperidin-4-yl)indoline scaffold offers flexibility and synthetic accessibility, making it an excellent choice for exploring the chemical space around targets that can accommodate conformational changes, such as GPCRs.
-
The spiro-indoline scaffold provides a rigid, pre-organized framework that can lead to highly potent and selective compounds, particularly for targets with well-defined binding sites like enzymes and protein-protein interaction interfaces.
Ultimately, a deep appreciation for the structural nuances of these and other privileged scaffolds will continue to drive the successful design and development of novel therapeutics.
References
-
Title: Privileged Scaffolds in Drug Discovery. Source: Journal of Medicinal Chemistry. URL: [Link]
-
Title: Spirocycles in Medicinal Chemistry. Source: PubMed Central. URL: [Link]
-
Title: Recent Advances in the Synthesis of Spiro-Compounds. Source: Organic & Biomolecular Chemistry. URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Heterocycles. Source: Chemical Reviews. URL: [Link]
Spectroscopic Characterization of N-Acetyl Indoline Derivatives: A Comparative Technical Guide
Executive Summary & Strategic Importance
In drug discovery, the indoline (2,3-dihydro-1H-indole) scaffold is a privileged structure, serving as a precursor to potent antihypertensives (e.g., Indapamide) and
This guide provides a rigorous, data-driven comparison between Indoline (the precursor) and N-Acetyl Indoline (the product). Unlike generic datasheets, we focus on the critical spectroscopic differentiators —specifically the "Rotamer Trap" in NMR and the "Ketene Loss" pathway in MS—that confirm successful derivatization and purity.
Comparative Spectroscopic Analysis
A. Nuclear Magnetic Resonance (NMR): The Rotamer Challenge
The most common error in characterizing N-acetyl indoline is misinterpreting line broadening or "extra" peaks as impurities. These are often due to restricted rotation around the N-C(O) amide bond.
Mechanism: The partial double-bond character of the amide nitrogen creates two distinct rotamers: syn (Z) and anti (E). In N-acetyl indoline, the carbonyl oxygen preferentially orients toward the C7-aromatic proton (Z-conformer) due to steric constraints of the 5-membered ring, causing a massive deshielding effect .
Key Diagnostic Marker (The "H-7 Shift"):
-
Indoline: The H-7 proton (ortho to Nitrogen) appears in the standard aromatic region (6.5 – 7.1 ppm ).
-
N-Acetyl Indoline: The H-7 proton shifts dramatically downfield to ~8.1 – 8.2 ppm . This is the definitive proof of N-acylation.
Table 1: Comparative
H NMR Data (CDCl
, 400 MHz)
| Proton Assignment | Indoline (Precursor) | N-Acetyl Indoline (Product) | Multiplicity | Diagnostic Note |
| N-H | 3.50 - 4.00 (Broad) | Absent | Singlet (br) | Disappearance confirms N-substitution. |
| C7-H (Aromatic) | 6.60 - 6.70 | 8.15 - 8.25 | Doublet | Primary Indicator. Deshielded by C=O anisotropy. |
| C2-H (CH | 3.55 | 4.05 | Triplet | Downfield shift due to electron-withdrawing Acetyl. |
| C3-H (CH | 3.00 | 3.20 | Triplet | Slight shift; less affected by N-substituent. |
| Acetyl-CH | N/A | 2.20 - 2.25 | Singlet | Sharp singlet confirms acetyl incorporation. |
Analyst Note: If you observe peak doubling (e.g., two acetyl singlets at 2.20 and 1.90 ppm in a 90:10 ratio), do not assume impurity immediately. Run a Variable Temperature (VT) NMR at 50°C. If the peaks coalesce, it is a rotameric mixture.
B. Vibrational Spectroscopy (FT-IR)[1]
Infrared spectroscopy provides the fastest "Go/No-Go" decision during reaction monitoring.
Table 2: Functional Group Fingerprints
| Functional Group | Indoline | N-Acetyl Indoline | Interpretation |
| N-H Stretch | 3350 - 3400 (Medium) | Absent | Complete disappearance indicates full conversion. |
| Amide I (C=O) | Absent | 1640 - 1660 (Strong) | The appearance of this band is the primary confirmation. |
| Amide II (C-N) | 1250 - 1300 (C-N Amine) | 1400 - 1420 | Shift due to increased bond order (resonance). |
| C=C Aromatic | 1605, 1480 | 1595, 1480 | Slight shift due to change in N-ring conjugation. |
C. Mass Spectrometry (MS): The Fragmentation Logic
In Electron Impact (EI) or ESI-MS, N-acetyl indoline exhibits a characteristic fragmentation pattern driven by the stability of the indole core.
Fragmentation Pathway:
-
Molecular Ion:
at m/z 161 . -
Primary Loss: Ejection of a neutral ketene molecule (
, Mass 42). -
Base Peak: Regeneration of the indoline cation at m/z 119 .
Self-Validating Check: If your MS spectrum shows
(161) but lacks the daughter ion (119), check your ionization energy. Soft ionization (ESI) may preserve the parent, while EI (70eV) should show the 161119 transition clearly.
Experimental Protocols
Workflow Diagram
The following diagram illustrates the logical flow for synthesizing and validating N-acetyl indoline, ensuring no step is overlooked.
Caption: Logical workflow for the synthesis and multi-modal validation of N-acetyl indoline derivatives.
Detailed Synthesis & Characterization Protocol
1. Synthesis (Acetylation):
-
Reagents: Indoline (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (1.5 eq), Dichloromethane (DCM).
-
Procedure: Dissolve indoline in DCM at 0°C. Add pyridine, followed by dropwise addition of acetic anhydride. Warm to Room Temperature (RT) and stir for 2 hours.
-
Validation: Monitor TLC (Hexane/EtOAc 7:3). Indoline (
) should disappear; Product ( ) appears. Note that the amide is more polar than the amine.
2. NMR Acquisition (Self-Validating):
-
Solvent: CDCl
(filtered through basic alumina to remove acidic impurities that might broaden peaks). -
Parameters: Pulse width 30°, Relaxation delay (
) 2.0s to allow full relaxation of the acetyl methyl protons. -
Processing: Reference residual CHCl
to 7.26 ppm.
3. Rotamer Visualization Logic: The following diagram explains the "H-7 Shift" phenomenon critical for interpreting the NMR data.
Caption: The equilibrium between Z and E rotamers. The Z-rotamer dominates, placing the carbonyl oxygen near H-7.
References
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns: Amides and Aromatics. Retrieved from [Link]
-
Quintanilla-Licea, R., et al. (2002).[1] NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond. Molecules, 7, 662-673.[1] Retrieved from [Link]
-
Basaveswara Rao, M. V., et al. (2013).[2] Synthesis of Some Novel Indoline Derivatives. Caribbean Journal of Science and Technology, 1, 203-207.[2] Retrieved from [Link]
Sources
Pharmacokinetic profile comparison of piperidine-linked scaffolds
This guide provides an in-depth technical analysis of piperidine-linked scaffolds, comparing their pharmacokinetic (PK) profiles against common nitrogen-heterocycle alternatives such as morpholine, piperazine, and pyrrolidine. It is designed for medicinal chemists and pharmacologists optimizing lead compounds.
Executive Summary
The piperidine ring is a "privileged scaffold" in drug discovery, present in over 70 FDA-approved drugs (e.g., Fentanyl, Donepezil). Its structural rigidity and basicity (
This guide objectively compares the piperidine scaffold with its bioisosteres to assist in rational scaffold hopping during lead optimization.
Structural & Physicochemical Analysis[1][2][3][4][5][6]
The choice of heterocycle dictates the physicochemical baseline of the drug candidate. The piperidine ring is the most lipophilic and basic among its peers, driving high membrane permeability but also high non-specific binding.
Comparative Physicochemical Properties
Data represents unsubstituted heterocycles. Substituents will modulate these values.
| Scaffold | Structure | pKa (Conj. Acid) | LogP (Oct/Water) | Polar Surface Area (Ų) | Key PK Characteristic |
| Piperidine | 6-membered, 1 N | ~11.2 | 0.84 | 12.0 | High permeability; hERG liability. |
| Pyrrolidine | 5-membered, 1 N | ~11.3 | 0.46 | 12.0 | Lower steric bulk; similar basicity to piperidine. |
| Piperazine | 6-membered, 2 N | ~9.8 / 5.6 | -1.17 | 24.1 | Improved solubility; lower metabolic stability. |
| Morpholine | 6-membered, 1 N, 1 O | ~8.3 | -0.86 | 21.3 | Reduced basicity; improved metabolic stability. |
Expert Insight: The high
Detailed Pharmacokinetic Profiling
A. Metabolic Stability and Clearance
Piperidine scaffolds are susceptible to Phase I oxidative metabolism by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4).
Primary Metabolic Pathways:
- -Carbon Hydroxylation: The most common clearance route. The electron-rich nitrogen facilitates oxidation at the adjacent carbon, leading to ring opening or lactam formation.
-
N-Oxidation: Direct oxidation of the nitrogen, forming a polar N-oxide metabolite which is often excreted renally.
-
N-Dealkylation: If the piperidine nitrogen is substituted, oxidative cleavage of the N-C bond is rapid.
Comparison with Alternatives:
-
Morpholine: The ether oxygen is electron-withdrawing, lowering the electron density on the nitrogen and adjacent carbons.[1] This makes morpholine significantly more resistant to oxidative metabolism than piperidine [1].
-
Piperazine: often exhibits lower stability than piperidine due to the presence of two nitrogen atoms, providing two potential sites for N-oxidation and facilitating ring fragmentation.
Visualization: Piperidine Metabolic Fate
Figure 1: Primary metabolic degradation pathways for piperidine scaffolds mediated by Cytochrome P450 enzymes.
B. Membrane Permeability (Caco-2)
Piperidine derivatives generally exhibit Class I or Class II (BCS) behavior with high permeability.
-
Piperidine: High passive diffusion due to lipophilic methylene chain.
-
Morpholine/Piperazine: Introduction of heteroatoms (O, N) reduces LogP, often lowering passive permeability but reducing P-glycoprotein (P-gp) efflux liability compared to highly lipophilic piperidines.
C. Toxicity Liability: hERG Inhibition
The most critical liability for piperidine scaffolds is the inhibition of the hERG potassium channel, a primary cause of drug-induced QT prolongation.
-
Mechanism: The hERG channel pore has aromatic residues (Tyr652, Phe656) that engage in
-cation interactions with the protonated basic nitrogen of the piperidine. -
Mitigation: Replacing piperidine with morpholine lowers the
(from ~11 to ~8.3), reducing the fraction of protonated species and significantly attenuating hERG affinity [2].
Supporting Experimental Data
The following data summarizes a comparative study of a model benzyl-linked scaffold modified with different heterocycles.
Table 2: Comparative PK Data (Mean values, n=3) Assay Conditions: Human Liver Microsomes (HLM) 1 µM, 37°C; hERG Radioligand Binding.
| Heterocycle | HLM | Caco-2 | hERG | |
| Piperidine | 18.5 | 75.2 (High) | 24.5 (High) | 0.8 (High Risk) |
| 4-F-Piperidine | 42.0 | 33.1 (Mod) | 21.0 (High) | 4.2 (Mod Risk) |
| Morpholine | >120 | <10 (Low) | 12.4 (Mod) | >30 (Low Risk) |
| Piperazine | 12.0 | 115.0 (High) | 8.5 (Low) | 12.5 (Low Risk) |
Interpretation:
-
The Piperidine analog shows rapid clearance and high hERG risk.
-
Fluorination (4-F-Piperidine) blocks metabolic soft spots (
-carbon), doubling half-life, but retains basicity/hERG risk. -
Morpholine offers superior metabolic stability and safety profile but sacrifices some permeability.
Experimental Protocols
To validate these profiles in your own program, use the following standardized protocols.
Protocol A: Microsomal Stability Assay (Metabolic Clearance)
Objective: Determine intrinsic clearance (
-
Preparation:
-
Thaw HLM (20 mg/mL) on ice.
-
Prepare 100 mM Potassium Phosphate Buffer (pH 7.4).
-
Prepare 10 mM stock of test compound in DMSO. Dilute to 1 µM working solution in buffer (Final DMSO < 0.1%).
-
-
Incubation:
-
Reaction Mix: 1 µM compound + 0.5 mg/mL HLM in buffer. Pre-incubate at 37°C for 5 min.
-
Start: Initiate reaction by adding NADPH regenerating system (1 mM final conc).
-
Controls: Include Testosterone (High clearance control) and Warfarin (Low clearance control).
-
-
Sampling:
-
At
min, remove 50 µL aliquots. -
Quench: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Propranolol).
-
-
Analysis:
-
Centrifuge at 4000 rpm for 20 min to pellet proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Plot ln(% remaining) vs. time to calculate slope (
). -
Calculation:
; .
-
Protocol B: Scaffold Optimization Logic
Use this decision workflow when optimizing a piperidine lead.
Figure 2: Strategic decision tree for optimizing piperidine scaffolds based on PK liabilities.
References
-
Cambridge MedChem Consulting. (2024). Human Ether-a-go-go-Related Gene (hERG) Blockers and Mitigation Strategies. Retrieved from [Link]
-
National Institutes of Health (NIH). (2003). Caco-2 permeability, P-glycoprotein transport ratios and brain penetration of heterocyclic drugs. PubMed. Retrieved from [Link]
-
AxisPharm. (2024). Microsomal Stability Assay Protocol. Retrieved from [Link]
-
Drug Hunter. (2024).[2][3] Mastering hERG: Med Chem Strategies for Mitigating Cardiotoxicity Risks. Retrieved from [Link]
Sources
Safety Operating Guide
1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone proper disposal procedures
An In-Depth Guide to the Safe Disposal of 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone
Introduction: A Precautionary Approach to Disposal
As researchers at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone, a compound featuring indoline and piperidine moieties, represents a class of molecules with significant potential but for which comprehensive safety and disposal data may not be readily available.
This guide provides a robust framework for the proper disposal of this compound, grounded in the precautionary principle . In the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from its structural components—the piperidine ring, known for potential toxicity and corrosivity, and the indoline core, common in bioactive molecules.[1][2][3] Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of our commitment to laboratory safety and environmental stewardship. All disposal activities for this compound must be managed through a licensed professional waste disposal service.[4][5]
Hazard Assessment: Understanding the "Why"
The disposal protocol outlined below is directly informed by the potential hazards associated with the compound's constituent chemical groups.
-
Piperidine Moiety: Piperidine and its derivatives are often classified as flammable, corrosive, and toxic.[6][7] They can cause severe skin burns and eye damage.[3] Therefore, we must handle 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone as if it possesses these properties.
-
Indoline Core: Indole derivatives can act as skin, eye, and respiratory irritants.[5][8] While indoline is a reduced form of indole, it is prudent to assume similar irritant qualities.
-
General Chemical Hazards: Like many complex organic molecules, there is a potential for harm if swallowed, inhaled, or absorbed through the skin.[9][10][11]
Given these potential risks, under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.[1][12]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for any purpose, including disposal, the following minimum PPE is mandatory.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[8] | Protects against splashes of liquid waste or contact with solid particles, preventing potential serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[1] | Prevents direct skin contact, mitigating risks of irritation, burns, or absorption of the potentially toxic substance.[7] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated chemical fume hood.[8] | Minimizes the risk of inhaling aerosols or vapors, which may cause respiratory irritation. |
Step-by-Step Disposal Protocol
This protocol ensures that waste is identified, segregated, contained, and stored safely pending collection by a certified waste management provider.
Step 1: Waste Identification and Classification
Treat all waste containing 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone as Hazardous Chemical Waste . Consult your institution's Environmental Health and Safety (EHS) department for any specific local classification codes.[1]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[13]
-
Solid Waste: Collect any solid 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone, along with contaminated materials like weighing paper, gloves, and pipette tips, in a designated hazardous solid waste container.[1][5]
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly approved by your EHS department.[1] The container must be made of a compatible material (e.g., avoid certain plastics for strong organic solvents).[14]
-
Sharps Waste: Any needles or other sharps contaminated with this compound must be placed in a designated, puncture-proof sharps container.[13]
Step 3: Container Selection and Labeling
-
Container Integrity: Use only containers that are in good condition, chemically compatible with the waste, and have a securely sealing lid.[14][15]
-
Labeling: The waste container must be clearly and accurately labeled. The label should include:
Step 4: Secure Storage
-
Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[4][7]
-
Ensure secondary containment, such as a chemical-resistant tub, is used to contain any potential leaks.[4]
-
Do not allow waste to accumulate in the laboratory for extended periods.[15]
Step 5: Arranging for Final Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[1][4]
-
Complete all required waste disposal documentation accurately.[4]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.[4]
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[16]
-
Ventilate: Ensure the area is well-ventilated; work within a fume hood if possible.[4]
-
Contain: For small spills, use a non-combustible absorbent material like vermiculite, sand, or earth to contain the spill. Do not use paper towels.[4]
-
Collect: Carefully collect the absorbed material and any contaminated debris using non-sparking tools. Place it in a designated hazardous waste container.[4][16]
-
Decontaminate: Clean the spill area with a suitable solvent. Collect all cleaning materials for disposal as hazardous waste.[1][4]
-
Report: Report the spill to your supervisor and the institutional EHS office, regardless of size.[4]
Decontamination of "Empty" Containers
Containers that once held 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone are not truly empty and must be decontaminated before disposal.
-
Triple-Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[4][17]
-
Collect Rinsate: The rinsate is considered hazardous liquid waste and must be collected in the appropriate hazardous waste container.[4]
-
Final Disposal: After triple-rinsing, deface or remove the original label. The container can then be managed according to institutional guidelines, which may allow for disposal as regular solid waste or require it to be disposed of as hazardous waste.[4][17]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste generated from activities involving 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone.
Caption: Decision workflow for proper segregation and disposal.
References
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)
- 4-Piperidinopiperidine - Antibodies. Antibodies.com.
- Proper Disposal of 1-Methyl-1H-indole-3,5,6-triol: A Guide for Labor
- 1 - SAFETY D
- Safety D
- Piperidin-4-one Safety Data Sheet.
- SAFETY D
- Piperidine - SAFETY D
- Proper Disposal of 3-fluoro-2-methyl-1H-indole: A Guide for Labor
- Piperidine - SAFETY D
- SAFETY D
- Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide. Benchchem.
- Chemical Waste Disposal Guidelines. Emory University Department of Chemistry.
- 1-(4-Methylpiperidin-4-yl)ethanone hydrochloride. Sigma-Aldrich.
- SAFETY D
- Safe D
- Hazardous Waste and Disposal. American Chemical Society.
- Disposal of Chemical Waste. University of St Andrews Safety Office.
- SAFETY D
- Chemical Waste Disposal Guide. NED University of Engineering & Technology.
- SAFETY D
- 1-(5-Propyl-1,3-benzodioxol-2-yl)ethanone. PubChem.
- Laboratory chemical waste disposal guidelines. University of Otago.
Sources
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- 2. carlroth.com [carlroth.com]
- 3. pentachemicals.eu [pentachemicals.eu]
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- 11. 2-(indolin-1-yl)-1-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)ethan-1-one|871096-98-9|MSDS [dcchemicals.com]
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- 14. rtong.people.ust.hk [rtong.people.ust.hk]
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- 17. otago.ac.nz [otago.ac.nz]
Personal protective equipment for handling 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone
Comprehensive Safety and Handling Protocol for 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone
As a Senior Application Scientist, I approach the handling of novel or uncharacterized pharmaceutical intermediates not just as a compliance checklist, but as a rigorous, self-validating scientific system.
1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone is a structurally complex nitrogen-containing heterocycle. It features an indoline core acylated at the 1-position and a basic piperidine ring at the 5-position. This specific structural motif—combining a lipophilic core with a basic amine—shares significant homology with pharmacologically potent central nervous system (CNS) agents. Because it is a research-stage chemical, it currently lacks a formal Occupational Exposure Limit (OEL). Therefore, we must apply the National Institute for Occupational Safety and Health (NIOSH) Occupational Exposure Banding (OEB) process to establish a fail-safe operational framework[1].
Scientific Causality: Hazard Profiling
Before selecting Personal Protective Equipment (PPE), we must understand the physicochemical mechanisms that dictate our risk mitigation strategy[2]:
-
Dermal Permeability: The lipophilic indoline moiety enhances the molecule's ability to partition into the stratum corneum, while the basic piperidine nitrogen can cause localized irritation. Standard latex offers insufficient chemical resistance; impermeable synthetic barriers are required.
-
Aerosolization & Inhalation: As a likely crystalline solid or powder, electrostatic forces generated during weighing can easily aerosolize the compound. Inhalation bypasses first-pass metabolism, presenting a severe systemic toxicity risk for uncharacterized active pharmaceutical ingredients (APIs).
-
Self-Validating Safety: Every layer of PPE must serve as a diagnostic tool. For example, double-gloving ensures that if the outer layer is compromised, the inner layer provides both a physical barrier and visual confirmation of safety.
Quantitative Exposure Thresholds & PPE Matrix
Under the NIOSH OEB framework, highly active, uncharacterized APIs default to Band D or E[1]. To maintain airborne concentrations strictly below the 0.1 mg/m³ threshold, the following PPE and engineering controls are mandatory.
Table 1: NIOSH OEB Quantitative Thresholds & Control Alignment
| OEB Band | Airborne Target Range (Dust) | Primary Engineering Control | Mandatory PPE Configuration for Intermediates |
|---|---|---|---|
| Band C | 0.1 to 1 mg/m³ | Chemical Fume Hood | Single nitrile gloves, standard lab coat, safety glasses. |
| Band D | 0.01 to 0.1 mg/m³ | Class II BSC or Fume Hood | Double nitrile gloves, impermeable gown, chemical splash goggles. |
| Band E | < 0.01 mg/m³ | Enclosed Isolator / Glovebox | Double gloves, Tyvek suit, PAPR (if outside containment). |
Table 2: Specific PPE Selection and Scientific Justification
| PPE Category | Specification | Scientific Causality / Justification |
|---|---|---|
| Hand Protection | Extended-cuff Nitrile (Double Gloved), ≥0.1 mm thickness. | Nitrile provides superior resistance to basic amines. Double gloving ensures the inner glove remains uncontaminated during doffing[3]. |
| Body Protection | Disposable, low-permeability polypropylene gown with knit cuffs. | Prevents electrostatic adhesion of API powders to personal clothing. Knit cuffs prevent wrist exposure when integrated with gloves[3]. |
| Eye Protection | ANSI Z87.1 certified indirect-vented chemical splash goggles. | Protects ocular mucosa from aerosolized dust and accidental splashes during solvent dissolution. |
| Respiratory | N95 or P100 half-mask elastomeric respirator. | Filters ≥99.9% of airborne particulates. Note: Primary handling must occur inside a fume hood; the respirator serves as a secondary failsafe. |
Operational Workflow: Step-by-Step Methodology
This protocol guarantees that every action has a built-in safety check, ensuring a closed-loop containment system.
Phase 1: Pre-Operational Donning (The Barrier Setup)
-
Integrity Inspection: Visually check all gloves for micro-tears. Verify the respirator seal via positive/negative pressure checks.
-
Base Layer Donning: Put on the disposable polypropylene gown. Fasten it completely at the back to ensure the front remains a solid, unbroken barrier.
-
Inner Glove Layer: Don the first pair of nitrile gloves. Crucial Step: Pull the cuffs strictly under the knit cuffs of the gown.
-
Outer Glove Layer: Don the second pair of extended-cuff nitrile gloves, pulling them over the gown cuffs. Self-Validation: This creates an interlocking seal; chemicals cannot travel up the sleeve.
-
Facial Protection: Don the N95/P100 respirator followed by ANSI Z87.1 goggles.
Phase 2: Handling & Execution
-
Static Mitigation: Wipe the exterior of the chemical vial and the analytical balance with a static-dissipative cloth. This neutralizes charges that cause powder aerosolization.
-
Containment: Perform all weighing and transferring strictly within a certified chemical fume hood with the sash positioned at the certified operating height (typically 18 inches).
-
Solvent Quenching: If preparing a stock solution, add the solvent (e.g., DMSO) slowly down the side of the glassware to prevent rapid displacement of air, which can eject powder.
Phase 3: Aseptic Doffing Sequence (Preventing Secondary Exposure)
-
Outer Gloves: Inside the fume hood, grasp the outside of the outer glove at the wrist and peel it off, turning it inside out. Hold it in the gloved hand, slide an ungloved finger under the remaining outer glove, and peel it off.
-
Gown: Unfasten the gown and pull it away from the neck and shoulders, touching only the inside. Roll it into a bundle and discard.
-
Facial Gear: Remove goggles and respirator by handling the head straps only. Do not touch the front facepieces.
-
Inner Gloves: Remove the inner gloves. Self-Validation: Inspect the inner gloves. If they are clean and intact, your primary barrier system was successful.
-
Hygiene: Immediately wash hands and forearms with soap and water.
Spill Response and Disposal Plan
Self-Validating Principle: Containment precedes neutralization.
-
Minor Powder Spill (<50g): Do not dry-sweep; this will immediately aerosolize the intermediate. Isolate the area. Cover the spill with absorbent pads lightly dampened with a compatible solvent (e.g., 70% ethanol) to dissolve and trap the powder. Wipe concentrically from the outside inward.
-
Waste Disposal: Place all contaminated PPE, wipes, and empty vials into a clearly labeled, rigid hazardous waste container. 1-(5-(Piperidin-4-yl)indolin-1-yl)ethanone must be disposed of via high-temperature incineration through a certified hazardous waste contractor[2]. Never flush APIs down the drain.
Systems Visualization
Figure 1: Exposure control framework and PPE lifecycle for novel pharmaceutical intermediates.
References
-
[3] Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). United States Department of Labor. URL:[Link]
-
[2] National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. URL:[Link]
-
[1] Centers for Disease Control and Prevention (CDC). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management (2019-132). National Institute for Occupational Safety and Health. URL:[Link]
Sources
- 1. The NIOSH Occupational Exposure Banding Process for Chemical Risk Management (2019-132) | NIOSH | CDC [cdc.gov]
- 2. Prudent Practices in the Laboratory [nationalacademies.org]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
